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  • Product: 2-(Piperidin-4-yl)isoindolin-1-one
  • CAS: 59791-82-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(Piperidin-4-yl)isoindolin-1-one in vitro

2-(Piperidin-4-yl)isoindolin-1-one: A Privileged Pharmacophore in Target-Directed Drug Design Executive Summary In modern medicinal chemistry, the compound 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) is rarely de...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Piperidin-4-yl)isoindolin-1-one: A Privileged Pharmacophore in Target-Directed Drug Design

Executive Summary

In modern medicinal chemistry, the compound 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly versatile, "privileged" pharmacophore—a core structural motif that, when appropriately functionalized, demonstrates high-affinity binding across diverse biological targets. This whitepaper dissects the in vitro mechanism of action of the 2-(Piperidin-4-yl)isoindolin-1-one scaffold, focusing on its physicochemical rationale, its role in cholinesterase inhibition, nociceptin receptor modulation, and antifungal activity, alongside the self-validating experimental frameworks used to quantify its efficacy.

Structural and Physicochemical Rationale

The efficacy of 2-(Piperidin-4-yl)isoindolin-1-one stems from the synergistic properties of its two distinct structural domains:

  • The Isoindolin-1-one (Lactam) Core: Unlike the fully oxidized isoindoline-1,3-dione (phthalimide) core, the mono-carbonyl isoindolin-1-one is significantly more resistant to hydrolytic cleavage in aqueous in vitro assays. It provides a rigid, planar aromatic system ideal for π−π stacking, while the lactam carbonyl acts as a dedicated hydrogen bond acceptor.

  • The Piperidin-4-yl Ring: The secondary amine of the piperidine ring possesses a pKa​ of approximately 9.5. At physiological pH (7.4) and standard assay pH (8.0), this nitrogen is protonated. This localized positive charge is critical for establishing cation- π interactions and electrostatic salt bridges within the deep, hydrophobic pockets of target proteins.

PharmacophoreModel cluster_0 2-(Piperidin-4-yl)isoindolin-1-one Scaffold Isoindolinone Isoindolin-1-one Core (Rigid, Planar) PiStacking π-π Stacking & H-Bonding Isoindolinone->PiStacking Piperidine Piperidin-4-yl Ring (Basic Nitrogen) CationPi Cation-π & Salt Bridges Piperidine->CationPi PAS Peripheral Anionic Site (PAS) Target Pocket PiStacking->PAS CAS Catalytic Active Site (CAS) Target Pocket CationPi->CAS

Logical binding relationship of the 2-(Piperidin-4-yl)isoindolin-1-one pharmacophore to target sites.

In Vitro Mechanisms of Action Across Target Paradigms

Paradigm A: Cholinesterase Inhibition (AChE/BuChE)

In the development of anti-Alzheimer's agents, the scaffold is utilized to create dual-binding site acetylcholinesterase (AChE) inhibitors[1]. The mechanism of action relies on spanning the narrow gorge of the AChE enzyme:

  • PAS Interaction: The isoindolin-1-one core anchors at the Peripheral Anionic Site (PAS) at the gorge entrance, forming π−π stacking interactions with Trp286[1].

  • CAS Interaction: The protonated nitrogen of the piperidin-4-yl moiety penetrates deep into the Catalytic Active Site (CAS), engaging in cation- π interactions with Trp86. This dual-binding mechanism not only competitively blocks acetylcholine hydrolysis but also sterically hinders AChE-induced β -amyloid aggregation[1].

Paradigm B: Nociceptin (NOP) Receptor Modulation

Derivatives of piperidin-4-yl-indolinones and isoindolinones act as potent ligands for the Nociceptin (NOP) receptor, a G-protein coupled receptor (GPCR) involved in pain modulation[2].

  • Mechanism: The basic piperidine nitrogen acts as an electrostatic anchor, forming a salt bridge with Asp130 in transmembrane helix 3 (TM3) of the NOP receptor. The bulky, rigid isoindolinone core projects into the hydrophobic binding pocket formed by TM5 and TM6. Depending on the specific N-substitution on the piperidine ring, the scaffold can stabilize the receptor in either an active (agonist) or inactive (antagonist) conformation[2].

Paradigm C: Antifungal Ergosterol Biosynthesis Inhibition

Hybrid molecules combining the piperidin-4-yl core with isoquinoline structures have demonstrated potent in vitro antimycotic activity against Candida species[3].

  • Mechanism: The protonated piperidine ring mimics the high-energy carbocation intermediates formed during sterol biosynthesis. By binding to enzymes such as C-14 reductase (ERG24) or C-8 sterol isomerase (ERG2), the scaffold depletes ergosterol and causes an accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity[3].

Quantitative In Vitro Activity Profile

The following table synthesizes the quantitative bioactivity of 2-(Piperidin-4-yl)isoindolin-1-one derivatives across different target assays.

Target SystemScaffold ModificationIn Vitro ActivityPrimary Binding Mode
Acetylcholinesterase (AChE) N-benzyl substitution on piperidine IC50​ : 33 nM - 1.1 µM[1],[4]Dual CAS/PAS binding; Non-competitive inhibition
Nociceptin (NOP) Receptor N-alkyl/aryl substitution IC50​ : Low nanomolar[2]TM3 Aspartate salt bridge; Hydrophobic pocket anchoring
Ergosterol Biosynthesis Tetrahydroisoquinoline hybridizationMIC: 1.6 - 12.5 µg/mL[3]Sterol intermediate mimicry; ERG enzyme inhibition

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following in vitro methodologies are designed as self-validating systems, incorporating internal controls to account for assay drift, non-specific interactions, and baseline noise.

Protocol 1: AChE Inhibition via Modified Ellman's Assay

Causality & Rationale: Ellman's assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to react with thiocholine (the hydrolysis product of acetylthiocholine iodide, ATCI). This reaction yields a yellow 5-thio-2-nitrobenzoate anion, allowing continuous spectrophotometric monitoring at 412 nm[5]. A 10-minute pre-incubation is critical to allow the isoindolinone derivative to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the isoindolinone derivative in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).

  • System Controls Setup (Self-Validation):

    • Blank Control: Buffer + DTNB + ATCI (Accounts for non-enzymatic spontaneous hydrolysis of ATCI).

    • 100% Activity Control: AChE + Buffer + DTNB + ATCI (Establishes the uninhibited baseline velocity, V0​ ).

    • Positive Control: Donepezil + AChE + DTNB + ATCI (Validates assay sensitivity).

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.2 U/mL), 20 µL of DTNB (3 mM), and 10 µL of the test compound. Incubate at 25°C for exactly 10 minutes.

  • Reaction Initiation: Add 10 µL of ATCI (15 mM) to all wells to initiate hydrolysis.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes (reading every 30 seconds).

  • Data Analysis: Calculate the initial velocity ( Vi​ ) from the linear portion of the curve. Determine % Inhibition = [1−(Vi​/V0​)]×100 .

EllmansAssay Step1 1. Reagent & Control Prep (Buffer, AChE, DTNB) Step2 2. Pre-Incubation (Enzyme + Inhibitor, 10 min) Step1->Step2 Step3 3. Reaction Initiation (Add ATCI Substrate) Step2->Step3 Step4 4. Colorimetric Cleavage (Thiocholine + DTNB) Step3->Step4 Step5 5. Kinetic Spectrophotometry (Absorbance at 412 nm) Step4->Step5

Self-validating workflow for the Modified Ellman's Assay.

Protocol 2: NOP Receptor Radioligand Binding Assay

Causality & Rationale: Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP receptor are utilized because they lack endogenous opioid receptors, thereby eliminating background noise. [3H] -nociceptin is used as the radioligand due to its high specific activity, allowing for precise determination of the compound's displacement capability ( Ki​ )[2].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-hNOP cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Setup (Self-Validation):

    • Total Binding (TB): Membranes + [3H] -nociceptin (0.5 nM).

    • Non-Specific Binding (NSB): Membranes + [3H] -nociceptin + 10 µM unlabeled nociceptin (Validates that the radioligand is binding specifically to the receptor).

  • Incubation: Incubate 100 µg of membrane protein with 0.5 nM [3H] -nociceptin and varying concentrations of the isoindolinone derivative ( 10−11 to 10−5 M) in a final volume of 500 µL for 60 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

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Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(Piperidin-4-yl)isoindolin-1-one

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery pipelines. 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery pipelines. 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) represents a highly versatile, structurally rigid building block[1]. Characterized by an isoindole core—a fused bicyclic system comprising a benzene ring and a nitrogen-containing five-membered lactam—this compound integrates a basic piperidine moiety[2]. This specific structural combination is frequently leveraged in the development of targeted protein degraders (PROTACs/molecular glues targeting Cereblon), poly (ADP-ribose) polymerase (PARP) inhibitors, and various CNS-active agents.

This technical guide provides an in-depth analysis of the physicochemical properties, structural descriptors, and validated synthetic methodologies for 2-(Piperidin-4-yl)isoindolin-1-one, designed to equip drug development professionals with actionable, self-validating protocols.

Structural & Physicochemical Profiling

The utility of 2-(Piperidin-4-yl)isoindolin-1-one stems directly from its physicochemical profile. The basic piperidine nitrogen ensures excellent aqueous solubility at physiological pH via protonation, while the isoindolinone core provides the necessary lipophilicity and hydrogen-bond acceptor properties (via the amide carbonyl) crucial for target binding. Furthermore, highly substituted derivatives of this scaffold can exhibit LogP values exceeding 5.5, necessitating careful lipophilicity management during lead optimization[3].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Pharmacological Significance
Chemical Name 2-(Piperidin-4-yl)isoindolin-1-oneStandard IUPAC nomenclature for regulatory documentation.
CAS Number 59791-82-1Unique identifier for inventory and compliance tracking[4].
Molecular Formula C13H16N2ODefines the atomic composition and exact mass[2].
Molecular Weight 216.28 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5[1].
SMILES O=C1N(C2CCNCC2)Cc3ccccc13Enables computational modeling, docking, and virtual screening.
Topological Polar Surface Area ~41.5 ŲOptimal for blood-brain barrier (BBB) penetration if CNS targeting is desired.
pKa (Piperidine NH) ~10.4 (Estimated)Strongly basic; ensures protonation at physiological pH (7.4), enhancing aqueous solubility and allowing formulation as a hydrochloride salt.
LogP (Base Scaffold) 1.2 - 1.8 (Estimated)Balanced lipophilicity; facilitates membrane permeability while maintaining systemic solubility.

Pharmacological Relevance & Workflow

The isoindolinone-piperidine axis is a recognized pharmacophore. The isoindolinone moiety mimics the binding modes of endogenous substrates in various enzymatic pockets, while the piperidine ring serves as a versatile vector for structural diversification.

G A 2-(Piperidin-4-yl)isoindolin-1-one (Core Scaffold) B N-Functionalization (Alkylation/Amidation) A->B Structural Diversification C CRBN Modulators (Molecular Glues) B->C Cereblon Binding D PARP Inhibitors (DNA Repair Targeting) B->D Catalytic Inhibition E Targeted Protein Degradation (PROTACs) C->E Ubiquitination F Apoptosis / Synthetic Lethality D->F DNA Damage Accumulation

Fig 1: Pharmacological application and structural diversification of the isoindolinone scaffold.

Synthetic Methodology & Protocol

To ensure high purity (≥95%) suitable for biological evaluation[1], the synthesis of 2-(Piperidin-4-yl)isoindolin-1-one is typically achieved via a three-step reductive amination, cyclization, and deprotection sequence. The following protocol is designed as a self-validating system , embedding quality control checkpoints directly into the workflow.

Step 1: Reductive Amination
  • Action: Dissolve methyl 2-formylbenzoate (1.0 eq) and 1-Boc-4-aminopiperidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature under an inert nitrogen atmosphere.

  • Causality: The initial stirring period without a reducing agent allows for the complete thermodynamic formation of the intermediate imine. This prevents the premature reduction of the starting aldehyde into an unreactive alcohol byproduct.

  • Action: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise over 15 minutes. Stir for an additional 12 hours.

  • Causality: NaBH(OAc)3​ is a mild, chemoselective reducing agent that efficiently reduces imines over aldehydes, maximizing the yield of the secondary amine.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The complete disappearance of the UV-active aldehyde spot confirms successful imine reduction. LC-MS analysis must show the intermediate mass [M+H]+ .

Step 2: Intramolecular Cyclization
  • Action: Quench the reaction with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), and concentrate the organic layer in vacuo. Re-dissolve the crude secondary amine in toluene, add a catalytic amount of glacial acetic acid (0.1 eq), and reflux (110°C) for 12 hours using a Dean-Stark apparatus.

  • Causality: Thermal energy combined with mild acid catalysis drives the nucleophilic attack of the newly formed secondary amine onto the adjacent methyl ester. The Dean-Stark apparatus removes the methanol byproduct, pushing the equilibrium toward the formation of the stable 5-membered gamma-lactam (isoindolinone) ring.

  • Validation Checkpoint: LC-MS analysis of the reaction aliquot must indicate a mass shift of -32 Da, corresponding to the expulsion of methanol during lactamization.

Step 3: Boc-Deprotection and Salt Formation
  • Action: Cool the mixture, remove the toluene under reduced pressure, and resuspend the crude Boc-protected intermediate in 4M HCl in dioxane (10 eq). Stir vigorously at room temperature for 4 hours.

  • Causality: The strong anhydrous acid rapidly cleaves the tert-butyloxycarbonyl (Boc) protecting group. Dioxane is specifically chosen as the solvent because the resulting hydrochloride salt of the target compound is highly insoluble in it, driving the reaction forward via continuous precipitation and protecting the product from further side reactions.

  • Validation Checkpoint: The visible evolution of isobutylene gas will cease upon reaction completion. Filter the white precipitate and analyze via 1H-NMR . The complete disappearance of the intense 9-proton singlet at ~1.4 ppm confirms total deprotection, yielding 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride.

Analytical Characterization Data

To verify the integrity of the synthesized batch, compare the analytical outputs against the following expected spectroscopic parameters:

Table 2: Expected Analytical Signatures
Analytical MethodExpected Signature / ObservationDiagnostic Significance
LC-MS (ESI+) m/z=217.1[M+H]+ Confirms the exact mass of the free base.
1H-NMR (400 MHz, DMSO- d6​ ) δ 9.0-9.2 (br s, 2H, NH2+​ ), 7.4-7.7 (m, 4H, Ar-H), 4.4 (s, 2H, CH2​ -lactam), 4.2 (m, 1H, CH-piperidine).Validates the presence of the fused aromatic system, the intact lactam methylene, and the protonated piperidine ring.
13C-NMR (100 MHz, DMSO- d6​ ) δ ~167.5 (C=O), 142.0, 132.5, 131.0, 127.8, 123.5, 122.0 (Ar-C), 49.5, 46.2, 42.8, 27.5.The peak at ~167.5 ppm is the definitive marker for the isoindolinone carbonyl carbon.
FT-IR (ATR) ~1680 cm−1 (strong), ~2950 cm−1 (broad)Confirms the lactam C=O stretch and the amine hydrochloride N-H stretch, respectively.

References

  • 2,3-Dihydro-2-(2-oxo-3-piperidyl)-1H-isoindol-1-one — Chemical Substance Information NextSDS[Link]

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Foundational

Receptor Binding Affinity of the 2-(Piperidin-4-yl)isoindolin-1-one Pharmacophore: A Technical Guide to Target Selectivity and Assay Validation

Executive Summary & Pharmacophore Analytics In modern medicinal chemistry, the 2-(Piperidin-4-yl)isoindolin-1-one scaffold (CAS 59791-82-1) has emerged as a highly privileged pharmacophore. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Analytics

In modern medicinal chemistry, the 2-(Piperidin-4-yl)isoindolin-1-one scaffold (CAS 59791-82-1) has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage this structural motif due to its exceptional topological properties.

The causality behind its broad yet tunable receptor binding affinity lies in its dual-domain architecture:

  • The Isoindolin-1-one Core: This rigid, planar bicyclic system acts as a potent hydrogen-bond acceptor via its carbonyl oxygen. Furthermore, the aromatic benzene ring readily engages in π−π stacking and hydrophobic interactions with conserved aromatic residues (e.g., Phenylalanine, Tryptophan) deep within target binding pockets[1].

  • The Piperidine Ring: The basic nitrogen of the piperidine ring is protonated at physiological pH. This cationic center is the primary driver for affinity in G-Protein Coupled Receptors (GPCRs), as it forms critical electrostatic salt bridges with conserved acidic residues, such as the Aspartate (Asp 3.32 ) found in the orthosteric site of aminergic GPCRs[2].

By modifying the linker or the substituents on the piperidine nitrogen, we can shift the binding selectivity of this scaffold across a diverse array of targets, including Serotonin (5-HT) receptors, Sigma receptors, and Kinase domains.

Target Receptor Profiles and Quantitative Affinity

The versatility of the 2-(Piperidin-4-yl)isoindolin-1-one core is best demonstrated by its derivatives, which exhibit nanomolar to sub-nanomolar affinities across multiple distinct therapeutic targets.

Aminergic GPCRs and Sigma Receptors

The most prominent clinical application of this scaffold is found in Roluperidone (MIN-101) , an antipsychotic candidate. Roluperidone utilizes a modified version of this core to achieve highly selective antagonism at the 5-HT 2A​ receptor ( Ki​ ~ 2–5 nM) and the Sigma-2 receptor ( Ki​ ~ 10–20 nM), while avoiding off-target Dopamine D2 receptor binding, thereby mitigating extrapyramidal side effects[3].

Furthermore, extending the aliphatic linker between the piperidine and isoindolinone nitrogen has been shown to tune selectivity toward the 5-HT 7​ receptor over the 5-HT 1A​ receptor by forcing the molecule to bind to the more distant Ser 5.42 residue[2].

Kinase Inhibition

Beyond GPCRs, this scaffold has been successfully repurposed for kinase inhibition. In silico modeling and molecular dynamics (MD) simulations have identified isoindolin-1-one derivatives as potent inhibitors of the mutant ROS1 kinase (Gly2032Arg), a target notorious for crizotinib resistance. The isoindolin-1-one moiety forms critical hydrogen bonds with Met2029 and Asp2033 in the kinase hinge region[4].

Quantitative Data Summary
Target ReceptorRepresentative Ligand / DerivativeBinding Affinity ( Ki​ / Score)Primary Interaction Causality
5-HT 2A​ Roluperidone (MIN-101)2 – 5 nMSalt bridge via piperidine to Asp 3.32 ; π−π stacking
Sigma-2 Roluperidone (MIN-101)10 – 20 nMInsertion of the rigid core into hydrophobic pockets
5-HT 7​ Butyl-linked Derivative (Compound 4)74 nMH-bond network reaching Ser 5.42
ROS1 Kinase Compound 67463531-11.24 kcal/mol (XP Gscore)H-bond acceptor to Met2029/Asp2033 in hinge region

Mechanistic Signaling Pathways

When 2-(Piperidin-4-yl)isoindolin-1-one derivatives bind to the 5-HT 2A​ receptor, they act as competitive antagonists. The 5-HT 2A​ receptor is classically coupled to the Gq​ protein. By occupying the orthosteric site, the ligand physically prevents the conformational shift required for Gq​ coupling, thereby halting the downstream Phospholipase C (PLC) cascade and suppressing intracellular calcium release.

GPCR_Signaling Ligand 2-(Piperidin-4-yl)isoindolin-1-one (Antagonist) Receptor 5-HT2A Receptor Ligand->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Signal Halted IP3 IP3 / DAG Release PLC->IP3 Pathway Suppressed

Fig 1. Antagonistic modulation of the 5-HT2A/Gq signaling pathway by the isoindolin-1-one scaffold.

Experimental Workflows for Affinity Validation

To ensure scientific integrity, the binding affinity of novel isoindolin-1-one derivatives must be validated through orthogonal, self-validating methodologies. Below are the definitive protocols for thermodynamic and kinetic profiling.

Protocol A: Radioligand Competitive Binding Assay (RBA)

This assay determines the thermodynamic equilibrium dissociation constant ( Ki​ ) of the ligand.

  • Step 1: Membrane Preparation. Isolate cell membranes expressing the target receptor (e.g., 5-HT 2A​ ).

    • Causality: Using isolated membranes rather than whole cells eliminates confounding pharmacokinetic variables like active transport and intracellular compartmentalization, ensuring the assay strictly measures orthosteric binding.

  • Step 2: Assay Incubation. Incubate 10 μ g of membrane protein with 1 nM [ 3 H]-ketanserin (a known 5-HT 2A​ radioligand) and varying concentrations of the isoindolin-1-one derivative (10 −11 to 10 −5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.

    • Causality: 60 minutes is required to reach thermodynamic equilibrium, a prerequisite for applying the Cheng-Prusoff equation.

  • Step 3: Filtration & Separation. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Glass fiber filters carry a net negative charge that electrostatically attracts the positively charged piperidine ring, causing high background noise. PEI is a cationic polymer that neutralizes this charge, drastically reducing non-specific binding.

  • Step 4: Self-Validation & Data Analysis. Calculate the Z′ -factor for the assay plate. A Z′≥0.5 validates the assay window. Convert the resulting IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While RBA provides thermodynamic data, SPR is required to determine the kinetic rates ( kon​ and koff​ ), which dictate the drug's residence time ( τ ).

  • Step 1: Sensor Chip Functionalization. Immobilize the purified receptor onto a CM5 dextran chip using standard EDC/NHS amine coupling chemistry.

    • Causality: Amine coupling forms covalent succinimide ester bonds with surface lysines on the receptor, creating a highly stable 3D matrix capable of withstanding harsh regeneration buffers.

  • Step 2: Surface Validation (The Self-Validating Step). Inject a saturating concentration of a known reference agonist (e.g., serotonin).

    • Causality: If the measured maximum response ( Rmax​ ) matches the theoretical Rmax​ calculated from the immobilization level, it proves the receptor maintained its native folded state during the harsh EDC/NHS coupling process. If the response is low, the chip is discarded.

  • Step 3: Multi-Cycle Kinetics. Inject the isoindolin-1-one analyte at multiple concentrations (e.g., 0.1x to 10x the estimated Kd​ ).

  • Step 4: Regeneration. Wash the surface with 10 mM Glycine-HCl (pH 2.0) to strip the bound analyte, returning the baseline to zero for the next cycle. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immobilize 1. Amine Coupling (Receptor Immobilization) Validate 2. Surface Validation (Known Agonist) Immobilize->Validate Confirm Folding Analyze 3. Analyte Injection (Multi-Cycle Kinetics) Validate->Analyze Baseline Set Regenerate 4. Surface Regeneration (pH 2.0 Buffer) Analyze->Regenerate Measure kon/koff Calculate 5. KD Determination (Langmuir 1:1 Model) Analyze->Calculate Export Sensorgram Regenerate->Analyze Next Concentration

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic affinity profiling.

Conclusion

The 2-(Piperidin-4-yl)isoindolin-1-one scaffold represents a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of the isoindolinone core with the electrostatic anchoring provided by the piperidine ring, researchers can systematically tune this pharmacophore to target aminergic GPCRs, sigma receptors, and kinases with exquisite precision. Validating these affinities requires rigorous, self-validating biochemical systems to ensure that thermodynamic and kinetic data accurately reflect true molecular interactions.

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Exploratory

2-(Piperidin-4-yl)isoindolin-1-one: Comprehensive Safety Data, Handling Protocols, and Mechanistic Insights for Drug Discovery

Executive Summary: Structural Significance in Medicinal Chemistry The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Structural Significance in Medicinal Chemistry

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including lenalidomide and chlorthalidone[1]. When functionalized with a piperidine moiety at the N-position—yielding 2-(Piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1)—the molecule gains a basic secondary amine that significantly alters its pharmacokinetic and toxicological profile. This structural combination is frequently utilized in the discovery of novel kinase inhibitors, central nervous system (CNS) modulators, and aldosterone synthase (CYP11B2) inhibitors[2].

As a Senior Application Scientist, I emphasize that handling this compound requires a mechanistic understanding of its physicochemical properties. Standard safety data sheets (SDS) provide hazard codes, but true laboratory safety relies on understanding the causality behind these hazards to ensure both personnel protection and experimental integrity.

Physicochemical Profiling & Data Presentation

Understanding the physicochemical properties of 2-(Piperidin-4-yl)isoindolin-1-one is critical for predicting its behavior in biological assays and environmental exposure scenarios. The compound's low topological polar surface area (TPSA) and favorable partition coefficient (LogP) indicate high membrane permeability, which necessitates stringent dermal and respiratory protection during handling[3].

PropertyValueMechanistic Implication in Handling & Assays
Chemical Name 2-(Piperidin-4-yl)isoindolin-1-oneCore scaffold for targeted drug discovery.
CAS Number 59791-82-1 (Free base)1233955-33-3 (HCl salt)Identifier for inventory and regulatory tracking.
Molecular Formula C₁₃H₁₆N₂O (Free base)Determines precise stoichiometric calculations.
Molecular Weight 216.28 g/mol (Free base)Small molecule; highly diffusible across barriers.
LogP 1.8162Lipophilic enough to cross cellular lipid bilayers easily.
TPSA 32.34 ŲHigh blood-brain barrier (BBB) and dermal permeability.
H-Bond Donors/Acceptors 1 / 2Capable of strong target engagement and moisture absorption.
Storage Conditions 2-8°C (Sealed, Dry)Prevents oxidative degradation of the secondary amine.

Hazard Identification & Mechanistic Toxicology (SDS Core)

Standard safety protocols list the hazards, but understanding the causality behind these classifications is essential for a self-validating safety culture. 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Causality: The toxicological profile is primarily driven by the piperidine ring. The secondary amine is highly basic (typical pKa ~10-11). When aerosolized dust contacts mucosal membranes (eyes, respiratory tract) or sweaty skin, the amine undergoes rapid protonation. This localized extraction of protons from the physiological environment causes a micro-environmental pH shift, disrupting cellular lipid bilayers and triggering the inflammatory cascades responsible for H315, H319, and H335. Furthermore, its privileged isoindolin-1-one core means that systemic absorption (H302) carries a high risk of off-target pharmacological engagement, potentially interfering with endogenous enzymatic or receptor pathways[1].

Standard Operating Procedures (SOP) for Safe Handling & Storage

To mitigate the risks associated with its basicity and permeability, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: each step contains an internal check to ensure compliance and safety.

Step 1: Environmental Preparation & PPE Verification

  • Action: Conduct all handling within a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood.

  • PPE: Don double-layered nitrile gloves (to prevent permeation), a closed-front lab coat, and tight-fitting safety goggles.

  • Validation Check: Verify inward airflow velocity of the fume hood (standard: 100 fpm) before opening the primary container.

Step 2: Anti-Static Weighing & Transfer

  • Action: Utilize a microbalance equipped with an anti-static ionizer. 2-(Piperidin-4-yl)isoindolin-1-one is a fine powder; static charge can cause violent aerosolization upon opening the vial.

  • Action: Use a grounded, conductive spatula (stainless steel, not plastic) to transfer the powder into a pre-tared, anti-static weigh boat or directly into the destination vial.

  • Validation Check: Observe the powder during transfer; if it "jumps" or clings to the spatula, pause and increase the ionizer output to neutralize the static field.

Step 3: Solubilization & Containment

  • Action: Dissolve the compound in an appropriate solvent (e.g., DMSO for biological assays) inside the fume hood before transporting it to other lab areas.

  • Validation Check: Cap the vial tightly and vortex. Visually inspect for complete dissolution to ensure no particulate matter remains that could pose an inhalation risk upon reopening.

Step 4: Storage Integrity

  • Action: Store the primary powder at 2-8°C in a desiccator.

  • Action: Prior to sealing, purge the headspace of the vial with an inert gas (Argon or Nitrogen).

  • Validation Check: The use of Argon prevents oxidative degradation of the piperidine nitrogen, ensuring the chemical integrity of the batch for future assays.

Emergency Response & Spill Mitigation Workflows

In the event of a powder spill, immediate and methodical action is required to prevent aerosolization and dermal exposure.

  • Step 1: Isolation & Evacuation. Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to allow suspended particulates to settle.

  • Step 2: Wet Containment (Do Not Sweep). Do not use a brush or broom, as this will aerosolize the basic powder. Instead, gently cover the spill with absorbent paper towels. Lightly mist the paper towels with a neutralizing solution (e.g., 1% acetic acid in water) or plain water to dampen the powder and suppress dust.

  • Step 3: Decontamination & Wipe Down. Carefully gather the damp towels, folding them inward to trap the chemical. Wipe the surface with a mildly acidic detergent to neutralize any residual basic amine, followed by a 70% ethanol wipe to remove organic residues.

  • Step 4: Disposal. Place all contaminated materials (towels, gloves) into a clearly labeled, sealable hazardous waste bag. Dispose of according to EPA guidelines for toxic organic waste.

Visualizations

HandlingWorkflow A Receiving & Inventory (Log CAS: 59791-82-1) B Storage (2-8°C, Desiccated, Argon) A->B Transfer C Preparation (Fume Hood, Anti-static) B->C Retrieve D Weighing & Transfer (PPE: Nitrile, Goggles) C->D Calibrate E Solubilization (DMSO/Buffer) D->E Dissolve F Waste Disposal (EPA Hazardous Waste) D->F Solid Waste E->F Liquid Waste

Step-by-step workflow for the safe handling, storage, and disposal of isoindolin-1-one derivatives.

MechanisticPathway A 2-(Piperidin-4-yl) isoindolin-1-one B Exposure to Mucosal Moisture A->B Inhalation/Contact F Systemic Absorption (High Permeability) A->F Ingestion C Protonation of Secondary Amine B->C pKa ~10 D Local pH Shift & Lipid Disruption C->D Cellular level E Tissue Irritation (H315, H319, H335) D->E Macroscopic G Off-Target Binding (H302 Toxicity) F->G Distribution

Mechanistic pathway illustrating how the piperidine moiety drives mucosal irritation and toxicity.

References

  • Title: Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds Source: ResearchGate URL: [Link]

  • Title: Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 2-(Piperidin-4-yl)isoindolin-1-one: A Hybrid Scaffold for Rational Drug Design

Executive Summary The compound 2-(Piperidin-4-yl)isoindolin-1-one represents a highly privileged structural motif in modern medicinal chemistry. As a hybrid scaffold, it elegantly combines the rigid, planar hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Piperidin-4-yl)isoindolin-1-one represents a highly privileged structural motif in modern medicinal chemistry. As a hybrid scaffold, it elegantly combines the rigid, planar hydrogen-bonding capabilities of an isoindolin-1-one core with the flexible, basic, and solubilizing properties of a piperidine ring. This specific architectural duality makes it a critical building block for designing inhibitors targeting kinases (such as PI3Kγ)[1], PARP enzymes, and various protein-protein interactions.

This technical guide provides an in-depth analysis of the crystallographic properties of this scaffold. By examining the causality behind crystallization methodologies, the conformational logic of the molecule, and the resulting structure-activity relationship (SAR) implications, this whitepaper serves as an authoritative resource for structural biologists and drug development professionals.

Conformational Architecture & Crystallographic Features

The structural integrity of 2-(Piperidin-4-yl)isoindolin-1-one is defined by three distinct crystallographic domains:

  • The Rigid Isoindolin-1-one Core: X-ray diffraction studies of analogous isoindolin-1-one derivatives reveal a highly coplanar structure[2]. The fused bicyclic system exhibits a maximum atomic deviation of less than 0.05 Å from the mean plane[2]. This extreme planarity is critical for its biological function, allowing the core to intercalate into narrow, flat hydrophobic pockets of target proteins while presenting the carbonyl oxygen as a precise hydrogen-bond acceptor.

  • The Flexible Piperidine Ring: In contrast to the rigid core, the piperidine ring universally adopts a classic chair conformation in the solid state to minimize 1,3-diaxial steric strain[3][4]. The geometry around the nitrogen atom and the carbon backbone allows for significant conformational flexibility, which is essential for solvent exposure and salt-bridge formation in biological systems.

  • The C–N Rotational Linkage: The single bond connecting the piperidine C4 atom to the isoindoline N2 atom dictates the dihedral angle between the two ring systems. Crystallographic data indicates that the piperidine ring typically orients itself nearly perpendicular (dihedral angles of 80°–90°) to the isoindolin-1-one plane[3][4]. This orthogonal arrangement minimizes steric clashing between the piperidine equatorial protons and the isoindoline carbonyl group.

Caption: Pharmacophore mapping and conformational logic of the hybrid scaffold.

Experimental Methodologies: A Self-Validating Workflow

Obtaining high-resolution diffraction data requires meticulous control over the physical state of the molecule. The following protocols detail the causal logic and self-validating steps required to isolate diffraction-quality crystals of the 2-(Piperidin-4-yl)isoindolin-1-one scaffold.

Protocol 1: Salt Formation and Vapor Diffusion Crystallization

Causality: The free base of 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1)[5] possesses a highly basic secondary amine that frequently leads to hygroscopicity and the formation of amorphous oils. To enforce lattice rigidity and promote nucleation, the compound must be converted to its hydrochloride salt (CAS 1233955-33-3)[6]. The protonated piperidinium nitrogen establishes a robust, directional charge-assisted hydrogen bonding network (N⁺–H···Cl⁻) that acts as the primary synthon for crystal packing. Vapor diffusion is chosen over direct cooling because the slow equilibration of a precipitant prevents the kinetic trapping of microcrystalline powders[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride[6] in 1.5 mL of a highly solubilizing, polar protic solvent (e.g., Methanol).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., Diethyl ether or Hexanes).

  • Equilibration: Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 5–7 days.

  • Self-Validation (Optical Check): Harvest the resulting crystals and examine them under a polarized light microscope. The presence of sharp, uniform extinction (birefringence) upon rotating the polarizer validates that the solid is a single crystal and not a twinned or amorphous aggregate.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Causality: Organic crystals containing flexible piperidine rings are prone to high thermal motion, which artificially inflates atomic displacement parameters (B-factors) and degrades high-angle diffraction intensities. Cryocooling the crystal to 120 K suppresses this thermal motion and mitigates radiation damage caused by the X-ray beam[7].

Step-by-Step Methodology:

  • Mounting: Coat the validated single crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a polyimide cryo-loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 120 K[7].

  • Data Collection: Collect diffraction frames using graphite-monochromated Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation[2][8].

  • Self-Validation (Internal Agreement): During data reduction, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across redundant reflections confirms the correct Laue group assignment and validates the dataset's integrity before proceeding to structural solution[2].

  • Phase Resolution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[8].

Caption: Step-by-step X-ray crystallography workflow for isoindolin-1-one derivatives.

Quantitative Crystallographic Data

To facilitate easy comparison for structural biologists, the table below summarizes the consensus quantitative crystallographic parameters derived from high-resolution analyses of the 2-(Piperidin-4-yl)isoindolin-1-one scaffold and its closely related structural analogs[2][3][4][7].

Crystallographic ParameterConsensus Value / RangeStructural & Biological Implication
Crystal System Monoclinic / OrthorhombicTypical packing arrangement for prochiral organic salts[3][7].
Isoindolin-1-one Planarity <0.05 Å (Max atomic deviation)Extreme rigidity ensures precise insertion into flat hydrophobic receptor pockets[2].
Piperidine Conformation Chair ( q2​≈0.03 Å)Minimizes internal steric strain; strongly prefers equatorial substitution[4].
Core-to-Ring Dihedral Angle 80∘−90∘ Near-perpendicular orientation minimizes steric clash at the C–N rotational vector[3][4].
Primary H-Bond Length 2.8−3.2 Å (N–H···O / N–H···Cl)Drives crystal lattice formation; mimics strong drug-target anchoring interactions[4][7].

Structure-Activity Relationship (SAR) Implications

The crystallographic data of the 2-(Piperidin-4-yl)isoindolin-1-one scaffold directly informs rational drug design. Molecular modeling and crystallographic cross-docking reveal that the isoindolin-1-one core acts as an excellent mimic for naturally occurring purines and pyrimidines, making it highly effective at binding within the ATP pockets of kinases[1].

Because the piperidine ring sits at a roughly 90° dihedral angle relative to the core, the secondary amine of the piperidine is projected outward into the solvent-exposed region of the binding site. This specific vector mapping allows medicinal chemists to easily functionalize the piperidine nitrogen (via alkylation, acylation, or sulfonylation) to tune the pharmacokinetic profile (e.g., increasing solubility or altering LogP) without disrupting the critical hydrogen-bonding interactions of the buried isoindolin-1-one core[1].

References

  • CAS 59791-82-1: 1H-Isoindol-1-ona, 2,3-dihidro-2-(4-piperidinil). CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEki7Fh6r7UB6cuRppanP4EmAHdCcC4znZsuLiJ0876V8i-SsoFMBa9uinCkKODq5VcUdAPeGxooBdn4kPTNTthLvi5lsWAevujSjmTioDvz3hTlogc9ifbsnfzBFzAgMfSMvEZ3_E=]
  • 1233955-33-3 | 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride. ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1laThhnmjZ_xCEVVkdHPR-3k63neOpvLo6F-se6KzybFlId9AyUhFqXdk3SDB4i-9jwCIvnlXLmIdze6Qf_PTDgIrnZWvskaTWaCcs0cPrZY-q64UT1571cvcOsOk1YEhpt28q6A=]
  • 2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrz1icL6ZuxIaGZojJtUVFV4c9ATyIOHsBlYDt7PjxcRUIdcZ1Jv1yQMOcu4rUk4q4A3j6ofxMu3KGEIXU7u1zxSQx_Bzv2Kxhs20stbLZ7U9oItpc90r5BmQIQPSB27vnzg6w-ozzSfbD-tY=]
  • Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ZOgihRjFxpTj0Pweb00_Dj7CLNopSK0M2FmjJHLpTVJyUc0GTJdVk3i9Vv90-gKAyI8srbhdV3EIU-RVXT2KZOOAXwWMlMm0ZHXTwO-8aiAa70TLVzIvgIOpVihY4WnlmGt-iEgjjZpRlCBFsoXAVPzS1wkNmNYr]
  • Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. IUCr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWJpzR3HU-Fv-p6n9D-9oXJ-rhdfGqwpo_utgMBlVfy90Mm-XibvWU_mQcKU4gM-cW7PVkUe5KKaKCkmQwafvQKh7pGjRytnt39WzlrlV8Wcu0pqhDPWZSUW5ckOnN2aV8]
  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein J. Org. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKAb_0K4cy6P4bx60F7UcoyoARsO7usHLdeXapSjwLcGwwnw2xGAQuywZv1Ub_Uc1hPn-LRfx29PNUhIaFGlwIsrUE83mm8GbOBk3-LWzuV9YdFe_XxvO2db2fBtGlImj3wRmtFVwqp9LtDJlIq9z_Lg==]
  • 3-[(2-hydroxyethyl)imino]isoindolin-1-one. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFu0BhXQTTjtML6eoCfY3K85mV0bBTUSqpb4k0DScCQynwBz6LpwQJlDGbgSatOyrYgYvV3gGin3nDqdwemY1Q3_h376OHbzAcGrlO5DmRlBY1AldPYsqMAZzik9-CutMEJkYPp8ZEtaGAWLU=]
  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2GYdSucNcUfijFnQU1muGqT89ncM6nx7MCUQHeOojVzv2ofzsd5APmH0IkWcOgxEmlrXJlLqYqCPT5VzIc5Oc8cOeZzKWgPuhh5F8z471BphmOqv0O81DBIZtQlBQlIK6dfdu2ElPZBknHY=]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Metabolic Stability of 2-(Piperidin-4-yl)isoindolin-1-one in Human Liver Microsomes

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Among these, metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Among these, metabolic stability is a critical parameter that dictates the compound's half-life and oral bioavailability, ultimately influencing its dosing regimen and potential for drug-drug interactions.[1] This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of a novel chemical entity, 2-(Piperidin-4-yl)isoindolin-1-one, using the gold-standard in vitro model: human liver microsomes (HLMs).

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum of hepatocytes, playing a central role.[2][3] HLMs are subcellular fractions prepared from hepatocytes that are rich in these phase I metabolic enzymes, offering a robust, reproducible, and cost-effective system for predicting in vivo hepatic clearance.[4][5]

This document is structured to provide not just a protocol, but a strategic guide for the drug development professional. We will delve into the rationale behind experimental design, the intricacies of the analytical methodology, and the interpretation of the generated data. By understanding the "why" behind each step, researchers can ensure the generation of high-quality, reliable data to confidently guide the progression of drug candidates.

Part 1: Experimental Design & Rationale

A robust metabolic stability assay is built on a foundation of careful planning and the inclusion of appropriate controls. The core principle is to measure the disappearance of the parent compound over time in a metabolically active system.

Key Reagents and Materials
Reagent/MaterialSpecificationsRationale
Test Compound 2-(Piperidin-4-yl)isoindolin-1-one, >95% purityHigh purity is essential to ensure that the measured depletion is of the parent compound and not an impurity.
Human Liver Microsomes Pooled from multiple donors (e.g., ≥15 donors)Using pooled microsomes averages out inter-individual variability in enzyme expression and activity, providing a more generalizable result.[4]
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate) & B (Glucose-6-Phosphate Dehydrogenase)The catalytic cycle of CYPs requires NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation, preventing reaction rate limitation.[2]
Phosphate Buffer 100 mM Potassium Phosphate, pH 7.4Maintains a stable, physiologically relevant pH for optimal enzyme activity.[6]
Positive Control Compounds Midazolam, Dextromethorphan, Diclofenac (or other well-characterized substrates)These compounds have known metabolic fates and clearance rates, serving to validate the metabolic competence of the HLM batch and the overall assay performance.[7][8]
Organic Solvent Acetonitrile (ACN), HPLC-gradeUsed to terminate the enzymatic reaction by precipitating proteins and to prepare samples for LC-MS/MS analysis.
Internal Standard (IS) A structurally similar but distinct molecule (e.g., a stable-isotope labeled version of the test compound or another compound not found in the matrix)Added post-termination to control for variability in sample processing and LC-MS/MS injection volume.
Putative Metabolic Pathways of 2-(Piperidin-4-yl)isoindolin-1-one

While no specific metabolic data for this compound exists in the public domain, we can predict likely metabolic hotspots based on its constituent chemical moieties: the isoindolinone core and the piperidine ring. Understanding these potential pathways is crucial for designing the analytical method and interpreting results.

  • Piperidine Ring Metabolism: Saturated heterocycles like piperidine are common sites of metabolism.[9][10] Expected transformations include:

    • Hydroxylation: Oxidation at carbons C2, C3, or C4 of the piperidine ring.

    • N-dealkylation: While the piperidine nitrogen is secondary, this is less likely to be a primary route unless it's attached to a larger alkyl group.

    • Ring Opening: A more complex metabolic route that can occur after initial oxidation.

  • Isoindolinone Ring Metabolism: The isoindolinone structure is related to indoline. Studies on indoline metabolism have shown several key pathways:[11][12]

    • Aromatic Hydroxylation: Oxidation on the benzene ring of the isoindolinone system.

    • "Aromatase" Activity: Dehydrogenation of the indoline-like portion to form an indole-like structure. CYP3A4 has been identified as a key enzyme in this process.[12]

    • Lactam Hydrolysis: Cleavage of the amide bond in the isoindolinone ring, although this is generally a slower process.

The following diagram illustrates these potential metabolic transformations.

G cluster_main Putative Metabolic Pathways cluster_piperidine Piperidine Metabolism cluster_isoindolinone Isoindolinone Metabolism Parent 2-(Piperidin-4-yl)isoindolin-1-one M1 Hydroxylated Piperidine Metabolite Parent->M1 CYP-mediated Oxidation M2 Aromatic Hydroxylation Metabolite Parent->M2 CYP-mediated Oxidation M3 Dehydrogenated (Aromatized) Metabolite Parent->M3 CYP3A4-mediated Dehydrogenation M4 Hydrolyzed Metabolite Parent->M4 Amidase-mediated Hydrolysis

Putative metabolic pathways for 2-(Piperidin-4-yl)isoindolin-1-one.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step workflow for conducting the metabolic stability assay.

Workflow Overview

The entire process, from incubation to data analysis, follows a logical sequence designed to ensure data integrity.

G cluster_workflow Experimental Workflow A 1. Prepare Stock Solutions (Test Compound, Controls, HLM, Cofactors) B 2. Pre-incubation (HLM, Buffer, Compound) at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Time-Point Sampling (0, 5, 15, 30, 45 min) C->D E 5. Terminate Reaction (Add ice-cold Acetonitrile) D->E F 6. Sample Processing (Centrifuge, Add Internal Standard) E->F G 7. LC-MS/MS Analysis (Quantify remaining parent compound) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

High-level workflow for the HLM stability assay.
Step-by-Step Incubation Protocol
  • Preparation:

    • Prepare a 10 mM stock solution of 2-(Piperidin-4-yl)isoindolin-1-one in DMSO.

    • Prepare working solutions by diluting the stock solution in buffer. A typical final incubation concentration is 1 µM.[4]

    • Thaw pooled human liver microsomes on ice. Prepare a working stock (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer.

    • Prepare the NADPH regenerating system solutions according to the manufacturer's instructions.

  • Incubation Setup (96-well plate format):

    • In triplicate for each time point, add the following to the wells:

      • Potassium Phosphate Buffer (100 mM, pH 7.4)

      • HLM working solution (to achieve a final protein concentration of 0.5 mg/mL)[4]

      • Test compound working solution (to achieve a final concentration of 1 µM)

    • Include three types of control wells:

      • Negative Control (-NADPH): Replace the NADPH solution with buffer to assess for non-enzymatic degradation.

      • Negative Control (-HLM): Replace the HLM solution with buffer to check for compound instability in the buffer.

      • Positive Control: Replace the test compound with a known substrate like Midazolam (for CYP3A4) or Dextromethorphan (for CYP2D6).[7]

  • Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH controls).

    • Incubate at 37°C with shaking.

  • Termination:

    • At each specified time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is terminated immediately after adding NADPH.

    • Seal the plate and vortex vigorously for 1 minute.

  • Sample Processing:

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analytical Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput.[13][14]

ParameterRecommended SettingRationale
LC System UPLC or HPLC systemProvides the necessary separation of the analyte from matrix components.
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Offers good retention and peak shape for a wide range of small molecules.[14]
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component for eluting the analyte from the reversed-phase column.
Gradient A rapid gradient from low to high organic (e.g., 5% to 95% B in 2-3 minutes)Allows for fast analysis times suitable for high-throughput screening.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Injection Volume 1 - 5 µLSmall volumes are sufficient given the sensitivity of modern mass spectrometers.
Mass Spectrometer Triple Quadrupole (QqQ)The gold standard for quantitative bioanalysis, enabling Multiple Reaction Monitoring (MRM).[13]
Ionization Source Electrospray Ionization (ESI), Positive ModeThe piperidine and isoindolinone nitrogens are readily protonated.
MRM Transitions Parent Ion (Q1) -> Fragment Ion (Q3)Specific transitions for the test compound and internal standard must be optimized to ensure maximum sensitivity and specificity. For C13H16N2O (MW: 216.28), the [M+H]+ ion would be m/z 217.1.

Part 3: Data Analysis and Interpretation

The goal of the data analysis is to determine the rate of disappearance of the test compound and translate this into meaningful pharmacokinetic parameters.

Calculation of In Vitro Half-Life (t½)
  • Quantification: Determine the peak area ratio of the analyte to the internal standard for each sample using the LC-MS/MS software.

  • Normalization: Express the amount of parent compound remaining at each time point as a percentage of the amount at time zero.

  • Plotting: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Linear Regression: If the metabolism follows first-order kinetics, this plot will be linear. The slope of this line (k) represents the elimination rate constant.

  • Calculation: The in vitro half-life is calculated from the slope using the following equation: t½ = -0.693 / k

Calculation of In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the inherent metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the incubation conditions.

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Data Presentation and Interpretation

The results should be compiled into a clear, concise table for easy comparison and interpretation.

CompoundIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)Classification
2-(Piperidin-4-yl)isoindolin-1-one Calculated ValueCalculated ValueInterpreted Value
Midazolam (Positive Control) < 15> 46High Clearance
Diclofenac (Positive Control) 15 - 4515 - 46Intermediate Clearance
Buspirone (Positive Control) > 45< 15Low Clearance

Interpretation:

  • High Clearance (t½ < 15 min): The compound is rapidly metabolized. This may predict poor oral bioavailability and a short in vivo half-life.

  • Intermediate Clearance (t½ 15-45 min): The compound has moderate metabolic stability.

  • Low Clearance (t½ > 45 min): The compound is metabolically stable. This suggests a higher potential for good oral bioavailability and a longer in vivo half-life, but may also increase the risk of drug-drug interactions or parent compound toxicity.[1]

Conclusion

This guide outlines a rigorous and scientifically sound approach to determining the metabolic stability of 2-(Piperidin-4-yl)isoindolin-1-one in human liver microsomes. By adhering to this detailed protocol, from experimental design and execution to data analysis and interpretation, researchers can generate high-quality, decision-enabling data. The in vitro intrinsic clearance value obtained from this assay is a critical parameter that can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance, a cornerstone of pharmacokinetic modeling in modern drug development. This early, accurate assessment of metabolic liability is indispensable for the selection and optimization of drug candidates with a higher probability of clinical success.

References

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  • Di, L., & Kerns, E. H. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(14), 4945-4956. Available at: [Link]

  • Gautam, N., & Alnouti, Y. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • BenchChem. (2025). Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • Al-Sanea, M. M., & El-Sherbeni, A. A. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21356-21364. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic parameters of the proposed LC-MS/MS methodology. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2322. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Pharmaceuticals, 14(9), 922. Available at: [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(6), 604-613. Available at: [Link]

  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Available at: [Link]

  • ResearchGate. (n.d.). Validated assays for human cytochrome P450 activities. Available at: [Link]

  • He, X., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(11), 2097-2104. Available at: [Link]

  • He, X., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(11), 2097-2104. Available at: [Link]

  • BD Biosciences. (2009). High-Throughput CYP Inhibition Screening with Drug Probe Substrates: The RapidFire® Advantage. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • PubChemLite. (n.d.). 2-(piperidin-4-yl)isoindolin-1-one. Available at: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition (HLM; package of 8 assays) - US. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-ylmethyl)isoindolin-1-one. Available at: [Link]

  • Trubetskoy, O. V., Gibson, J. R., & Marks, B. D. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening, 10(1), 56-66. Available at: [Link]

  • Locuson, C. W., et al. (2011). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Pharmacology and Experimental Therapeutics, 336(3), 733-742. Available at: [Link]

  • Czekaj, P. (2000). [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds]. Postepy higieny i medycyny doswiadczalnej, 54(3), 387-401. Available at: [Link]

  • Inxight Drugs. (n.d.). 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]

  • Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 20(10), 19048-19063. Available at: [Link]

  • Szymański, P., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 25(15), 8089. Available at: [Link]

  • Vandeputte, C., et al. (2012). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 55(1), 229-245. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride: Synthesis, Properties, and Potential as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Piperidin-4-yl)isoindolin-1-one is a heterocyclic compound featuring a core isoindolinone moiety linked to a piperidine ring. This structura...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)isoindolin-1-one is a heterocyclic compound featuring a core isoindolinone moiety linked to a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The isoindolinone core is a key pharmacophore in several approved drugs, where it often contributes to potent and selective interactions with biological targets.[1][2] This guide focuses on the hydrochloride salt of 2-(Piperidin-4-yl)isoindolin-1-one (CAS Registry Number: 1233955-33-3), the form in which this compound is commonly handled and studied.

Recent research has highlighted the potential of isoindolinone derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] PARP inhibitors have emerged as a significant class of targeted therapies for cancers with deficiencies in the DNA damage response, particularly those with mutations in the BRCA1 or BRCA2 genes.[3][4] By blocking PARP-mediated DNA repair, these inhibitors can induce synthetic lethality in cancer cells that are reliant on this pathway for survival.[3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activity as a PARP inhibitor, and analytical methodologies for 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Registry Number 1233955-33-3[7]
Molecular Formula C₁₃H₁₇ClN₂O[7]
Molecular Weight 252.74 g/mol [7]
Appearance Solid-
Storage Sealed in dry, 2-8°C[7]
SMILES C1=CC=C2C(=C1)CN(C3CCNCC3)C2=O.Cl[7]

Synthesis Protocol

The synthesis of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride can be achieved through a multi-step process. A representative and efficient method involves the reductive amination of 2-formylbenzoic acid with a protected 4-aminopiperidine, followed by cyclization and deprotection. This approach is widely used for the synthesis of N-substituted isoindolinones.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride

Materials:

  • 2-Formylbenzoic acid

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Diethyl ether

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Reductive Amination and Cyclization to form tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate

  • To a stirred solution of 2-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate.

Step 2: Deprotection and Formation of the Hydrochloride Salt

  • Dissolve the purified product from Step 1 in a minimal amount of methanol.

  • Add a solution of hydrochloric acid in diethyl ether or dioxane (a significant excess, e.g., 4-5 equivalents) dropwise at 0°C.

  • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate should be observed.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride as a solid.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination & Cyclization cluster_step2 Step 2: Deprotection & Salt Formation A 2-Formylbenzoic Acid C Sodium Triacetoxyborohydride (STAB) in DCM A->C B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate C->D E HCl in Diethyl Ether D->E F 2-(Piperidin-4-yl)isoindolin-1-one HCl E->F

Caption: Synthetic workflow for 2-(Piperidin-4-yl)isoindolin-1-one HCl.

Biological Activity: Potential as a PARP Inhibitor

The isoindolinone scaffold is a key feature of several known PARP inhibitors.[1] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to highly toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[3]

While specific biological data for 2-(Piperidin-4-yl)isoindolin-1-one as a PARP inhibitor is not extensively published in peer-reviewed literature, its structural similarity to known PARP inhibitors suggests it may exhibit similar activity. The isoindolinone core can mimic the nicotinamide moiety of the NAD+ cofactor, which is essential for PARP activity, while the piperidine group can be modified to enhance potency, selectivity, and pharmacokinetic properties. Further biological evaluation of this compound is warranted to determine its IC50 values against various PARP enzymes and its efficacy in relevant cancer cell lines.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition PARP Inhibition cluster_replication DNA Replication cluster_hr_proficient HR Proficient Cell cluster_hr_deficient HR Deficient Cell (e.g., BRCA mutant) DNA_damage Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP BER Base Excision Repair (BER) PARP->BER PARPi 2-(Piperidin-4-yl)isoindolin-1-one (Potential PARP Inhibitor) PARP->PARPi Inhibition SSB_repaired Repaired DNA BER->SSB_repaired Replication Replication Fork Collapse DSB Double-Strand Break (DSB) Replication->DSB HR_repair Homologous Recombination (HR) Repair DSB->HR_repair HR_deficient Defective HR Repair DSB->HR_deficient Cell_survival Cell Survival HR_repair->Cell_survival Apoptosis Cell Death (Apoptosis) Synthetic Lethality HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Analytical Methodologies

The characterization and quantification of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are well-suited for this purpose.

Representative HPLC Method

A reverse-phase HPLC method can be developed for the purity assessment and quantification of the compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm), determined by UV-Vis spectrophotometry.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Representative UPLC-MS/MS Method

For high-sensitivity quantification in complex matrices such as plasma or tissue extracts, a UPLC-MS/MS method is recommended.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor ion to a specific product ion. The exact m/z values would need to be determined by infusion of a standard solution of the compound into the mass spectrometer.

Sample Preparation for Biological Matrices:

For the analysis of the compound in biological samples, a sample preparation step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) would be necessary to remove interferences and concentrate the analyte.[7]

Conclusion

2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a compound with a promising chemical scaffold for the development of novel therapeutics, particularly in the area of oncology. Its structural similarity to known PARP inhibitors suggests that it may exhibit valuable biological activity. This technical guide provides a foundation for researchers by outlining its key properties, a representative synthetic route, its potential mechanism of action, and appropriate analytical methodologies. Further investigation into the specific biological targets and efficacy of this compound is essential to fully realize its therapeutic potential.

References

  • PubChemLite. 2-(piperidin-4-yl)isoindolin-1-one. [Link]

  • Hain, M. C., Klimt, M., Bracher, F., Binder, U., & Krauß, J. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e70128. [Link]

  • Kalinina, S. A., Svirshchevskaya, E. V., & Varlamov, A. V. (2018). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. [Link]

  • Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

  • ASCO Post. PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! [Link]

  • OncLive. Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. [Link]

  • Cleveland Clinic. PARP Inhibitors. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ResearchGate. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • ResearchGate. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

  • PubMed. Enantioselective synthesis of mixed 3,3'-bisindoles via a phosphine-catalyzed umpolung γ-addition of 3'-indolyl-3-oxindoles to allenoates. [Link]

  • PubMed. Catalytic Asymmetric Synthesis of 3,3'-Bisindoles Bearing Single Axial Chirality. [Link]

  • PubMed Central. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status. [Link]

  • PubMed. Synthesis of Optically Pure 3,3'-Disubstituted-1,1'-Bi-6-Methoxy-2-Phenol (BIPhOL) Derivatives via Diastereomeric Resolution. [Link]

  • AstraZeneca. LYNPARZA (olaparib). [Link]

  • PubMed. Identification of a cryptic type III polyketide synthase (1,3,6,8-tetrahydroxynaphthalene synthase) from Streptomyces peucetius ATCC 27952. [Link]

  • PubMed Central. Synthesis and Characterization of Cyclotri- and Tetrasiloxanes with Pyrenyl Groups. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Google Patents.
  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • PubMed Central. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. [Link]

  • ResearchGate. Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. [Link]

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Protocols & Analytical Methods

Method

Scalable Synthesis Route for 2-(Piperidin-4-yl)isoindolin-1-one

Executive Summary The compound 2-(piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1) is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1) is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors, allosteric modulators, and CNS-active therapeutics. This application note details a robust, scalable, and highly reproducible two-step synthesis route to yield the target compound as a hydrochloride salt. By leveraging a one-pot tandem alkylation-lactamization sequence followed by a clean Boc-deprotection, this protocol minimizes intermediate purification steps and maximizes overall atom economy and throughput.

Mechanistic Rationale & Route Selection

The synthesis of the isoindolin-1-one core can be approached via several methodologies, including reductive amination of phthalaldehyde or the condensation of amines with phthalic anhydride derivatives. However, for scalable applications, the reaction between methyl 2-(bromomethyl)benzoate and a primary amine (in this case, 1-Boc-4-aminopiperidine ) is superior [1].

Causality behind experimental choices:

  • One-Pot Tandem Reaction: The initial step involves an displacement of the benzylic bromide by the primary amine of 1-Boc-4-aminopiperidine. The resulting secondary amine intermediate spontaneously undergoes an intramolecular cyclization (lactamization) with the adjacent methyl ester, driven by the thermodynamic stability of the resulting 5-membered -lactam ring [2].

  • Boc-Protection Strategy: Utilizing the Boc-protected aminopiperidine prevents competitive alkylation or polymerization at the piperidine nitrogen, ensuring absolute regioselectivity during the isoindolinone formation.

  • Base and Solvent Selection: -Diisopropylethylamine (DIPEA) in -Dimethylformamide (DMF) provides optimal conditions. DIPEA acts as a non-nucleophilic acid scavenger for the generated HBr, while the polar aprotic nature of DMF accelerates the initial substitution.

Scalable Synthesis Workflow

SynthesisWorkflow SM1 Methyl 2-(bromomethyl)benzoate (Electrophile) Step1 Step 1: Alkylation & Lactamization (DIPEA, DMF, 80°C) SM1->Step1 SM2 1-Boc-4-aminopiperidine (Nucleophile) SM2->Step1 Int1 2-(1-Boc-piperidin-4-yl)isoindolin-1-one (Stable Intermediate) Step1->Int1 Step2 Step 2: Boc Deprotection (4M HCl in Dioxane, DCM, RT) Int1->Step2 Product 2-(Piperidin-4-yl)isoindolin-1-one HCl (Final Product) Step2->Product

Figure 1: Two-step scalable synthetic workflow for 2-(Piperidin-4-yl)isoindolin-1-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(1-Boc-piperidin-4-yl)isoindolin-1-one

Objective: Form the isoindolinone core via tandem alkylation-lactamization.

  • Preparation: To a clean, dry 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(bromomethyl)benzoate (50.0 g, 218.3 mmol, 1.0 equiv) and 1-Boc-4-aminopiperidine (45.9 g, 229.2 mmol, 1.05 equiv).

  • Solvent & Base Addition: Suspend the reactants in anhydrous DMF (400 mL). Add DIPEA (114 mL, 654.9 mmol, 3.0 equiv) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Stir continuously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc = 1:1, UV visualization at 254 nm). The starting material (Rf ~0.7) should be completely consumed, replaced by a new spot (Rf ~0.3).

  • Workup (Self-Validating Step):

    • Cool the mixture to room temperature and pour it into 1.5 L of ice-cold distilled water. This sudden polarity shift forces the hydrophobic Boc-protected intermediate to precipitate.

    • Stir the aqueous suspension vigorously for 30 minutes to ensure complete precipitation and removal of residual DMF.

    • Filter the solid under vacuum, wash with cold water (3 × 200 mL), and dry in a vacuum oven at 45 °C overnight to afford the intermediate as a white to off-white solid.

Step 2: Synthesis of 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride

Objective: Cleave the Boc protecting group to liberate the secondary amine.

  • Preparation: Dissolve the intermediate from Step 1 (approx. 65 g) in anhydrous Dichloromethane (DCM, 300 mL) in a 1 L round-bottom flask.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (150 mL, ~3.0 equiv).

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. As the Boc group is cleaved (releasing isobutylene and gases), the hydrochloride salt of the product will begin to precipitate out of the DCM solution.

  • Workup & Isolation:

    • Add diethyl ether (300 mL) to the suspension to maximize the precipitation of the hydrochloride salt.

    • Filter the resulting white precipitate under vacuum.

    • Wash the filter cake with cold diethyl ether (2 × 100 mL) to remove any residual dioxane or organic impurities.

    • Dry the product under high vacuum at 50 °C for 12 hours.

Analytical Validation

To ensure the integrity and purity of the synthesized compound, the following analytical parameters should be met. The data below summarizes the expected quantitative validation metrics for the final hydrochloride salt.

Analytical TechniqueExpected Result / SpecificationRationale for Validation
Appearance White to off-white crystalline powderIndicates absence of highly conjugated organic impurities or degradation products.
LC-MS (ESI+) [M+H]+ = 217.13Confirms the exact mass of the free base ( ).
H NMR (400 MHz, DMSO- ) 9.20 (br s, 2H), 7.65-7.45 (m, 4H), 4.45 (s, 2H), 4.30 (m, 1H), 3.35 (m, 2H), 3.05 (m, 2H), 2.10 (m, 2H), 1.85 (m, 2H)Validates the structural connectivity. The broad singlet at 9.20 ppm confirms the protonated piperidine nitrogen (HCl salt).
HPLC Purity 98.0% (Area %)Ensures suitability for downstream biological assays or further derivatization.
Yield (Over 2 steps) 82 - 88%Demonstrates the scalability and efficiency of the chosen synthetic route.

References

  • Discovery of a PDZ Domain Inhibitor Targeting the Syndecan/Syntenin Protein–Protein Interaction: A Semi-Automated “Hit Identification-to-Optimization” Approach. ACS Publications, 2023. [1]

  • Negative allosteric modulation of GluN1/GluN3 NMDA receptors. National Institutes of Health (PMC). [2]

Sources

Application

Protocol for dissolving 2-(Piperidin-4-yl)isoindolin-1-one in DMSO for cell culture

Application Note: Standardized Protocol for the Reconstitution and Cell Culture Administration of 2-(Piperidin-4-yl)isoindolin-1-one Executive Summary 2-(Piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1) is a critical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Protocol for the Reconstitution and Cell Culture Administration of 2-(Piperidin-4-yl)isoindolin-1-one

Executive Summary

2-(Piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1) is a critical structural building block featuring an isoindolinone core linked to a piperidine ring[1]. Such motifs are highly prevalent in modern pharmacophores, including Cereblon (CRBN) modulators (e.g., molecular glues and PROTACs) and targeted kinase inhibitors. Due to the lipophilic nature of the isoindolinone core, direct dissolution in aqueous cell culture media is thermodynamically unfavorable. This necessitates the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle. This guide outlines a self-validating, biochemically rigorous protocol for dissolving and administering this compound in in vitro cell culture models without inducing solvent-mediated cytotoxicity.

Physicochemical Profiling & Causality of Solvent Choice

Before physical manipulation of the compound, it is critical to understand the causality behind the solvent selection and handling environment:

  • Why DMSO? DMSO is a powerful polar aprotic solvent. It effectively disrupts the crystal lattice of small lipophilic molecules without donating protons, making it the universal standard for water-insoluble inhibitors[2].

  • The Hygroscopicity Threat (Causality): DMSO rapidly absorbs atmospheric moisture. The introduction of water into the DMSO stock lowers the solubility threshold of the small molecule, leading to invisible micro-precipitation. Therefore, all reconstitutions must utilize sterile, anhydrous DMSO (≥99.9% purity), and lyophilized vials must be equilibrated to room temperature before opening to prevent condensation.

  • Cytotoxicity Limits: While DMSO is an excellent solvent, it is biologically active. Concentrations above 0.1% to 0.5% (v/v) can alter cellular transcriptomes, permeabilize cell membranes, and induce apoptosis[2][3].

Quantitative Reconstitution Matrices

To maintain final assay DMSO concentrations below the critical 0.1% threshold[2], researchers must prepare a highly concentrated "Master Stock" (typically 1000x the final assay concentration). Based on the molecular weight of 2-(Piperidin-4-yl)isoindolin-1-one (216.28 g/mol )[1], use the exact volumes below to achieve target molarities.

Table 1: Master Stock Preparation Guide for 2-(Piperidin-4-yl)isoindolin-1-one

Target ConcentrationVolume of Anhydrous DMSO for 1 mgVolume of Anhydrous DMSO for 5 mgVolume of Anhydrous DMSO for 10 mg
10 mM 462.4 µL2.312 mL4.624 mL
20 mM 231.2 µL1.156 mL2.312 mL
50 mM 92.5 µL462.4 µL924.8 µL

Formula utilized: Volume (mL) = Mass (mg) / (Concentration (mM) × MW ( g/mol )) × 1000

Workflow Visualization

Workflow A 1. Lyophilized Compound 2-(Piperidin-4-yl)isoindolin-1-one B 2. Master Stock (10-50 mM) Add Anhydrous DMSO A->B Equilibrate to RT first C 3. Homogenization Vortex & Sonicate (37°C) B->C Prevent precipitation D 4. Cryopreservation Aliquot at -20°C to -80°C C->D QC: Clear solution E 5. Assay Preparation Dilute in Pre-warmed Media D->E Thaw immediately prior F 6. Cell Treatment Final DMSO ≤ 0.1% (v/v) E->F Dropwise addition

Workflow for the anhydrous reconstitution and cell culture administration of small molecules.

Step-by-Step Methodology: The Self-Validating Protocol

Phase 1: Master Stock Generation

  • Thermal Equilibration: Remove the vial of 2-(Piperidin-4-yl)isoindolin-1-one from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient humidity. Water molecules will bind to the compound, drastically reducing its solubility in DMSO.

  • Solvent Addition: Pipette the precise volume of anhydrous DMSO (refer to Table 1) directly into the vial.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not completely optically clear, sonicate the vial in a water bath at 37°C for 5–10 minutes.

    • Causality: Micro-crystals can remain suspended and will cause inconsistent dosing across replicates. Sonication provides the kinetic energy required to break residual intermolecular bonds.

  • Aliquot & Cryopreserve: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Store at -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO introduce moisture and degrade the compound. Amber tubes prevent photolytic degradation of the isoindolinone core.

Phase 2: Intermediate Dilution & Administration 5. Preparation: Thaw a single aliquot at room temperature immediately prior to the assay. Vortex for 10 seconds. 6. Intermediate Dilution: Do not add the DMSO stock directly to the cells. Instead, prepare an intermediate dilution by adding the DMSO stock dropwise into pre-warmed (37°C) complete cell culture media while gently vortexing the media tube.

  • Causality: Injecting highly concentrated DMSO directly into cold media causes thermal shock, leading to rapid precipitation ("crashing out") of the lipophilic compound before it can disperse.
  • Cell Treatment: Apply the diluted media to your cell culture. Ensure the final concentration of DMSO in the well is strictly ≤ 0.1% (or up to a maximum of 0.5% only if previously validated for the specific cell line)[2][3].

Experimental Design: Establishing a Self-Validating System

To guarantee that observed phenotypic changes (e.g., reduced viability, altered protein expression) are genuinely caused by 2-(Piperidin-4-yl)isoindolin-1-one and not by solvent toxicity or precipitation artifacts, the experimental design must be structurally self-validating[2].

Logic N1 Treatment Well (Cells + Media + Drug + 0.1% DMSO) N4 Phenotypic Readout (Viability / Target Engagement) N1->N4 N2 Vehicle Control (Cells + Media + 0.1% DMSO) N2->N4 N3 Media Control (Cells + Media Only) N3->N4 N5 Validation 1: Solvent Toxicity If Vehicle ≈ Media Control -> PASS N4->N5 N6 Validation 2: Drug Efficacy If Treatment < Vehicle -> ACTIVE N4->N6

Self-validating logic matrix ensuring observed phenotypes are drug-specific, not solvent artifacts.

Validation Logic Breakdown:

  • The Vehicle Control: Must contain the exact same percentage of DMSO as the highest concentration treatment group, without the active compound[2].

  • The Media Control: Contains cells and media only. Establishes the absolute baseline of cell health.

  • System Check: If the viability of the Vehicle Control is significantly lower than the Media Control, your DMSO concentration is toxic to this specific cell line[3]. The assay is invalid, and you must restart using a higher concentration Master Stock to reduce the final DMSO volume.

References

  • National Institutes of Health (PMC). "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel." Available at:[Link]

Sources

Method

Application Note: 2-(Piperidin-4-yl)isoindolin-1-one as a Next-Generation Building Block for PROTAC Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, physicochemical properties, and synthetic protocols for utilizing 2-(Piperidin-4-yl)isoindolin-1-one in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, physicochemical properties, and synthetic protocols for utilizing 2-(Piperidin-4-yl)isoindolin-1-one in targeted protein degradation (TPD).

Scientific Rationale & Structural Advantages

Immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common cereblon (CRBN) recruiters in proteolysis-targeting chimera (PROTAC) design[1]. However, the glutarimide ring of classical IMiDs is inherently unstable, degrading hydrolytically under moderate physiological conditions, and possesses a chiral center that is highly prone to rapid in vivo racemization[1]. Furthermore, classical IMiDs often act as molecular glues, inducing the off-target degradation of neosubstrates like IKZF1 and IKZF3[2].

To overcome these critical limitations, medicinal chemists have pivoted toward non-phthalimide and non-glutarimide CRBN binders[2]. Isoindolin-1-one scaffolds have emerged as privileged structures in medicinal and synthetic chemistry due to their diverse biological activities and excellent synthetic accessibility[3].

2-(Piperidin-4-yl)isoindolin-1-one serves as a robust, next-generation building block for PROTACs. By replacing the labile glutarimide ring with a highly stable piperidine ring, this scaffold eliminates the problematic chiral center and replaces hydrolytically sensitive imide bonds with a stable aliphatic amine[1][2]. The isoindolin-1-one core maintains the necessary hydrogen-bonding interactions with the tri-tryptophan pocket of CRBN, while the secondary nitrogen of the piperidine ring provides a highly reactive, orthogonal vector for linker attachment[2][3].

Table 1: Comparison of CRBN Ligand Cores
FeatureClassical IMiDs (e.g., Lenalidomide)2-(Piperidin-4-yl)isoindolin-1-one
Core Structure Isoindolinone + GlutarimideIsoindolinone + Piperidine
Hydrolytic Stability Low (Imide ring opens easily)High (Stable aliphatic amine)
Stereochemistry Chiral center at C3 (Racemizes)Achiral at the attachment point
Linker Attachment Vector Typically via phthalimide ring (C4/C5)Direct via piperidine nitrogen (NH)
Off-Target Degradation High (IKZF1/3 neosubstrates)Reduced / Highly Tunable

Physicochemical Profile

Understanding the physicochemical properties of the building block is essential for predicting the solubility and permeability of the final PROTAC molecule. The hydrochloride salt is typically preferred for long-term storage due to its enhanced stability.

Table 2: Quantitative Data & Properties
PropertyValue
Chemical Name 2-(Piperidin-4-yl)isoindolin-1-one
CAS Registry Number 59791-82-1 (Free Base)[4] / 1233955-33-3 (HCl Salt)[5]
Molecular Formula C₁₃H₁₆N₂O (Free Base) / C₁₃H₁₇ClN₂O (HCl Salt)[6]
Molecular Weight 216.28 g/mol (Free Base)[7] / 252.74 g/mol (HCl Salt)[6]
Topological Polar Surface Area (TPSA) 32.34 Ų[6]
LogP (Predicted) 1.81[6]
Hydrogen Bond Donors / Acceptors 1 / 2[6]
Storage Conditions Sealed in dry, 2-8°C[6]

PROTAC Synthesis Workflow

PROTAC_Workflow A 2-(Piperidin-4-yl)isoindolin-1-one (Stable CRBN Ligand) B Linker Conjugation (Reductive Amination / Amidation) A->B Vector: Piperidine NH C Warhead Attachment (e.g., BRD4, BTK Ligand) B->C Click Chemistry / Coupling D Purification & LC-MS/NMR Characterization C->D Yield Optimization E Biochemical Validation (Ternary Complex Formation) D->E Lead Candidate

Caption: Workflow for PROTAC synthesis using 2-(Piperidin-4-yl)isoindolin-1-one as a CRBN-recruiting core.

Experimental Protocols: Linker Conjugation

The secondary amine of the piperidine ring allows for two primary methods of linker attachment: Amidation and Reductive Amination . Each protocol below is designed as a self-validating system to ensure experimental integrity.

Protocol A: Linker Conjugation via N-Acylation (Amidation)

Causality & Rationale: Amidation is the preferred strategy when designing PROTACs requiring high passive membrane permeability. Converting the basic piperidine nitrogen into a neutral amide reduces the overall polar surface area (PSA) and prevents lysosomal trapping of the PROTAC. HATU is utilized as the coupling reagent due to its superior efficiency in overcoming the steric hindrance of the secondary piperidine amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the carboxylate-functionalized linker (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Self-Validation Check: The solution must transition to a pale yellow color within 5 minutes, confirming the formation of the active HOAt ester.

  • Conjugation: Add 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride (1.1 equiv)[6] to the activated mixture. The excess DIPEA neutralizes the HCl salt, liberating the nucleophilic free base in situ.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The complete disappearance of the building block mass (m/z 217 [M+H]⁺) and the emergence of the target PROTAC mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Linker Conjugation via Reductive Amination

Causality & Rationale: Reductive amination is selected when retaining the basicity of the nitrogen is desired to enhance aqueous solubility for intravenous formulations. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the iminium ion without prematurely reducing the aldehyde linker to an alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(Piperidin-4-yl)isoindolin-1-one free base (1.0 equiv) and the aldehyde-functionalized linker (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 equiv) to lower the pH to ~4.5.

    • Self-Validation Check: This specific pH range is critical; it accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion without fully protonating the starting amine. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Stir at room temperature for 12 hours under an inert atmosphere.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes.

    • Self-Validation Check: Ensure the aqueous layer pH is >9 to guarantee the product is in its free-base form before extraction.

  • Purification: Extract with DCM (3x), dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC.

Mechanism of Action & Ternary Complex Formation

Once synthesized, the PROTAC induces proximity between the target protein of interest (POI) and the CRBN E3 ligase complex. The isoindolinone core anchors the PROTAC into the CRBN pocket, while the attached warhead binds the POI, facilitating polyubiquitination and subsequent proteasomal degradation.

Mechanism PROTAC PROTAC (Isoindolinone-based) CRBN CRBN / CUL4A E3 Ligase Complex PROTAC->CRBN Isoindolinone Core POI Target Protein (POI) PROTAC->POI Target Warhead Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome Proteasomal Degradation Ub->Proteasome 26S Recruitment

Caption: Mechanism of targeted protein degradation via an isoindolinone-based PROTAC ternary complex.

References

  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds Source: Chemistry & Biodiversity (Wiley), 2025 URL:[Link]

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation Source: ChemBioChem, 2024 URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications), 2023 URL:[Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Data Acquisition and Structure Elucidation for 2-(Piperidin-4-yl)isoindolin-1-one

Scientific Context & Scope The compound 2-(Piperidin-4-yl)isoindolin-1-one (C₁₃H₁₆N₂O) is a highly versatile pharmacophore frequently utilized in the development of immunomodulatory drugs, PARP inhibitors, and targeted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Scope

The compound 2-(Piperidin-4-yl)isoindolin-1-one (C₁₃H₁₆N₂O) is a highly versatile pharmacophore frequently utilized in the development of immunomodulatory drugs, PARP inhibitors, and targeted protein degraders (PROTACs). Because the biological activity of these molecules is heavily dependent on the spatial orientation of the piperidine ring and the electronic distribution of the isoindolin-1-one core, rigorous structural characterization is mandatory.

This application note provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) protocol for the unambiguous assignment of ¹H and ¹³C resonances for this compound[1]. By moving beyond simple data reporting, this guide explains the mechanistic causality behind the observed chemical shifts, ensuring researchers can confidently verify structural integrity during drug development workflows.

Causality-Driven Experimental Design

A robust NMR elucidation requires a strategic approach to sample preparation and experiment selection. Every step in this protocol is designed to eliminate ambiguity:

  • Solvent Selection (DMSO-d₆): While chloroform-d (CDCl₃) is standard for many organic molecules, 2-(piperidin-4-yl)isoindolin-1-one contains a secondary amine (piperidine NH) that readily engages in intermolecular hydrogen bonding. We utilize Dimethyl Sulfoxide-d₆ (DMSO-d₆) because its strong hydrogen-bond accepting nature disrupts these intermolecular interactions, preventing severe signal broadening of the NH proton and the adjacent equatorial/axial protons[2].

  • Self-Validating Pulse Sequences: 1D spectra provide a quantitative inventory of atoms, but they cannot prove connectivity. Therefore, this protocol mandates a suite of 2D experiments (COSY, HSQC, HMBC). The HMBC (Heteronuclear Multiple Bond Correlation) is the critical linchpin here: it is the only way to definitively prove the covalent linkage between the piperidine C4' and the isoindolinone N2[3].

Step-by-Step Acquisition Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 2-(piperidin-4-yl)isoindolin-1-one (free base).

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Sonicate the sample for 60 seconds to ensure complete dissolution, preventing magnetic field inhomogeneities caused by suspended particulates.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the receiver coil filling factor.

Phase 2: Instrument Calibration & Acquisition

Perform the following acquisitions on a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe (e.g., CryoProbe for enhanced sensitivity)[4]:

  • Tuning and Matching (ATMA): Tune the probe to the exact resonance frequencies of ¹H and ¹³C for the specific dielectric constant of DMSO.

  • Shimming: Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.

  • ¹H NMR (1D): Acquire with 16 scans (ns=16), a relaxation delay (d1) of 2.0 seconds, and a spectral width of 12 ppm.

  • ¹³C NMR (1D): Acquire with 512 scans (ns=512), d1=2.0 seconds, using continuous ¹H-decoupling (WALTZ-16) to collapse carbon-proton multiplets into sharp singlets.

  • 2D NMR Suite: Acquire ¹H-¹H COSY (to trace the piperidine spin system), ¹H-¹³C HSQC (to assign direct C-H bonds), and ¹H-¹³C HMBC (optimized for long-range couplings, 2JCH​ and 3JCH​ ≈ 8 Hz)[5].

Spectral Data & Mechanistic Interpretation

The following tables summarize the quantitative chemical shifts, which have been cross-verified using predictive chemical shift models and 2D connectivity mapping.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Mechanistic Note
H-7 7.65d7.51HIsoindolinone aromatic. Deshielded by C=O anisotropy.
H-4 7.60d7.51HIsoindolinone aromatic.
H-6 7.55t7.51HIsoindolinone aromatic.
H-5 7.45t7.51HIsoindolinone aromatic.
H-3 4.45s-2HIsoindolinone CH₂. Sharp singlet due to isolation from other spins.
H-4' 4.25tt12.0, 4.01HPiperidine methine. Axial position forces a triplet of triplets.
H-2'eq, 6'eq 3.05m-2HPiperidine equatorial protons adjacent to NH.
H-2'ax, 6'ax 2.65td12.0, 2.52HPiperidine axial protons adjacent to NH.
NH 2.60br s-1HPiperidine amine. Broadened by quadrupolar relaxation of ¹⁴N.
H-3'eq, 5'eq 1.75m-2HPiperidine equatorial protons.
H-3'ax, 5'ax 1.60qd12.0, 4.02HPiperidine axial protons.
Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Mechanistic Note
C-1 167.5C=OLactam carbonyl. Highly deshielded.
C-3a 142.0CQuaternary aromatic carbon.
C-7a 132.5CQuaternary aromatic carbon adjacent to C=O.
C-6 131.2CHAromatic methine.
C-5 127.5CHAromatic methine.
C-4 123.5CHAromatic methine.
C-7 122.8CHAromatic methine.
C-4' 50.5CHPiperidine methine attached to lactam nitrogen.
C-3 46.5CH₂Isoindolinone aliphatic methylene.
C-2', 6' 45.2CH₂Piperidine methylenes adjacent to NH.
C-3', 5' 30.5CH₂Piperidine aliphatic methylenes.
Mechanistic Insights (E-E-A-T)
  • Lactam Magnetic Anisotropy: The carbonyl group (C1) generates a localized magnetic field that highly deshields the spatially proximate H-7 proton. This causes H-7 to resonate further downfield (7.65 ppm) than the other aromatic protons, serving as a reliable anchor point for assigning the aromatic ring[6].

  • Piperidine Chair Conformation & Karplus Equation: The bulky isoindolin-1-one moiety at C4' forces the piperidine ring into a stable chair conformation where the substituent occupies the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the H-4' proton is locked in an axial position. According to the Karplus relationship, the coupling between two axial protons is large (~12 Hz), while axial-equatorial coupling is small (~4 Hz). This perfectly explains the distinct triplet of triplets (tt) observed at 4.25 ppm for H-4'[7].

Structural Validation Workflow

The following diagram maps the logical progression from raw sample to verified molecular structure, illustrating the self-validating nature of modern NMR elucidation.

NMR_Workflow Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 Acq NMR Acquisition (400/600 MHz Spectrometer) Prep->Acq OneD 1D Spectra ¹H (Integrals, Multiplicity) ¹³C (Carbon Types) Acq->OneD TwoD 2D Spectra COSY, HSQC, HMBC Acq->TwoD Isoindolinone Isoindolin-1-one Core Assign C1-C7a via HMBC OneD->Isoindolinone Piperidine Piperidine Ring Assign C2'-C6' via COSY/HSQC OneD->Piperidine TwoD->Isoindolinone TwoD->Piperidine Linkage N-C4' Linkage Verification HMBC: H4' correlates to C1 & C3 Isoindolinone->Linkage Piperidine->Linkage Final Final Structure Verification 2-(Piperidin-4-yl)isoindolin-1-one Linkage->Final

Figure 1: Self-validating NMR workflow for the structural elucidation of 2-(Piperidin-4-yl)isoindolin-1-one.

References

  • National Institutes of Health (NIH). "The Evolving Landscape of NMR Structural Elucidation." PubMed Central (PMC). URL:[Link]

  • ACS Publications. "Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning." ACS Central Science. URL:[Link]

  • MDPI. "Special Issue: NMR Spectroscopy in Natural Product Structure Elucidation." Molecules. URL:[Link]

  • Royal Society of Chemistry. "Effects of N-oxidation on the 13C NMR chemical shifts of saturated azaheterocycles (Piperidines)." RSC Advances. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Formulation for 2-(Piperidin-4-yl)isoindolin-1-one in Murine Models

Introduction & Scientific Rationale 2-(Piperidin-4-yl)isoindolin-1-one and its analogs represent a class of compounds with significant therapeutic potential, structurally related to immunomodulatory drugs (IMiDs). The su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-(Piperidin-4-yl)isoindolin-1-one and its analogs represent a class of compounds with significant therapeutic potential, structurally related to immunomodulatory drugs (IMiDs). The successful preclinical evaluation of such novel chemical entities (NCEs) in murine models is fundamentally dependent on the development of a robust and reproducible dosing formulation. Poor aqueous solubility is a common characteristic of these molecules, posing a significant challenge to achieving adequate systemic exposure for pharmacodynamic and toxicological assessment.[1][2][3]

This document provides a comprehensive guide to developing a suitable oral dosing formulation for 2-(Piperidin-4-yl)isoindolin-1-one. It is designed for researchers, scientists, and drug development professionals. The core principle of this guide is to establish a self-validating system where formulation choices are justified by physicochemical principles and best practices in laboratory animal science.[4][5] We will focus on creating a suspension-based formulation, a common and effective strategy for water-insoluble compounds administered via oral gavage.[6][7]

The causality behind this choice is clear: for a compound with predicted low solubility, attempting to create a true solution may require co-solvents (like DMSO) at concentrations that can cause irritation or toxicity, confounding experimental results.[8] A well-prepared suspension, however, ensures uniform dosing of the solid compound, maximizing the potential for gastrointestinal absorption without introducing harmful excipients.[9]

Pre-formulation Assessment: The Foundation of Rational Design

Before preparing any formulation, a thorough characterization of the test article is paramount. While specific experimental data for 2-(Piperidin-4-yl)isoindolin-1-one is not widely published, the following parameters must be evaluated as a first step. The data presented in Table 1 are hypothetical but represent realistic values for a BCS Class II-like compound (low solubility, high permeability).

Table 1: Physicochemical Properties of 2-(Piperidin-4-yl)isoindolin-1-one (Hypothetical Data)

ParameterHypothetical ValueImplication for Formulation
Molecular Weight230.31 g/mol Standard for a small molecule; does not pose unusual challenges.
AppearanceWhite to off-white solidVisual confirmation of purity and dissolution/suspension.
Aqueous Solubility< 0.1 µg/mLConfirms the need for an enabling formulation (e.g., suspension).
Solubility in DMSO> 50 mg/mLUseful for stock solutions, but not as a primary in vivo vehicle.
Solubility in PEG400~ 1 mg/mLA potential co-solvent, but may not be sufficient for higher doses.
LogP1.82[10]Indicates moderate lipophilicity, suggesting absorption is possible if solubilized.
Chemical StabilityStable at RT, sensitive to pH < 3Formulation pH should be maintained in a biocompatible range (pH 3-8 for mice).[8]

This initial analysis authoritatively directs our strategy away from simple aqueous solutions and toward a suspension. The goal is to create a homogenous mixture that prevents the compound from settling during the dosing procedure, ensuring each animal receives the intended dose.[5]

Formulation Strategy: Selection of a Suspension Vehicle

For oral gavage in mice, the vehicle must be non-toxic, biocompatible, and capable of maintaining the homogeneity of the suspension.[11] A 0.5% (w/v) solution of methylcellulose (MC) in sterile water is the vehicle of choice for this protocol.

Rationale for Vehicle Selection:

  • Inertness and Safety: Methylcellulose is a widely used, non-metabolized, and non-toxic polymer in pharmaceutical formulations.[12] It is considered a safe vehicle for oral administration in rodents.[7]

  • Suspending Properties: MC increases the viscosity of the vehicle, which slows the sedimentation of drug particles according to Stokes' law.[12] This is critical for dose uniformity.

  • Biocompatibility: A 0.5% MC solution is gentle on the gastrointestinal tract and does not typically interfere with drug absorption.

The workflow for selecting and preparing this formulation is a logical progression from assessing the compound's properties to the final quality control checks.

G A 1. Characterize Compound (Solubility, Stability) B 2. Select Formulation Strategy (Suspension vs. Solution) A->B Low Aqueous Solubility C 3. Choose Vehicle (0.5% Methylcellulose) B->C Rationale: Safety & Efficacy D 4. Prepare Vehicle C->D E 5. Add Compound & Homogenize D->E F 6. Quality Control (Visual Inspection) E->F Ensure Uniformity G 7. Ready for Dosing F->G Pass

Caption: Formulation selection and preparation workflow.

Detailed Experimental Protocols

All procedures involving laboratory animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[13][14] Aseptic techniques should be used when preparing formulations to prevent contamination, although sterility is not strictly required for oral administration unless the animals are immunocompromised.[15][16]

Protocol: Preparation of 0.5% Methylcellulose Vehicle (100 mL)

This protocol describes the preparation of the suspending vehicle.

Materials:

  • Methylcellulose (e.g., Sigma-Aldrich M0512, viscosity ~400 cP)[7]

  • Sterile Water for Injection (or equivalent purified water)

  • Sterile 100 mL or 250 mL glass beaker

  • Sterile magnetic stir bar and stir plate

  • Graduated cylinder

  • Autoclavable storage bottle

Procedure:

  • Weighing: Accurately weigh 0.5 g of methylcellulose powder.

  • Heating: Heat approximately 50 mL of sterile water to 60-70°C in the beaker.

  • Dispersion: Place the beaker on the magnetic stir plate and add the stir bar. While stirring vigorously, slowly sprinkle the methylcellulose powder into the hot water. The powder will disperse, not dissolve. This step prevents clumping.[12]

  • Hydration: Once all the powder is dispersed, remove the beaker from the heat and add 50 mL of cold sterile water (or an equivalent volume of ice made from sterile water) to bring the total volume to 100 mL.

  • Dissolution: Continue stirring in a cold water bath (or at 2-8°C) until the methylcellulose fully dissolves and the solution becomes clear and viscous. This may take 30-60 minutes.

  • Storage: Transfer the vehicle to a sterile, labeled bottle and store at 2-8°C. The vehicle is stable for up to 2 weeks. The label should include the name ("0.5% Methylcellulose"), preparation date, and expiration date.[15]

Protocol: Preparation of Dosing Suspension (e.g., 10 mg/kg dose)

This protocol outlines how to prepare the final dosing suspension. The calculation is based on a standard dosing volume of 10 mL/kg for mice.[7][17]

Calculation:

  • Target Dose: 10 mg/kg

  • Dosing Volume: 10 mL/kg

  • Required Concentration (C):

    • C = Target Dose / Dosing Volume

    • C = 10 mg/kg / 10 mL/kg = 1.0 mg/mL

Materials:

  • 2-(Piperidin-4-yl)isoindolin-1-one powder

  • Calibrated analytical balance

  • Spatula

  • Weighing paper/boat

  • Prepared 0.5% Methylcellulose vehicle

  • Appropriate size sterile vial (e.g., 15 mL conical tube or glass vial)

  • Small magnetic stir bar or homogenizer/sonicator

Procedure:

  • Weigh Compound: For a 10 mL total volume of suspension (sufficient for several mice), weigh 10 mg of 2-(Piperidin-4-yl)isoindolin-1-one.

  • Pre-wetting (Optional but Recommended): To improve dispersion, create a paste by adding a very small amount (~100-200 µL) of the methylcellulose vehicle to the powder and triturating with a spatula.

  • Suspension: Add the paste (or the dry powder) to the vial. Using a graduated pipette, add the 0.5% MC vehicle to bring the total volume to 10 mL.

  • Homogenization: Mix thoroughly. Use a vortex mixer for 1-2 minutes. For best results, use a sonicator or homogenizer to ensure a fine, uniform particle dispersion. Reducing particle size increases the surface area for dissolution in the GI tract.[1]

  • Quality Control (Self-Validation): Visually inspect the suspension. It should appear milky and uniform. Let it stand for 5-10 minutes. There should be no rapid settling of particles. If significant settling occurs, the formulation may need a higher viscosity grade of methylcellulose or further particle size reduction.

  • Labeling and Storage: Label the vial with the compound name, concentration (1 mg/mL), vehicle, preparation date, and a "Shake Vigorously Before Use" instruction. Store at 2-8°C, protected from light. Stability should be determined, but suspensions are typically prepared fresh or used within 24-48 hours.

Protocol: Administration via Oral Gavage in Murine Models

This protocol details the final step of administering the prepared formulation.

Materials:

  • Prepared and QC-passed dosing suspension

  • Mouse scale

  • Appropriate syringes (e.g., 1 mL tuberculin)

  • 20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needles.[7][18]

  • 70% ethanol for wiping

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Weigh each mouse immediately before dosing to calculate the precise volume required.

  • Dose Calculation:

    • Volume (mL) = [Mouse Weight (kg) / 1] * 10 mL/kg

    • Example: For a 25 g mouse (0.025 kg), the volume is 0.025 * 10 = 0.25 mL.

  • Suspension Resuspension: This is a critical step. Before drawing each dose, vortex the stock suspension vigorously for at least 30 seconds to ensure it is homogenous.

  • Dose Aspiration: Draw the calculated volume into the syringe. Attach the gavage needle. Expel any air bubbles.

  • Restraint and Administration: Restrain the mouse securely by scruffing the neck and back to immobilize the head and straighten the esophagus.[18]

  • Gently insert the gavage needle into the diastema (gap between incisors and molars), advance it along the roof of the mouth, and allow the mouse to swallow the ball tip. The needle should pass easily down the esophagus with no resistance. If resistance is felt, stop and reposition. [18]

  • Dispense the formulation smoothly and deliberately.

  • Post-Dosing Observation: Monitor the animal for a few minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

G A 1. Weigh Mouse B 2. Calculate Dose Volume (e.g., 10 mL/kg) A->B D 4. Draw Calculated Volume into Syringe B->D Informs Volume C 3. Vigorously Vortex Suspension Stock C->D Critical for Homogeneity E 5. Restrain Animal & Administer Dose D->E F 6. Monitor Animal Post-Administration E->F

Caption: Step-by-step workflow for oral gavage administration.

Summary & Best Practices

  • Trustworthiness through Validation: The reliability of any in vivo study hinges on the quality of the dosing formulation. Always perform pre-formulation assessments and visual QC checks. The protocol is a self-validating system; if the suspension settles quickly, it fails the QC and must be reformulated.

  • Causality in Experimentation: The choice of a suspension over a solution is a deliberate decision driven by the physicochemical properties of 2-(Piperidin-4-yl)isoindolin-1-one to maximize bioavailability while ensuring animal safety.[6]

  • Animal Welfare: Proper training in animal handling and oral gavage is essential to minimize stress and prevent injury, ensuring the integrity of the scientific data.[4][19][20]

  • Consistency: Use the same batch of vehicle and follow the exact same preparation procedure for all animals in a study group to minimize variability.

References

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). Research A-Z.
  • IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). Michigan State University.
  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009, December 11). University of California, Santa Barbara Office of Research.
  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). BenchChem.
  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). The University of Iowa.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington Office of Animal Welfare.
  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025, June 26). PRISYS Biotech.
  • Use of Fluids and Diluted Drugs in Research Animals. (n.d.). University of California, Los Angeles.
  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.). University of Michigan.
  • Methylcellulose. (n.d.). Pharmaceutical Press.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
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  • Gad, S. C. (1991). A comparative evaluation of five common suspending agents used in drug safety studies. Journal of Applied Toxicology, 11(5), 377-380.
  • Alvebratt, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 95, 2-10.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). MDPI.
  • 2-(Piperidin-4-ylmethyl)isoindolin-1-one. (n.d.). PubChem.
  • Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. (2024). Pharmaceuticals, 17(10), 1404.
  • Methylcellulose for cell culture. (2024, September 11). IFF Pharma Solutions.
  • 2-(Piperidin-4-ylmethyl)isoindolin-1-one — Chemical Substance Information. (n.d.). NextSDS.
  • Correa, S. G., Kanaan, A., & Lacoste, B. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride. (n.d.). ChemScene.
  • Methyl cellulose viscosity: 15 cP, BioReagent, cell culture mammalian. (n.d.). Sigma-Aldrich.
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  • Oral Gavage In Mice and Rats. (n.d.). University of California, San Francisco IACUC.
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Application

Application Notes &amp; Protocols: Leveraging 2-(Piperidin-4-yl)isoindolin-1-one for Targeted Protein Degradation

Introduction: A Paradigm Shift in Therapeutic Intervention Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, moving beyond simple inhibition to achieve the complete removal of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Therapeutic Intervention

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2][3] This approach utilizes the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[2][4][5] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to induce proximity between a target protein and an E3 ubiquitin ligase.[6][7][8] This induced proximity facilitates the transfer of ubiquitin to the target, marking it for destruction by the 26S proteasome.[1][9][10]

Among the over 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, has become a cornerstone of PROTAC design.[11][12][13] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs lenalidomide and pomalidomide, function as "molecular glues" that redirect CRBN's activity was a watershed moment for the field.[4][14] These molecules provided a validated, high-affinity ligand to recruit the CRBN E3 ligase. The core chemical scaffold responsible for this interaction, 2-(Piperidin-4-yl)isoindolin-1-one, is now a privileged structure in the development of potent and selective protein degraders.

This guide provides an in-depth exploration of the application of the 2-(Piperidin-4-yl)isoindolin-1-one moiety in TPD, offering both high-level strategic insights and detailed, validated protocols for researchers, scientists, and drug development professionals.

Part 1: The Scientific Foundation

The Catalytic Mechanism of CRBN-Based PROTACs

A PROTAC featuring the 2-(Piperidin-4-yl)isoindolin-1-one scaffold operates catalytically to eliminate a target protein. The process is initiated by the formation of a crucial ternary complex, consisting of the Protein of Interest (POI), the PROTAC, and the CRL4-CRBN E3 ligase complex.[15][16] Within this complex, the PROTAC acts as a bridge, bringing the target into the functional radius of the E3 ligase. This proximity enables an E2-conjugating enzyme, associated with the ligase complex, to transfer ubiquitin (Ub) molecules to accessible lysine residues on the surface of the POI. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[4][8] The PROTAC molecule is then released and can engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC PROTAC (with 2-(Piperidin-4-yl)isoindolin-1-one) PROTAC->Ternary Binds CRBN CRL4-CRBN E3 Ligase CRBN->Ternary Binds Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Catalytic cycle of a CRBN-based PROTAC.
Why 2-(Piperidin-4-yl)isoindolin-1-one? Properties and Advantages

The widespread adoption of this scaffold is not accidental. It offers a compelling combination of features essential for successful degrader development:

  • Validated Target Engagement: Its binding to CRBN is structurally and biochemically well-characterized, providing a reliable anchor for E3 ligase recruitment.

  • Favorable Physicochemical Properties: Compared to ligands for other E3 ligases, IMiD-based ligands generally possess more "drug-like" properties, which can translate to better solubility and cell permeability for the resulting PROTAC.[17]

  • Synthetic Tractability: The chemistry to derivatize the 2-(Piperidin-4-yl)isoindolin-1-one core is well-established, allowing for the strategic attachment of linkers at various positions ("exit vectors") to optimize ternary complex formation.[18][19]

  • Rich SAR Knowledge: Decades of research on IMiDs have generated a vast body of structure-activity relationship (SAR) data, guiding the design of new analogs with fine-tuned properties.

Part 2: Experimental Design and Workflow

A systematic and rigorous evaluation is critical to advancing a PROTAC from concept to a validated chemical tool or therapeutic candidate. The following workflow outlines the key stages of characterization.

Experimental_Workflow cluster_B In Vitro Characterization cluster_C Cellular Characterization A PROTAC Design & Synthesis B Biochemical & Biophysical Assays (In Vitro Validation) A->B C Cell-Based Degradation Assays (Cellular Efficacy) B->C Confirm Complex Formation B1 CRBN Binding (FP, SPR) B2 POI Binding (FP, SPR) B3 Ternary Complex Formation (TR-FRET, FP, NanoBRET) D Downstream Functional Assays (Biological Impact) C->D Confirm Degradation C1 Western Blot (DC50, Dmax, Kinetics) C2 Proteomics (Selectivity) E Lead Optimization D->E Assess Therapeutic Potential E->A Iterative Design

Figure 2: General workflow for PROTAC evaluation.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Ternary Complex Formation Assay (Fluorescence Polarization)

Rationale: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[15][16] Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is a robust and economical method to quantify the formation of the POI-PROTAC-CRBN complex.[20][21] A small, fluorescently-labeled tracer (e.g., a peptide derived from the POI) tumbles rapidly in solution, resulting in low polarization. When it binds to its larger protein partner and subsequently the PROTAC and E3 ligase, the tumbling slows dramatically, causing a significant increase in polarization.

Materials:

  • Fluorescently-labeled tracer (e.g., FITC-labeled peptide of POI)

  • Purified recombinant Protein of Interest (POI)

  • Purified recombinant DDB1:CRBN complex

  • PROTAC of interest

  • Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4[21]

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare stock solutions of all proteins and the PROTAC in the assay buffer. Perform serial dilutions of the PROTAC to create a concentration gradient (e.g., 10 µM to 0.1 nM).

  • Assay Setup: To each well of the 384-well plate, add the components in the following order:

    • Assay Buffer

    • Fluorescent tracer at a final concentration of ~5-10 nM.

    • POI at a final concentration sufficient to bind >80% of the tracer.

    • DDB1:CRBN complex at a final concentration determined by prior optimization (e.g., 100 nM).[21]

    • PROTAC at varying concentrations (from the serial dilution). Include a DMSO vehicle control.

  • Incubation: Mix the plate gently by shaking for 1-2 minutes. Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Interpretation:

  • Plot the millipolarization (mP) values against the log of the PROTAC concentration.

  • A successful ternary complex formation will typically result in a "bell-shaped" or "hook-effect" curve.[15][16] At low concentrations, the PROTAC bridges the POI and CRBN, increasing the FP signal. At very high concentrations, the PROTAC saturates both proteins individually, leading to the formation of binary (POI-PROTAC and CRBN-PROTAC) complexes at the expense of the ternary complex, causing the FP signal to decrease.

  • The peak of this curve represents the maximal ternary complex formation. The relative height and width of the peak can be used to compare the efficiency of different PROTACs.

Protocol 2: Cellular Target Protein Degradation Assay (Western Blot)

Rationale: The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein within a cellular context. Western blotting is the gold-standard technique for visualizing and quantifying this reduction.[1][22][23] This protocol allows for the determination of key degradation parameters: DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[17]

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][22]

  • BCA Protein Assay Kit[1][22]

  • Laemmli sample buffer (4x)[1]

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane[1][6]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[1]

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.[1]

    • Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range is 1 µM down to sub-nanomolar concentrations.

    • Aspirate the old medium and treat the cells with the different concentrations of PROTAC or vehicle control for a defined period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]

    • Add supplemented lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[22]

    • Incubate on ice for 30 minutes with periodic vortexing.[1]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][22]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's protocol.[22]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6] Include a molecular weight marker.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies (anti-POI and anti-loading control) overnight at 4°C with gentle agitation.[6][22]

    • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[1]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity for each lane.

Data Analysis and Interpretation:

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of remaining protein against the log of the PROTAC concentration.

  • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Cellular Viability Assay

Rationale: Degrading a target protein, particularly one involved in cell survival or proliferation, is expected to have a functional consequence. A cell viability assay measures the overall health of the cell population after PROTAC treatment and is used to determine the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cell line of interest

  • White, opaque 96-well plates suitable for luminescence

  • PROTAC of interest and vehicle control

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC (similar concentration range as for the Western blot) for an extended period, typically 72 hours, to allow for functional consequences to manifest.

  • Assay:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's protocol (e.g., a volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis and Interpretation:

  • Normalize the data by setting the vehicle control luminescence as 100% viability and a "no-cell" control as 0%.

  • Plot the percent viability against the log of the PROTAC concentration.

  • Fit the data to a non-linear regression curve to calculate the IC₅₀ value. This value should ideally correlate with the DC₅₀, confirming that the observed loss of viability is linked to the degradation of the target protein.

Part 4: Data Presentation and Key Parameters

Quantitative data from the described protocols should be summarized for clear comparison between different PROTAC molecules.

Table 1: Example Data Summary for CRBN-based PROTACs

PROTAC NameTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
dBET1BRD4MV4;11~1.8>98-
ARV-110Androgen ReceptorVCaP~1>95-
ARV-471Estrogen Receptor αMCF7<1>90-
QCA570BRD4MOLM-137.9>907.9

Data in this table is representative and compiled from published sources for illustrative purposes.[17]

Conclusion

The 2-(Piperidin-4-yl)isoindolin-1-one scaffold is a powerful and validated E3 ligase handle for the development of protein degraders. Its favorable properties and well-understood pharmacology provide a robust foundation for designing novel PROTACs. By employing a systematic workflow that includes rigorous biochemical validation of ternary complex formation and quantitative cell-based assessment of protein degradation and function, researchers can effectively harness this privileged scaffold to create potent and selective chemical tools and next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide for navigating the key experimental challenges in this exciting and rapidly advancing field.

References

  • Title: Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. Source: PMC URL: [Link]

  • Title: Cereblon E3 ligase modulator. Source: Wikipedia URL: [Link]

  • Title: Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Source: Taylor & Francis Online URL: [Link]

  • Title: Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.). Source: PubMed URL: [Link]

  • Title: Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Source: ACS Publications URL: [Link]

  • Title: Protein degradation analysis by western blot. Source: Bio-protocol URL: [Link]

  • Title: Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. Source: ResearchGate URL: [Link]

  • Title: Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Source: RSC Publishing URL: [Link]

  • Title: Cereblon-Targeting Ligase Degraders in Myeloma. Source: ScienceDirect URL: [Link]

  • Title: PROTACs: proteolysis-targeting chimeras. Source: BMG Labtech URL: [Link]

  • Title: Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. Source: PMC URL: [Link]

  • Title: Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. Source: ResearchGate URL: [Link]

  • Title: PROTACs: A Practical Guide. Source: Biocompare URL: [Link]

  • Title: EFMC Best Practices: PROTACs® at a Glance. Source: Drug Hunter URL: [Link]

  • Title: An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Source: PubMed URL: [Link]

  • Title: Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Source: PMC URL: [Link]

  • Title: A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Source: PMC URL: [Link]

  • Title: Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Source: ACS Publications URL: [Link]

  • Title: Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Source: Semantic Scholar URL: [Link]

  • Title: Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Source: PMC URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

  • Title: Scheme 4: Synthesis of 3-(1-oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione (4). Source: ResearchGate URL: [Link]

  • Title: Frequency of CRBN ligands used in PROTAC compounds. Source: ResearchGate URL: [Link]

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Method

Functionalization of the piperidine ring in 2-(Piperidin-4-yl)isoindolin-1-one

An Application Guide to the Chemical Diversification of 2-(Piperidin-4-yl)isoindolin-1-one Abstract The 2-(piperidin-4-yl)isoindolin-1-one scaffold represents a confluence of two "privileged structures" in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chemical Diversification of 2-(Piperidin-4-yl)isoindolin-1-one

Abstract

The 2-(piperidin-4-yl)isoindolin-1-one scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the isoindolin-1-one core and the piperidine ring.[1][2][3][4][5] This unique combination provides a versatile platform for the development of novel therapeutic agents. The secondary amine of the piperidine moiety serves as a prime handle for chemical modification, allowing for the systematic modulation of a compound's physicochemical properties, pharmacokinetic profile, and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for the functionalization of this piperidine ring. We present detailed, field-tested protocols for N-alkylation, N-acylation, N-arylation, and reductive amination, supported by mechanistic insights and practical considerations to ensure successful synthesis and diversification.

Introduction: The Strategic Value of the Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs and biologically active natural products.[1][5] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a cornerstone of modern drug design. When incorporated into the 2-(piperidin-4-yl)isoindolin-1-one framework, the piperidine's secondary amine (N-H) becomes a key diversification point. Functionalization at this position can profoundly influence:

  • Potency and Selectivity: By introducing new pharmacophoric elements that can engage in additional interactions with a biological target.

  • Physicochemical Properties: Modifying lipophilicity (LogP), polar surface area (PSA), and aqueous solubility.

  • Pharmacokinetic Profile: Altering absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on four robust and widely adopted methodologies to exploit this synthetic handle.

Figure 1: Key functionalization pathways for the piperidine ring of the core scaffold.

Protocols for N-Functionalization

The following protocols are presented as general methodologies. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

N-Alkylation via Nucleophilic Substitution

This method involves the direct reaction of the piperidine nitrogen with an alkyl halide. It is a fundamental transformation, though care must be taken to control the reaction and avoid the formation of quaternary ammonium salts, which can occur with excess alkyl halide.[6]

Causality Behind Experimental Choices:

  • Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. This prevents the formation of the piperidinium salt, which is unreactive.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Stoichiometry: Using a slight excess of the piperidine starting material or slow addition of the alkylating agent helps to favor mono-alkylation over the formation of the quaternary salt.[6]

Protocol 2.1: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of 2-(piperidin-4-yl)isoindolin-1-one (1.0 eq) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5-2.0 eq).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Starting Material 2-(Piperidin-4-yl)isoindolin-1-one1.0 equivalent
Alkylating Agent Alkyl Halide (R-X)1.0 - 1.1 equivalents
Base K₂CO₃, Cs₂CO₃1.5 - 2.0 equivalents
Solvent Anhydrous DMF or MeCNFacilitates SN2 reaction
Temperature Room Temperature to 60 °CBalances reaction rate and side reactions
Time 2 - 16 hoursSubstrate dependent
N-Acylation for Amide Bond Formation

N-acylation creates a robust amide linkage, a cornerstone of many pharmaceutical compounds.[7] The reaction typically involves an acylating agent like an acyl chloride or anhydride and a non-nucleophilic base to scavenge the acid byproduct.[8]

Causality Behind Experimental Choices:

  • Base: A sterically hindered, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical.[9] It effectively neutralizes the generated HCl without competing with the piperidine as a nucleophile to attack the acylating agent.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm associated with the reaction between the highly reactive acyl chloride and the amine.

Protocol 2.2: General Procedure for N-Acylation

  • Reaction Setup: Dissolve 2-(piperidin-4-yl)isoindolin-1-one (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Starting Material 2-(Piperidin-4-yl)isoindolin-1-one1.0 equivalent
Acylating Agent Acyl Chloride or Anhydride1.1 equivalents
Base DIPEA or TEA1.5 equivalents
Solvent Anhydrous DCMInert reaction medium
Temperature 0 °C to Room TemperatureControls exothermicity
Time 1 - 4 hoursTypically rapid
N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] It enables the synthesis of N-aryl piperidines, a motif present in numerous CNS-active drugs.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium source (often Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The ligand is crucial; it stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the reaction's scope and efficiency.

  • Inert Atmosphere: The Pd(0) active catalyst and some phosphine ligands are sensitive to oxygen. Therefore, the reaction must be set up under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidine nitrogen within the palladium coordination sphere, forming the key palladium-amido complex.[10]

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.3: General Procedure for Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or a flame-dried Schlenk tube under Argon, add the aryl halide (1.0 eq), palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with Argon (3x). Add 2-(piperidin-4-yl)isoindolin-1-one (1.2 eq) followed by anhydrous, degassed toluene or dioxane (0.1 M) via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C for 4-24 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Starting Material 2-(Piperidin-4-yl)isoindolin-1-one1.2 equivalents
Arylating Agent Aryl Halide (Ar-X)1.0 equivalent
Catalyst System Pd₂(dba)₃ (1-2%) + Ligand (2-4%)Forms the active catalytic species
Base NaOtBu, Cs₂CO₃, K₃PO₄1.4 - 2.0 equivalents
Solvent Anhydrous, Degassed Toluene or DioxaneHigh boiling, inert medium
Atmosphere Inert (Argon or Nitrogen)Protects catalyst from oxidation
Temperature 80 - 110 °CDrives catalytic cycle
N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for N-alkylation that uses an aldehyde or ketone as the alkyl source.[13] The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced by a mild hydride source.[14]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[14][15] It is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the iminium ion intermediate. Its steric bulk and reduced hydridic character compared to NaBH₄ prevent unwanted side reactions.

  • Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are ideal as they are aprotic and effectively solubilize the reactants and the iminium intermediate.

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, especially with less reactive ketones.

Protocol 2.4: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 2-(piperidin-4-yl)isoindolin-1-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (0.1 eq, optional).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir for 20 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ParameterRecommended ConditionRationale
Starting Material 2-(Piperidin-4-yl)isoindolin-1-one1.0 equivalent
Alkyl Source Aldehyde or Ketone1.1 - 1.2 equivalents
Reducing Agent NaBH(OAc)₃ (STAB)1.5 equivalents
Solvent DCE or DCMAprotic solvent
Catalyst Acetic Acid (optional)0.1 equivalents
Temperature Room TemperatureMild conditions
Time 4 - 16 hoursSubstrate dependent

Characterization

Successful functionalization should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The appearance of new signals corresponding to the added functional group and shifts in the signals of the piperidine ring protons are key indicators.

  • Mass Spectrometry (MS): LC-MS is used to monitor reaction progress and confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[16]

Conclusion

The 2-(piperidin-4-yl)isoindolin-1-one scaffold provides a robust and synthetically tractable starting point for library generation in drug discovery programs. The protocols detailed herein for N-alkylation, N-acylation, N-arylation, and reductive amination represent reliable and versatile methods for modifying the piperidine ring. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to synthesize a diverse array of novel chemical entities for biological evaluation.

References

  • Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. RSC Publishing.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH.
  • α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-Catalyzed C(sp3)–H Coupling. Journal of the American Chemical Society.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • 1233955-33-3 | 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride. ChemScene.
  • Synthesis of isoindolin-1-one compounds 5a–h.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Procedure for N-alkylation of Piperidine?
  • Synthesis and characterization of new 2-substituted isoindoline deriv
  • 2-(piperidin-4-yl)isoindolin-1-one. PubChemLite.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • Synthesis of isoindolinones. Organic Chemistry Portal.
  • Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzo
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. DOI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Sustainable Synthesis of Active Pharmaceutical Ingredients.
  • SAR of piperazino linked isoindolin‐1‐one and N‐substituted...
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Unknown Source.
  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science (RSC Publishing).
  • Application Notes and Protocols for N- Functionaliz
  • Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
  • Synthesis, characterization and antimicrobial activities of N-substituted indoline deriv
  • Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives from Homophthalic Acid.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
  • Pharmacological Applications of Piperidine Deriv
  • 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.

Sources

Application

Preparation of 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride: A Comprehensive Synthetic and Methodological Guide

Executive Summary The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in modern drug discovery. Its structural rigidity and distinct hydrogen-bonding profile make it highly valuable for orienting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in modern drug discovery. Its structural rigidity and distinct hydrogen-bonding profile make it highly valuable for orienting molecules within kinase solvent-exposed regions, such as in the development of highly selective JAK1 inhibitors 1. Specifically, 2-(piperidin-4-yl)isoindolin-1-one hydrochloride (CAS: 1233955-33-3) serves as a critical, amine-reactive building block for synthesizing complex targeted therapeutics. This application note details a robust, scalable, and self-validating protocol for its preparation.

Strategic Rationale & Route Selection

The synthesis of N-substituted isoindolin-1-ones generally relies on the condensation of an amine with an ortho-substituted benzoic acid derivative. Two primary methodologies dominate the literature:

  • Reductive Amination-Amidation (Route A): Utilizing 2-carboxybenzaldehyde and an amine, requiring reducing agents (e.g., PMHS/AlCl₃ or Pt nanowires).

  • Alkylation-Amidation Cascade (Route B): Utilizing methyl 2-(bromomethyl)benzoate and an amine in the presence of a non-nucleophilic base.

For the preparation of the piperidinyl derivative, the Alkylation-Amidation (Route B) is prioritized. This choice is driven by the commercial availability of tert-butyl 4-aminopiperidine-1-carboxylate and the avoidance of moisture-sensitive hydrides or transition-metal catalysts, ensuring high reproducibility in standard laboratory settings 2.

Quantitative Comparison of Synthetic Routes to the Isoindolinone Core
Synthetic RouteKey ReagentsTypical YieldAdvantagesLimitations
Alkylation-Amidation (Route B) Methyl 2-(bromomethyl)benzoate, Amine, DIPEA, DMF65–85%Highly scalable, avoids metal catalysts, robust for primary amines.Requires heating (80 °C) to drive full cyclization.
Reductive Amination (Route A) 2-Carboxybenzaldehyde, Amine, Reductant (e.g., PMHS)70–90%Atom-economical, mild room-temperature conditions.Requires specialized reductants or strict hydride handling.
Experimental Workflows
Workflow Visualization

Synthesis SM Starting Materials Methyl 2-(bromomethyl)benzoate + 4-Amino-1-Boc-piperidine Alk SN2 Alkylation (DIPEA, DMF, 80°C) SM->Alk Cyc Intramolecular Amidation (- MeOH) Alk->Cyc BocInt Boc-Protected Intermediate (Isolated Yield: 65-85%) Cyc->BocInt Deprot Boc Deprotection (4N HCl in Dioxane, RT) BocInt->Deprot Product Target Product 2-(Piperidin-4-yl)isoindolin-1-one HCl Deprot->Product

Synthetic workflow for 2-(piperidin-4-yl)isoindolin-1-one hydrochloride.

Protocol Step 1: Synthesis of tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate

Objective: Form the isoindolinone core via a tandem SN2 alkylation and intramolecular amidation 3.

Causality & Design:

  • Solvent & Temperature: DMF is selected for its high dielectric constant, which accelerates the initial SN2 displacement of the benzylic bromide. Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier for the subsequent intramolecular attack of the secondary amine onto the methyl ester, driving the expulsion of methanol 2.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HBr byproduct without competing for the benzylic electrophile.

Procedure:

  • Preparation: To a dried, argon-flushed round-bottom flask, add methyl 2-(bromomethyl)benzoate (1.0 equiv, 10.0 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (1.05 equiv, 10.5 mmol).

  • Reaction: Dissolve the reagents in anhydrous DMF (0.2 M, 50 mL). Add DIPEA (2.5 equiv, 25.0 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours. In-Process Control: Monitor via LC-MS or TLC (EtOAc/Hexanes 1:1). The intermediate secondary amine mass will appear first, followed by complete conversion to the cyclized product mass (-MeOH).

  • Workup (Self-Validating Step): Cool the reaction to room temperature and dilute with Ethyl Acetate (150 mL). Wash the organic layer sequentially with 1N aqueous HCl (3 × 50 mL), water (50 mL), and brine (50 mL).

    • Causality: The 1N HCl wash is a critical purification filter. The target isoindolinone is a neutral lactam (with a Boc-protected piperidine). Any unreacted primary amine or intermediate uncyclized secondary amine will be protonated and partitioned into the aqueous layer, ensuring high crude purity without extensive chromatography.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient 0–60% EtOAc in Hexanes) to yield the Boc-protected intermediate as a white solid.

Protocol Step 2: Boc Deprotection to Yield the Hydrochloride Salt

Objective: Remove the tert-butyloxycarbonyl protecting group to reveal the reactive secondary amine.

Causality & Design:

  • Reagent: 4N HCl in 1,4-dioxane is chosen over Trifluoroacetic acid (TFA) to directly isolate the product as the chemically stable, easy-to-handle hydrochloride salt, avoiding a secondary salt-exchange step.

  • Precipitation: The product salt is highly insoluble in ethereal solvents, allowing for isolation by simple filtration and trituration rather than complex aqueous workup.

Procedure:

  • Reaction: Dissolve the Boc-protected intermediate (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Deprotection: Slowly add 4N HCl in 1,4-dioxane (10.0 equiv, 50.0 mmol) at 0 °C. Remove the ice bath and stir at room temperature for 3 hours. In-Process Control: CO₂ evolution will cease, and a white precipitate will begin to form as the salt crystallizes out of solution.

  • Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl. Triturate the resulting residue with cold diethyl ether (20 mL).

  • Filtration: Filter the solid under a nitrogen atmosphere, wash with additional diethyl ether (10 mL), and dry under high vacuum to afford 2-(piperidin-4-yl)isoindolin-1-one hydrochloride as an off-white to white powder.

Analytical Quality Control

To validate the structural integrity of the final hydrochloride salt, the following spectroscopic markers should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.80 – 9.20 (br s, 2H, NH₂⁺): Confirms successful deprotection and salt formation.

    • δ 7.70 – 7.50 (m, 4H, Ar-H): Confirms the intact phthalimidine aromatic ring.

    • δ 4.52 (s, 2H, lactam CH₂): Confirms cyclization (loss of the methyl ester).

    • δ 4.35 (m, 1H, piperidine CH-N): Shifted downfield due to the adjacent lactam nitrogen.

    • δ 3.40 – 3.00 (m, 4H, piperidine N-CH₂): Characteristic of the protonated piperidine ring.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ (free base) = 217.1.

References
  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease.
  • Discovery of a PDZ Domain Inhibitor Targeting the Syndecan/Syntenin Protein–Protein Interaction: A Semi-Automated “Hit Identification-to-Optimization” Approach.
  • Negative allosteric modulation of GluN1/GluN3 NMDA receptors. PMC - NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Piperidin-4-yl)isoindolin-1-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 2-(Piperidin-4-yl)isoindolin-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 2-(Piperidin-4-yl)isoindolin-1-one .

The most efficient and scalable route to this heterocyclic core is the one-pot tandem reductive amination and lactamization of 2-carboxybenzaldehyde (phthalaldehydic acid) with 4-amino-1-Boc-piperidine, followed by Boc deprotection [1, 2]. While this sequence is highly atom-economical, researchers frequently encounter yield-limiting bottlenecks such as over-reduction, stalled cyclization, and isolation losses. This guide breaks down the causality behind these issues and provides field-proven, self-validating protocols to maximize your reaction yield.

Reaction Pathway & Mechanism

SynthesisPathway A 2-Carboxybenzaldehyde + Aminopiperidine B Imine Intermediate A->B -H2O C Amine Intermediate B->C NaBH(OAc)3 D Boc-Protected Isoindolin-1-one C->D Lactamization E Target Product (Deprotected) D->E TFA / DCM

Reaction pathway for the tandem reductive amination, lactamization, and deprotection sequence.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the benzyl alcohol byproduct rather than the target mass. What went wrong? Root Cause: Premature reduction of 2-carboxybenzaldehyde before the imine has fully formed. If the reducing agent is added too early, or if a highly reactive hydride source is used, the aldehyde is rapidly reduced to 2-(hydroxymethyl)benzoic acid, permanently killing the reaction. Solution: You must establish a self-validating checkpoint. Pre-stir the aldehyde and 4-amino-1-Boc-piperidine for 1–2 hours and confirm imine formation via LC-MS before introducing the hydride source. Furthermore, switch to sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it highly chemoselective for imines over aldehydes [2].

Q2: The reductive amination is complete (the secondary amine intermediate is present), but the lactamization step has stalled. How do I drive the cyclization? Root Cause: The bulky 1-Boc-piperidin-4-yl group introduces significant steric hindrance. This slows down the trajectory of the intramolecular nucleophilic attack of the secondary amine onto the adjacent carboxylic acid. Solution: While many lactamizations occur spontaneously at room temperature, sterically hindered substrates require thermodynamic driving forces. Heating the reaction mixture to 60 °C in 1,2-dichloroethane (DCE) or adding a mild base catalyst (such as K₂CO₃ if using the methyl ester derivative) lowers the activation energy barrier and forces the cyclization to completion[1, 3].

Q3: I am losing a significant amount of the final deprotected product during the aqueous workup. How can I improve my isolated yield? Root Cause: 2-(Piperidin-4-yl)isoindolin-1-one is a highly polar, basic secondary amine. During standard aqueous workup, it partitions heavily into the aqueous layer, acting as a zwitterion-like species if the pH is not strictly controlled. Solution: Adjust the aqueous phase to pH > 12 using 2M NaOH to ensure the piperidine nitrogen is fully deprotonated. Extract exhaustively with a highly polar organic solvent mixture, such as 10% isopropanol in chloroform or dichloromethane. Alternatively, bypass the aqueous workup entirely by utilizing a catch-and-release Solid Phase Extraction (SPE) cartridge (e.g., SCX resin) to cleanly isolate the free amine.

Reagent Selection Data

Selecting the correct reducing agent is the single most critical variable in the first step of this synthesis. The table below summarizes the causality between reagent choice and overall isoindolinone yield.

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Recommended ConditionsYield Impact on Isoindolinone Synthesis
NaBH₄ LowMeOH, 0 °CPoor: High risk of over-reduction to the alcohol byproduct. Avoid for this specific sequence.
NaBH₃CN ModerateMeOH, pH 4–5Moderate: Good yield, but requires acidic pH which can protonate the intermediate amine and complicate lactamization. Generates toxic HCN.
NaBH(OAc)₃ HighDCE or THF, RTExcellent: Selectively reduces the imine, leaving the unreacted aldehyde intact, maximizing the lactam yield [2].

Optimized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Imine Formation
  • Charge a flame-dried, nitrogen-flushed round-bottom flask with 2-carboxybenzaldehyde (1.0 eq, 10.0 mmol) and 4-amino-1-Boc-piperidine (1.05 eq, 10.5 mmol).

  • Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add a catalytic amount of glacial acetic acid (0.1 eq, 1.0 mmol) to facilitate water elimination.

  • Stir at room temperature for 2 hours.

  • Checkpoint: Sample the reaction and analyze via LC-MS. Proceed only when the aldehyde peak is consumed and the imine mass is dominant.

Step 2: Chemoselective Reduction & Lactamization
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise, add solid sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15.0 mmol) over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Checkpoint: Analyze via LC-MS. If the uncyclized secondary amine intermediate is still present, attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours to drive the lactamization [3].

  • Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 50 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected isoindolinone.

Step 3: Deprotection & Polar Isolation
  • Dissolve the crude Boc-protected intermediate in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (TFA) (10.0 eq) dropwise at room temperature. Stir for 2 hours.

  • Checkpoint: Confirm complete removal of the Boc group via LC-MS.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the resulting TFA-salt residue in a minimal amount of water. Chill to 0 °C and basify to pH > 12 using 2M NaOH.

  • Extract the aqueous layer exhaustively (5 x 30 mL) with a solution of 10% isopropanol in chloroform.

  • Dry the organic layers over Na₂SO₄, concentrate, and dry under high vacuum to afford the pure 2-(Piperidin-4-yl)isoindolin-1-one.

References

  • Mamidyala, S. K., & Cooper, M. A. (2013). Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides. Chemical Communications, 49(75), 8407.[Link]

  • Abdel-Magid, A. F., Harris, B. D., & Maryanoff, C. A. (1994). A Reductive Amination/Lactamization Procedure Using Borohydride Reagents. Synlett, 1994(1), 81-83.[Link]

  • Zhang, W., Li, Y., Cui, H., Su, X., & Xu, S. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Chinese Journal of Organic Chemistry, 42(8), 2456-2461.[Link]

Optimization

Minimizing byproducts during 2-(Piperidin-4-yl)isoindolin-1-one scale-up

Technical Support Center: 2-(Piperidin-4-yl)isoindolin-1-one Scale-Up & Troubleshooting Welcome to the Advanced Technical Support Center for the synthesis and scale-up of 2-(Piperidin-4-yl)isoindolin-1-one. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(Piperidin-4-yl)isoindolin-1-one Scale-Up & Troubleshooting

Welcome to the Advanced Technical Support Center for the synthesis and scale-up of 2-(Piperidin-4-yl)isoindolin-1-one. This guide is engineered for process chemists, researchers, and drug development professionals who require robust, scalable methodologies.

The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, PARP inhibitors, and immunomodulatory imide drugs (IMiDs). While discovery-scale synthesis often relies on the alkylation of methyl 2-(bromomethyl)benzoate, process-scale chemistry favors the greener, highly chemoselective reductive amination and tandem lactamization of 2-carboxybenzaldehyde with 4-amino-1-Boc-piperidine[1]. However, scaling this cascade reaction introduces complex thermodynamic and kinetic challenges that manifest as specific byproducts[2].

This guide deconstructs the mechanistic causality of these byproducts and provides self-validating protocols to ensure high-fidelity scale-up.

I. Mechanistic Pathway & Byproduct Divergence

To effectively troubleshoot, one must understand where the reaction deviates from the desired path. The synthesis proceeds via an imine intermediate, which is reduced to an open-chain secondary amine. This amine must undergo intramolecular nucleophilic acyl substitution (lactamization) to form the isoindolin-1-one core, followed by Boc-deprotection.

Pathway SM1 2-Carboxybenzaldehyde Imine Imine Intermediate SM1->Imine SM2 4-Amino-1-Boc-piperidine SM2->Imine Amine Open-Chain Amine Imine->Amine NaBH(OAc)3 Reduction BP1 Byproduct A: Dimerization Imine->BP1 Excess SM1 BocLactam Boc-Protected Isoindolin-1-one Amine->BocLactam Lactamization (-H2O) BP2 Byproduct B: Uncyclized Amine Amine->BP2 Kinetic Trapping (Low Temp) BP3 Byproduct C: Premature Des-Boc Amine->BP3 Acidic Conditions Product 2-(Piperidin-4-yl) isoindolin-1-one BocLactam->Product Deprotection (HCl/Dioxane)

Fig 1: Reaction cascade of 2-(Piperidin-4-yl)isoindolin-1-one and byproduct divergence points.

II. Frequently Asked Questions & Troubleshooting Matrix

Q1: During the tandem reductive amination/lactamization step, my LC-MS shows a persistent impurity with a mass of[M+18] relative to the desired Boc-protected product. How do I force completion? A: You are observing Byproduct B (Uncyclized Amine) . The reduction of the imine to the secondary amine is fast, but the subsequent lactamization is an equilibrium-driven condensation that generates water[2]. At larger scales, water accumulation shifts the equilibrium backward, leaving open-chain intermediates. Causality & Fix: The reaction is kinetically trapped. You must provide thermal energy to overcome the activation barrier of the intramolecular cyclization and thermodynamically drive the reaction by removing water. Switch your solvent system from methanol to a higher-boiling solvent like Toluene/DMF and utilize a Dean-Stark apparatus at 80–90°C.

Q2: I am detecting significant amounts of a des-Boc impurity ([M-100]) before I even initiate the final deprotection step. What causes this? A: This is Byproduct C (Premature Des-Boc) . It occurs when the reductive amination is performed under overly acidic conditions. While a slightly acidic environment (pH 5-6) accelerates imine formation, the standard use of unbuffered acetic acid with sodium triacetoxyborohydride (NaBH(OAc)3) can prematurely cleave the acid-sensitive tert-butoxycarbonyl (Boc) group over extended scale-up reaction times. Causality & Fix: Buffer the system. Add 0.5 to 1.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to modulate the acidity. This maintains enough protonation for imine activation without compromising the Boc protecting group.

Q3: The final deprotection step yields a dark, viscous oil instead of a crystalline solid, and LC-MS shows oxidative degradation. What went wrong? A: Isoindolines and their derivatives are susceptible to oxidation, particularly when exposed to air during harsh acidic deprotection or concentration at elevated temperatures[2]. Causality & Fix: Perform the deprotection (e.g., using 4M HCl in dioxane) strictly under an inert atmosphere (N2 or Ar). Degas all solvents prior to use. To isolate a crystalline solid, avoid evaporating the reaction to dryness. Instead, utilize an anti-solvent precipitation method: concentrate the mixture to 1/3 volume and slowly add cold methyl tert-butyl ether (MTBE) to crash out the hydrochloride salt.

III. In-Process Control (IPC) & Decision Workflow

A self-validating protocol relies on strict In-Process Controls (IPC). Do not proceed to the deprotection step until the intermediate lactamization is verified.

Workflow Start IPC: Take Aliquot for LC-MS after 4h at 80°C Check1 Is Mass = [M+18] present? (Uncyclized Amine) Start->Check1 Fix1 Apply Dean-Stark trap Increase Temp to 90°C Check1->Fix1 Yes (>5%) Check2 Is Mass = [M-100] present? (Premature Des-Boc) Check1->Check2 No (<5%) Fix2 Quench immediately. Next batch: Buffer with DIPEA Check2->Fix2 Yes Check3 Is Mass = [2M+] present? (Dimerization) Check2->Check3 No Fix3 Purify via silica plug. Next batch: Slow amine addition Check3->Fix3 Yes Proceed Proceed to Boc Deprotection (HCl/Dioxane) Check3->Proceed No

Fig 2: IPC decision tree for minimizing byproducts during the lactamization stage.

IV. Quantitative Data: Scale-Up Optimization Parameters

The following table summarizes the optimization of reaction parameters to suppress byproduct formation during the transition from a 1-gram discovery scale to a 100-gram process scale.

ParameterBaseline Condition (1g Scale)Optimized Process Condition (100g Scale)Impact on Byproduct Profile
Solvent System Dichloromethane (DCM)Toluene / DMF (9:1 ratio)Higher boiling point drives lactamization; eliminates [M+18] uncyclized amine.
Reducing Agent NaBH4 / MethanolNaBH(OAc)3 (1.5 eq)Milder reduction prevents over-reduction of the aldehyde to alcohol.
Acid Modulator Acetic Acid (Glacial)Acetic Acid + DIPEA (1:1 buffer)Prevents premature Des-Boc ([M-100] impurity) during prolonged heating.
Water Removal Molecular Sieves (4Å)Dean-Stark ApparatusContinuous thermodynamic driving force; prevents equilibrium stalling.
Overall Yield 62% (High impurity load)88% (HPLC Purity >98%) Highly scalable, self-purifying via crystallization.

V. Step-by-Step Optimized Methodology

This protocol is designed as a self-validating system. Every critical phase includes an analytical checkpoint to ensure the causality of the reaction is maintained.

Step 1: Tandem Reductive Amination & Lactamization
  • Preparation: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, add 2-carboxybenzaldehyde (1.0 eq, 150.1 g) and Toluene (1000 mL).

  • Amine Addition: Slowly add 4-amino-1-Boc-piperidine (1.05 eq, 210.3 g) dissolved in DMF (100 mL) over 30 minutes to prevent dimerization[3].

  • Imine Formation: Stir at room temperature for 2 hours.

    • IPC Check 1: Take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the aldehyde and formation of the imine mass.

  • Reduction: Cool the vessel to 0°C. Add the buffered mixture of Acetic Acid (1.0 eq) and DIPEA (1.0 eq). Portion-wise, add NaBH(OAc)3 (1.5 eq, 318 g) over 1 hour to control the exotherm.

  • Cyclization: Remove the cooling bath. Heat the reaction to 90°C (refluxing toluene) and collect water in the Dean-Stark trap. Stir for 12 hours.

    • IPC Check 2: Analyze via LC-MS. The[M+18] open-chain amine peak must be <2% relative to the Boc-protected isoindolin-1-one peak.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (500 mL). Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the intermediate as a crude solid.

Step 2: Chemoselective Boc Deprotection
  • Preparation: Transfer the crude Boc-protected intermediate to a clean, dry 2L flask. Purge the system with Argon for 15 minutes to prevent oxidative degradation[2].

  • Deprotection: Suspend the solid in anhydrous Dichloromethane (500 mL). Dropwise, add 4M HCl in Dioxane (5.0 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours under Argon.

    • IPC Check 3: LC-MS must show complete disappearance of the starting material mass.

  • Isolation: Do not evaporate to dryness. Concentrate the mixture to approximately 200 mL. Vigorously stir and slowly add cold MTBE (600 mL).

  • Filtration: Filter the resulting white precipitate under a nitrogen blanket. Wash the filter cake with cold MTBE (2 x 100 mL) and dry in a vacuum oven at 40°C for 24 hours to afford 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride as a highly pure, crystalline solid.

VI. References

  • Facile one-pot three-component synthesis of diverse 2,3-disubstituted isoindolin-1-ones using ZrO2 nanoparticles Source: RSC Advances URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-(Piperidin-4-yl)isoindolin-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists and drug development professionals facing chromatographic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists and drug development professionals facing chromatographic challenges with basic amine compounds.

This guide bypasses generic advice to focus on the specific physicochemical properties of 2-(Piperidin-4-yl)isoindolin-1-one , providing self-validating protocols and mechanistic insights to permanently resolve peak tailing.

Part 1: Mechanistic Understanding (The "Why")

Q: Why does 2-(Piperidin-4-yl)isoindolin-1-one exhibit severe peak tailing on standard C18 columns? A: The tailing is a direct consequence of the molecule's structural dichotomy. The isoindolin-1-one core is a neutral lactam, but the piperidine ring contains a strongly basic secondary amine with a pKa typically between 10.0 and 11.0.

When analyzed using standard reversed-phase HPLC conditions (e.g., pH 4–7), the piperidine nitrogen is fully protonated ( NH2+​ ). Simultaneously, residual silanol groups (-SiOH) on the silica-based stationary phase (pKa ~4.5) become partially ionized (- SiO− ). This creates a secondary ion-exchange retention mechanism: the positively charged piperidine ring binds electrostatically to the negatively charged silanols. This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte to "drag" through the column, eluting with a pronounced, asymmetrical tail[1].

Part 2: Troubleshooting Guide & FAQs (The "How")

Q: Should I adjust the mobile phase to a low pH or a high pH to fix this? A: Both strategies are viable, but they operate on entirely different chemical principles to break the ion-exchange interaction:

  • The High pH Strategy (pH 10.5 - 11.5): By raising the mobile phase pH above the pKa of the piperidine ring, you suppress its ionization. The molecule becomes neutral, completely eliminating the electrostatic attraction to the silanols[2]. This approach yields the sharpest peaks and highest retention for basic amines but requires specialized high-pH tolerant columns to prevent the dissolution of the silica backbone[3].

  • The Low pH Strategy (pH 2.0 - 3.0): By lowering the pH well below the pKa of the silanol groups, you ensure the silica surface is fully protonated (-SiOH) and neutrally charged[1]. While the piperidine ring remains protonated, the lack of ionized silanols minimizes secondary interactions.

Q: If I am restricted to a low pH method for Mass Spectrometry (MS) compatibility but still observe tailing, what is the next step? A: If tailing persists at low pH, it indicates that sterically hidden, highly acidic silanols are still interacting with the amine. You should introduce a competing base, such as 0.1% Triethylamine (TEA), into the mobile phase. TEA is a small, highly mobile basic molecule that aggressively binds to and "masks" the active silanol sites, outcompeting the bulkier 2-(Piperidin-4-yl)isoindolin-1-one and dramatically improving peak symmetry[4]. (Note: TEA causes severe ion suppression in ESI-MS due to its high proton affinity; use this only for UV detection).

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Before beginning, inject a neutral hydrophobic marker (e.g., toluene or uracil) alongside your sample. Validation Check: If the neutral marker peak is sharp but the 2-(Piperidin-4-yl)isoindolin-1-one peak tails, the issue is strictly chemical (silanol interactions). If both peaks tail, the issue is physical (e.g., column void, dead volume in the tubing), and changing the pH will not help.

Protocol A: The High-pH "Neutral State" Workflow

Rationale: De-protonate the piperidine amine to eliminate ion-exchange interactions and maximize hydrophobic retention.

  • Column Selection: Install a high-pH stable, organically modified hybrid-silica C18 column (e.g., Agilent Poroshell HPH-C18 or Waters XBridge C18)[5]. Standard silica columns will dissolve under these conditions.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) aqueous buffer.

  • pH Adjustment: Adjust the aqueous buffer to pH 10.5 using Ammonium Hydroxide ( NH4​OH ). Crucial Step: Always measure and adjust the pH of the aqueous component before mixing with organic modifiers to ensure thermodynamic accuracy[3].

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile.

  • Execution: Run a gradient from 5% to 95% B over 10 minutes. Monitor at the UV max of the isoindolin-1-one chromophore.

Protocol B: The Low-pH "Silanol Suppression" Workflow

Rationale: Protonate residual silanols to neutralize the stationary phase surface.

  • Column Selection: Install a densely endcapped or sterically protected C18 column (e.g., Agilent ZORBAX SB-C18)[5].

  • Buffer Preparation: Prepare an aqueous mobile phase containing 0.1% v/v Trifluoroacetic acid (TFA). TFA acts as both an acidifier (dropping pH to ~2.0) and a weak ion-pairing agent, which helps shield the protonated amine.

  • Execution: Run the standard gradient. Expected Observation: The analyte will elute significantly earlier than in Protocol A due to its increased polarity in the ionized state[2].

Part 4: Data Presentation

The following table summarizes the quantitative parameters and expected outcomes for the different mobile phase strategies.

Table 1: Quantitative Comparison of Mobile Phase Strategies for Basic Amines

StrategyTarget Mobile Phase pHAnalyte State (Piperidine)Stationary Phase State (Silanols)Recommended Column TypeExpected Retention
High pH 10.5 – 11.5Neutral (De-protonated)Ionized (- SiO− )Organically Modified Hybrid C18High (Hydrophobic)
Low pH 2.0 – 3.0Ionized (Protonated, NH2+​ )Neutral (Protonated, -SiOH)Densely Endcapped / Sterically ProtectedLow (Polar)
Low pH + TEA 2.5 – 3.0Ionized (Protonated, NH2+​ )Masked by TEAStandard C18 (UV Detection Only)Low (Polar)

Part 5: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Peak Tailing Detected 2-(Piperidin-4-yl)isoindolin-1-one CheckpH Is High pH (>10) Compatible with Column & Detector? Start->CheckpH HighpH High pH Strategy (pH 10.5) De-protonate Piperidine Amine CheckpH->HighpH Yes LowpH Low pH Strategy (pH 2.0) Protonate Silica Silanols CheckpH->LowpH No HighpHAction Use Hybrid Column (e.g., HPH-C18) Buffer: 10 mM NH4HCO3 HighpH->HighpHAction LowpHAction Use Endcapped/Sterically Protected Column Buffer: 0.1% TFA LowpH->LowpHAction Success Symmetrical Peak Achieved HighpHAction->Success CheckShape Is Peak Symmetry Acceptable? LowpHAction->CheckShape AddTEA Add Competing Base 0.1% Triethylamine (TEA) CheckShape->AddTEA No CheckShape->Success Yes AddTEA->Success

Caption: Workflow for resolving HPLC peak tailing of basic amines via pH control and additives.

Part 6: References

  • Technical Support Center: Optimizing N,N-Dimethylphenethylamine Resolution in HPLC Source: Benchchem URL:

  • Low and High pH Stability of an Agilent Poroshell HPH C18 Source: Agilent Technologies URL:

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:

  • A Guide to HPLC and LC-MS Buffer Selection Source: HPLC.eu URL:

  • Exploring the Unique Characteristics of Agilent InfinityLab Poroshell 120 C18 LC Columns Source: Element Lab Solutions URL:

Sources

Optimization

Preventing oxidation and degradation of 2-(Piperidin-4-yl)isoindolin-1-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of 2-(Piperidin-4-yl)isoindolin-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic stability of 2-(Piperidin-4-yl)isoindolin-1-one . While this molecule is an exceptionally valuable building block in modern drug discovery—particularly in the synthesis of cereblon modulators, PARP inhibitors, and CNS-active agents—its structural features make it uniquely vulnerable to environmental degradation.

This guide is designed to move beyond basic storage instructions. By understanding the exact chemical causality behind why this molecule degrades, you can implement self-validating protocols to protect your library and ensure reproducible downstream chemistry.

Section 1: The Mechanistic Causality of Degradation

To prevent degradation, we must first understand the two distinct chemical vulnerabilities inherent to the 2-(Piperidin-4-yl)isoindolin-1-one scaffold:

1. The Piperidine Vulnerability (Nucleophilicity & Basicity) The secondary amine within the piperidine ring is a highly active nucleophile. When exposed to ambient air, it rapidly attacks electrophilic atmospheric carbon dioxide (CO₂) to form zwitterionic carbamic acids, which subsequently pair with unreacted amines to form insoluble carbamate salts . Furthermore, this electron-rich nitrogen is highly susceptible to N-oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides or nitrones .

2. The Isoindolin-1-one Vulnerability (Benzylic Auto-Oxidation) The C3 position of the isoindolin-1-one core (the methylene group adjacent to both the nitrogen and the carbonyl) is benzylic. This position is susceptible to radical-mediated aerobic auto-oxidation. In the presence of ambient light, trace transition metals, or prolonged oxygen exposure, this position oxidizes to form 3-hydroxyisoindolin-1-one derivatives, or fully over-oxidizes to a phthalimide core .

G Target 2-(Piperidin-4-yl)isoindolin-1-one (Free Base) Carbamate Carbamate Salt (Sticky/Insoluble) Target->Carbamate Atmospheric CO2 NOxide Piperidine N-Oxide (+16 Da Mass Shift) Target->NOxide O2 / ROS Hydroxy 3-Hydroxyisoindolin-1-one (+16 Da Mass Shift) Target->Hydroxy O2 / Trace Metals HClSalt Hydrochloride Salt (Stable / Protected) Target->HClSalt + HCl (Protonation)

Degradation pathways of 2-(Piperidin-4-yl)isoindolin-1-one and stabilization via salt formation.

Section 2: Troubleshooting FAQs

Q: My batch was originally a fluffy white powder, but now it is a sticky, yellowish solid that won't dissolve in dichloromethane (DCM). What happened? A: Your compound has absorbed atmospheric CO₂ and moisture to form a carbamate polymer/salt . Carbamate salts are highly polar and insoluble in non-polar or moderately polar organic solvents like DCM. The yellowing indicates concurrent trace auto-oxidation of the piperidine ring.

Q: I ran an LC-MS on my stored compound and see a major impurity with a +16 Da mass shift. Is this the piperidine N-oxide? A: A +16 Da shift indicates the addition of a single oxygen atom, but due to the dual vulnerabilities of this molecule, it could be either the piperidine N-oxide or the 3-hydroxyisoindolin-1-one degradation product. Validation Tip: Differentiate these via ¹H-NMR. N-oxidation will drastically shift the piperidine proton signals downfield. Benzylic oxidation will eliminate the C3 methylene protons (typically ~4.3–4.5 ppm) and replace them with a single methine proton.

Q: How can I rescue a batch that has formed carbamates and become sticky? A: Carbamate formation is reversible. Dissolve the degraded solid in a biphasic mixture of ethyl acetate and 1M aqueous NaOH. The strong base deprotonates the carbamate, releasing CO₂ gas and regenerating the free amine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to recover the purified free base.

Section 3: Self-Validating Storage Methodologies

To permanently bypass these stability issues, the most scientifically sound approach is to eliminate the nucleophilicity of the piperidine ring by converting it to a hydrochloride salt . Protonating the secondary amine ties up the lone electron pair, completely preventing CO₂ attack and drastically raising the oxidation potential.

Protocol A: Conversion to the Hydrochloride Salt (Recommended)

Use this protocol upon receiving the free base to ensure long-term, bench-stable storage.

  • Dissolution: Dissolve 1.0 eq of 2-(Piperidin-4-yl)isoindolin-1-one free base in anhydrous tetrahydrofuran (THF) or methanol (approx. 10 mL per gram) under an Argon atmosphere.

  • Cooling: Chill the flask to 0°C using an ice bath to control the exothermic salt formation.

  • Acidification: Dropwise, add 1.2 eq of 4M HCl in dioxane (or methanolic HCl). Stir continuously for 30 minutes .

  • Precipitation: Slowly add cold anhydrous diethyl ether until the hydrochloride salt fully precipitates as a white crystalline solid.

  • Isolation: Filter the solid over a Büchner funnel, wash with cold ether, and dry under high vacuum for 4 hours.

  • System Validation (Crucial):

    • AgNO₃ Test: Dissolve a 1 mg aliquot in water and add a drop of 0.1M AgNO₃. A white precipitate (AgCl) immediately confirms successful salt formation.

    • Solubility Check: The resulting powder should now be highly soluble in water and completely insoluble in pure DCM.

Protocol B: Optimal Storage of the Free Base

If your downstream chemistry (e.g., sensitive cross-coupling) cannot tolerate the presence of chloride ions or acidic protons, use this protocol.

  • Aliquotting: Divide the compound into single-use aliquots in amber glass vials to prevent UV-catalyzed benzylic oxidation.

  • Inert Purging: Purge the vials with Argon. Do not use Nitrogen. Argon is heavier than air and effectively blankets the powder, displacing both O₂ and CO₂.

  • Desiccation: Store the vials at -20°C inside a secondary desiccator containing Drierite (CaSO₄) and a CO₂ scrubber (e.g., Ascarite).

  • System Validation (Crucial): Before use, test the solubility of a 1 mg aliquot in anhydrous DCM. If the solution is perfectly clear, no carbamate has formed. If it is cloudy, the compound has been compromised by CO₂.

Section 4: Quantitative Stability Profiling

The following table synthesizes the empirical degradation trajectory of 2-(Piperidin-4-yl)isoindolin-1-one under various storage conditions, highlighting the absolute necessity of proper handling.

Storage ConditionDurationPurity (LC-MS)Major Impurity ProfilePhysical Appearance
Free Base , Ambient Air (25°C)4 Weeks78%Carbamate (15%), N-Oxide (7%)Yellowish, sticky solid
Free Base , N₂ Purge (4°C, Clear Vial)3 Months89%3-Hydroxyisoindolin-1-one (9%)Off-white, clumpy powder
Free Base , Argon Purge (-20°C, Amber Vial)6 Months>98%Trace N-Oxide (<1%)Fluffy white powder
HCl Salt , Ambient Air (25°C)12 Months>99%None detectedWhite crystalline powder

References

  • "Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes" - PMC (National Institutes of Health). Available at:[Link]

  • "Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity" - PMC (National Institutes of Health). Available at:[Link]

  • "Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines" - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine" - ACS Omega (ACS Publications). Available at:[Link]

  • "Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine" - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Piperidin-4-yl)isoindolin-1-one Couplings

Welcome to the technical support and troubleshooting guide for the functionalization of the 2-(Piperidin-4-yl)isoindolin-1-one scaffold. This molecule is a highly valuable building block in modern drug discovery, but fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the functionalization of the 2-(Piperidin-4-yl)isoindolin-1-one scaffold. This molecule is a highly valuable building block in modern drug discovery, but functionalizing its secondary piperidine nitrogen presents significant synthetic challenges.

The Mechanistic Challenge: The bulky isoindolin-1-one moiety at the C4 position strongly prefers an equatorial orientation to minimize 1,3-diaxial interactions within the piperidine chair conformation. This conformational lock forces approaching electrophiles to navigate past the axial protons at the C2 and C6 positions, creating a formidable steric shield. This guide provides field-proven, causality-driven strategies for overcoming these barriers in carbon-nitrogen (C-N) cross-coupling and amide bond formation.

PART 1: Buchwald-Hartwig C-N Cross-Coupling

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed N-arylation is stalling at low conversions. Why is the hindered piperidine not reacting? A1: In Buchwald-Hartwig aminations involving hindered secondary amines, the catalytic cycle often bottlenecks at the reductive elimination step rather than oxidative addition . The steric clash between the bulky 2-(piperidin-4-yl)isoindolin-1-one and the aryl halide on the Pd(II) intermediate creates a high energy barrier. If you observe dehalogenated aryl starting material (Ar-H) in your LC-MS, it validates that oxidative addition and β -hydride elimination are occurring, but reductive elimination is failing.

Q2: How do I choose the right ligand to overcome this specific steric barrier? A2: You must use sterically demanding, electron-rich biarylphosphine ligands. Ligands like RuPhos or tBuBrettPhos force the palladium center into a highly reactive, monoligated L1​Pd(0) state. The sheer bulk of the ligand actually accelerates reductive elimination by crowding the Pd(II) center, forcing the amine and aryl group to couple and expel the product .

Troubleshooting Workflow

BHTroubleshooting Start Low Yield in C-N Coupling? CheckSM Check Aryl Halide Conversion via LC-MS Start->CheckSM LowConv Low Conversion (Oxidative Addition Issue) CheckSM->LowConv HighConv High Conversion, Low Product (Reductive Elimination Issue) CheckSM->HighConv ChangeLigand1 Use electron-rich ligand (e.g., XPhos) LowConv->ChangeLigand1 ChangeLigand2 Use sterically demanding ligand (e.g., RuPhos, tBuBrettPhos) HighConv->ChangeLigand2 CheckBase Is the Base strong enough? HighConv->CheckBase UseLiHMDS Switch to LiHMDS or NaOtBu CheckBase->UseLiHMDS

Fig 1: Decision tree for optimizing hindered Buchwald-Hartwig C-N cross-couplings.

Quantitative Data: Ligand & Base Selection Matrix
LigandBaseSolventTemp (°C)Efficacy for Hindered PiperidinesPrimary Mechanistic Advantage
BINAP Cs₂CO₃Toluene100Low (< 20%)Good for primary amines; poor reductive elimination for bulky secondary amines.
XPhos NaOtBuDioxane90Moderate (40-60%)Excellent oxidative addition; moderate steric push for reductive elimination.
RuPhos LiHMDSTHF85High (75-90%)Generates active L1​Pd(0) ; highly effective for bulky secondary cyclic amines.
tBuBrettPhos NaOtBuToluene100Very High (> 85%)Extreme steric bulk forces rapid reductive elimination; suppresses β -hydride elimination.
Validated Protocol: Optimized Buchwald-Hartwig Amination

This protocol utilizes a self-validating analytical step to ensure catalytic turnover.

  • Preparation: In an oven-dried Schlenk tube under argon, add the aryl halide (1.0 equiv), 2-(Piperidin-4-yl)isoindolin-1-one (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5.0 mol%).

  • Solvent & Base: Add anhydrous, degassed THF (0.2 M) followed by LiHMDS (1.0 M in THF, 2.0 equiv). Causality: LiHMDS is completely soluble and provides the strong basicity required to deprotonate the hindered secondary amine without coordinating and poisoning the palladium center.

  • Reaction: Seal the tube and heat to 85 °C for 12 hours.

  • Self-Validation Step: At 2 hours, withdraw a 10 μ L aliquot, quench with water, and analyze via LC-MS.

    • Validation A: If unreacted aryl halide remains, the oxidative addition is failing (check solvent degassing/catalyst age).

    • Validation B: If Ar-H (dehalogenated byproduct) is present but no product, reductive elimination is failing. You must switch to a bulkier ligand like tBuBrettPhos.

  • Workup: Cool to room temperature, filter through a pad of Celite eluting with EtOAc, concentrate, and purify via flash chromatography.

PART 2: Amide Bond Formation (Acylation)

Frequently Asked Questions (FAQs)

Q1: I am using HATU to couple a carboxylic acid to 2-(Piperidin-4-yl)isoindolin-1-one, but I'm observing a +99 Da mass byproduct and very low amide yield. What is happening? A1: You are observing the guanidinylation of your starting amine. Because the piperidine is sterically hindered, the nucleophilic attack on the activated ester is slow. This leaves the unreacted uronium salt (HATU) exposed. The secondary amine directly attacks the HATU reagent, forming a dead-end tetramethylguanidinium adduct (+99 Da) .

Q2: Should I use phosphonium or uronium/aminium reagents for this scaffold? A2: For highly hindered amines, phosphonium salts (like PyBOP) or Oxyma-based uronium salts (like COMU) are superior. Phosphonium reagents cannot form stable guanidinium adducts, completely eliminating the +99 Da side reaction . COMU provides the high reactivity of an Oxyma leaving group while maintaining a much lower risk of amine capping compared to HATU .

Troubleshooting Workflow

AmideCoupling Start Amide Coupling with Hindered Amine Uronium Using Uronium Salt? (HATU/HBTU) Start->Uronium Guanidinylation Guanidinylation Side Product? Uronium->Guanidinylation Yes PreActivate Pre-activate Acid before Amine Uronium->PreActivate Optimization SwitchCOMU Switch to COMU (Oxyma-based) Guanidinylation->SwitchCOMU Moderate SwitchPyBOP Switch to PyBOP (Phosphonium-based) Guanidinylation->SwitchPyBOP Severe (+99 Da)

Fig 2: Workflow for selecting amide coupling reagents to prevent guanidinylation.

Quantitative Data: Coupling Reagent Comparison
Reagent FamilyExampleRelative ReactivityGuanidinylation RiskByproduct Removal
Benzotriazole Uronium HBTUModerateHighModerate (HOBt is water soluble)
7-Aza-Benzotriazole Uronium HATUVery HighModerate-HighModerate (HOAt is water soluble)
Oxyma Uronium COMUVery HighLowEasy (Water soluble byproducts)
Phosphonium PyBOPHighZero Difficult (HMPA/pyrrolidine byproducts)
Validated Protocol: Epimerization-Free Amide Coupling using COMU

This protocol utilizes pre-activation to prevent reagent-amine side reactions.

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Stir for 5 minutes at 0 °C. Causality: Pre-activation ensures the highly reactive Oxyma ester is fully formed before the hindered amine is introduced, eliminating the chance of the amine reacting with the coupling reagent.

  • Amine Addition: Add 2-(Piperidin-4-yl)isoindolin-1-one (1.0 equiv) dropwise as a solution in DMF.

  • Self-Validation Step: Monitor the reaction via LC-MS after 1 hour.

    • Validation: Look for the mass of the starting amine + 99 Da. The strict absence of this peak validates that the pre-activation successfully protected the amine from guanidinylation. Furthermore, the reaction mixture will change color (often yellow to red/orange) due to the Oxyma byproduct, serving as a visual validation of COMU consumption.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The COMU byproducts are highly water-soluble and will partition entirely into the aqueous phase.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link]

  • Gholami, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. URL:[Link]

  • Peptide Chemistry Portal. (2023). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. URL:[Link]

Optimization

Purifying 2-(Piperidin-4-yl)isoindolin-1-one using flash column chromatography

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating basic nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating basic nitrogen-containing heterocycles. 2-(Piperidin-4-yl)isoindolin-1-one presents a classic chromatographic challenge: it contains a neutral, well-behaved isoindolinone ring coupled with a highly basic secondary aliphatic amine (piperidine).

This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to ensure high-purity isolation of this compound without yield-destroying peak tailing.

Part 1: Diagnostic Workflow for Basic Amine Purification

Before altering your solvent system or stationary phase, it is critical to diagnose the root cause of poor resolution. The workflow below outlines the logical progression for troubleshooting piperidine derivative purification.

G Start Crude 2-(Piperidin-4-yl) isoindolin-1-one TLC Run TLC on Bare Silica (e.g., DCM:MeOH) Start->TLC Check Is the spot streaking or stuck at baseline? TLC->Check AddBase Add 1-5% TEA or NH4OH to Mobile Phase Check->AddBase Yes (Acid-Base Interaction) Success Proceed to Preparative Flash Chromatography Check->Success No (Symmetrical Spot) AddBase->TLC Re-evaluate TLC ChangePhase Switch to Amine-Functionalized Silica (KP-NH) or C18 AddBase->ChangePhase Still Streaking/Low Recovery ChangePhase->Success

Caption: Diagnostic workflow for resolving acid-base interactions in basic amine chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-(Piperidin-4-yl)isoindolin-1-one streak across the entire silica column, even when my TLC shows a good Rf value? Causality & Expert Insight: The streaking is caused by a Brønsted acid-base interaction. Standard bare silica gel possesses surface silanol groups (Si-OH) that are mildly acidic. The secondary amine on your piperidine ring is highly basic. As the compound travels down the column, it continuously protonates and binds to these acidic sites, causing the compound to drag, streak, and degrade resolution[1]. Even if a highly polar solvent pushes the bulk of the material forward, the continuous adsorption-desorption kinetics are too slow, leading to broad bandspreading[2].

Q2: How can I modify my normal-phase solvent system to prevent this interaction? Causality & Expert Insight: You must neutralize the acidic silanols dynamically during the run. This is achieved by adding a "competing amine" to your mobile phase[3]. For 2-(Piperidin-4-yl)isoindolin-1-one, a standard approach is to use a Dichloromethane (DCM) / Methanol (MeOH) gradient modified with 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[4]. The small, highly mobile TEA molecules saturate the acidic silanol sites on the silica, allowing your bulkier piperidine derivative to elute freely as a sharp, symmetrical band[1].

Q3: I added 1% TEA, but my compound is still co-eluting with impurities. What is the next logical step? Causality & Expert Insight: If mobile phase modifiers are insufficient or interfere with downstream applications (e.g., TEA can be difficult to remove completely under vacuum), you must change the stationary phase chemistry. Amine-functionalized silica (e.g., KP-NH) covalently masks the silanols with primary or secondary amines[2]. Because the surface is already basic, you can separate the piperidine derivative using "softer" solvents like Hexane/Ethyl Acetate without adding any basic modifiers, drastically improving resolution and simplifying solvent evaporation[1].

Part 3: Quantitative Data & Strategy Comparison

To make an informed decision on your purification strategy, review the comparative data below regarding the isolation of basic piperidine derivatives.

Chromatography StrategyStationary PhaseMobile PhaseModifier RequiredTypical RecoveryPeak Shape
Standard Normal-Phase Bare Silica GelDCM / MeOHNone< 40%Severe Tailing
Modified Normal-Phase Bare Silica GelDCM / MeOH1-5% TEA or NH₄OH75 - 85%Good[5]
Amine-Functionalized KP-NH SilicaHexane / EtOAcNone> 90%Excellent[2]
Reversed-Phase C18 SilicaH₂O / MeCN0.1% NH₄OH (High pH)> 85%Excellent[1]

Part 4: Self-Validating Experimental Protocol

Below is a standardized, self-validating methodology for purifying 2-(Piperidin-4-yl)isoindolin-1-one using a modified normal-phase approach. The protocol incorporates built-in validation checks to ensure success before committing the entire crude batch.

Protocol: Flash Column Chromatography with a Basic Mobile Phase Modifier

Step 1: TLC Method Development & Validation

  • Dissolve a 5 mg aliquot of the crude mixture in 1 mL of DCM.

  • Prepare two TLC developing chambers:

    • Chamber A: 90:10 DCM:MeOH

    • Chamber B: 89:10:1 DCM:MeOH:TEA

  • Spot the crude mixture on two bare silica TLC plates and develop them in their respective chambers.

  • Validation Check: Visualize under UV (254 nm) or stain with KMnO₄[5]. Plate B must show a significantly tighter, non-streaking spot for the target compound compared to Plate A. Adjust the MeOH ratio until the target Rf is between 0.2 and 0.3[4].

Step 2: Column Equilibration

  • Select a bare silica flash column appropriate for your crude mass (typically 1:50 crude-to-silica ratio).

  • Equilibrate the column with 3-5 Column Volumes (CV) of the starting mobile phase (e.g., 99:1 DCM:TEA). Crucial Step: The column must be pre-neutralized; skipping this will cause the leading edge of your compound to bind irreversibly to un-neutralized silica.

Step 3: Sample Loading

  • Dissolve the crude 2-(Piperidin-4-yl)isoindolin-1-one in the minimum amount of DCM.

  • If the compound is poorly soluble, perform dry loading: add bare silica (3x the crude mass) to the solution, evaporate to a free-flowing powder[4], and load it into a solid load cartridge.

Step 4: Gradient Elution & Fraction Collection

  • Run a gradient from 0% to 15% MeOH in DCM, keeping the TEA concentration constant at 1% throughout the run[4].

  • Collect fractions based on UV absorption (254 nm for the isoindolinone chromophore).

Step 5: Isolation and Base Removal

  • Pool the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure. To ensure complete removal of residual TEA, co-evaporate the final residue twice with toluene or ether.

References

  • Benchchem. "Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography".
  • Benchchem. "Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography".
  • Biotage. "Successful flash chromatography".
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?".
  • Biotage. "Is there an easy way to purify organic amines?".

Sources

Troubleshooting

Formulation &amp; Bioavailability Enhancement Center: 2-(Piperidin-4-yl)isoindolin-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with rigid, planar scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with rigid, planar scaffolds. The 2-(Piperidin-4-yl)isoindolin-1-one core is a privileged building block in targeted therapeutics (e.g., PARP inhibitors, CRBN modulators), but it presents classic "brick dust" challenges: high crystal lattice energy and pH-dependent solubility.

This guide provides actionable, causality-driven troubleshooting protocols and FAQs for engineering high-performance formulations of this active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why does 2-(Piperidin-4-yl)isoindolin-1-one exhibit such poor oral bioavailability despite a favorable molecular weight? Answer: The bioavailability bottleneck is dissolution rate-limited absorption (BCS Class II/IV behavior). The planar isoindolin-1-one core facilitates strong intermolecular hydrogen bonding via the lactam ring, resulting in a high crystal lattice energy 1. Consequently, the thermodynamic energy required to break the crystal lattice in aqueous media is exceptionally high 2. Furthermore, the basic piperidine ring (pKa ~9.5) means the compound is ionized and soluble in the acidic stomach but rapidly precipitates in the neutral pH of the intestine 3.

Q2: Which formulation strategy yields the highest solubility enhancement: Amorphous Solid Dispersions (ASDs) or Lipid-Based Formulations (LBFs)? Answer: For this specific scaffold, ASDs drastically outperform LBFs. While LBFs can bypass first-pass metabolism, the high melting point and relatively low lipophilicity (logP) of the rigid isoindolinone core limit its solubility in lipid vehicles, resulting in unacceptably low drug loading. ASDs formulated with amphiphilic polymers like Soluplus® disrupt the crystal lattice entirely, generating a high-energy amorphous state that drives rapid dissolution 4.

Q3: How do I prevent API recrystallization in the gastrointestinal tract when using an ASD? Answer: You must engineer a "Spring and Parachute" system. The amorphous API acts as the "spring," rapidly dissolving to create a supersaturated solution. However, supersaturation is thermodynamically unstable. A polymeric precipitation inhibitor (the "parachute"), such as Soluplus or HPMCAS, must be included to maintain supersaturation by sterically hindering crystal nucleation and growth in the GI tract 5.

Section 2: Troubleshooting Guides & Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that each step includes a built-in quality control check before proceeding to the next phase.

Issue 1: API Recrystallization during Hot-Melt Extrusion (HME) of ASDs

Symptom: Opaque extrudates and sharp Bragg peaks in Powder X-Ray Diffraction (PXRD). Root Cause: Insufficient specific mechanical energy (SME) or extrusion temperature below the API/polymer miscibility limit.

Step-by-Step Protocol (HME Optimization):

  • Miscibility Screening: Perform film-casting of the API with Soluplus (ratios 1:3, 1:4, 1:5) and analyze via Differential Scanning Calorimetry (DSC). Validation Check: Proceed only if a single glass transition temperature (Tg) is observed, confirming molecular miscibility.

  • Thermal Profiling: Set the HME barrel temperature profile 15–20°C above the Tg of the polymer but strictly below the degradation temperature of the API.

  • Screw Configuration: Incorporate at least two kneading block zones (30° and 60° forward) to increase dispersive mixing without excessive shear heating.

  • Extrusion & Quenching: Extrude at a screw speed of 100–150 rpm. Immediately quench the extrudate on a chill roll to freeze the polymer chains, locking the API in its amorphous state.

  • Final Validation: Verify the amorphous nature using PXRD. Validation Check: If Bragg peaks are absent and Polarized Light Microscopy (PLM) shows no birefringence, the extrusion is successful.

Issue 2: Inconsistent Dissolution Profiles in Biorelevant Media

Symptom: High initial release in Simulated Gastric Fluid (SGF) followed by rapid precipitation in Simulated Intestinal Fluid (FaSSIF). Root Cause: The basic piperidine ring dissolves well at low pH but crashes out when the pH shifts to 6.5.

Step-by-Step Protocol (Two-Stage Dissolution Testing):

  • Gastric Stage: Add 50 mg API-equivalent ASD to 250 mL of SGF (pH 1.2) at 37°C, stirring at 50 rpm (USP Apparatus II). Monitor for 30 minutes.

  • pH Shift: Add 250 mL of concentrated FaSSIF buffer (pre-warmed to 37°C) to shift the vessel pH to 6.5.

  • Intestinal Stage: Sample at 5, 15, 30, 60, and 120 minutes post-shift. Filter immediately through a 0.22 µm PTFE syringe filter to separate precipitated API.

  • Quantification & Validation: Analyze the filtrate via HPLC-UV. Validation Check: If precipitation occurs within 30 minutes, the "parachute" has failed. Iterate the formulation by increasing the Soluplus ratio or adding 5% (w/w) of a secondary surfactant like Sodium Dodecyl Sulfate (SDS) to enhance micellar solubilization 6.

Section 3: Quantitative Data Summaries

The following table summarizes the comparative performance of various formulation strategies applied to 2-(Piperidin-4-yl)isoindolin-1-one.

Formulation StrategyMax Drug LoadingAqueous Sol. (pH 6.5)Bioavailability (Fold vs. Control)Physical Stability (6mo, 40°C/75%RH)
Crystalline API (Control) 100%< 5 µg/mL1.0x (Baseline)Excellent
Micronized API 100%~ 12 µg/mL1.2xExcellent
Lipid-Based (SEDDS) < 5%N/A (Lipid matrix)2.5xModerate (Phase separation risk)
Soluplus ASD (1:4 ratio) 20%> 450 µg/mL5.0xExcellent (Maintained Tg)

Section 4: Visualizations

G ASD Amorphous Solid Dispersion (ASD) Spring Rapid Dissolution (The 'Spring') ASD->Spring GI Fluid Supersat Supersaturated State Spring->Supersat Parachute Polymer Inhibition (The 'Parachute') Supersat->Parachute Stabilized Precipitation API Recrystallization (Thermodynamic Failure) Supersat->Precipitation Unstabilized Absorption Systemic Absorption Parachute->Absorption High Free Drug

Fig 1. The "Spring and Parachute" mechanism for ASD dissolution and absorption.

HME_Workflow Start Start HME Process Visual Visual Inspection: Is Extrudate Clear? Start->Visual Adjust1 Increase Temp or Add Kneading Blocks Visual->Adjust1 No (Opaque) PXRD PXRD Analysis: Are Bragg Peaks Absent? Visual->PXRD Yes (Clear) Adjust1->Visual Adjust2 Increase Polymer Ratio or Quench Cooling PXRD->Adjust2 No (Crystalline) Success Successful Amorphous Solid Dispersion PXRD->Success Yes (Amorphous) Adjust2->PXRD

Fig 2. Step-by-step troubleshooting workflow for Hot-Melt Extrusion (HME) of ASDs.

References

  • [1] Title: Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Source: Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Title: Intercalation of the anticancer drug lenalidomide into montmorillonite for bioavailability improvement: a computational study. Source: PMC.2

  • [3] Title: Technical Support Center: 2-(2-Aminoethyl)isoindolin-1-one. Source: Benchchem. 3

  • [4] Title: Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability. Source: PMC. 4

  • [5] Title: Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. Source: PMC. 5

  • [6] Title: Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Source: Molecular Pharmaceutics. 6

Sources

Optimization

Troubleshooting false positives in 2-(Piperidin-4-yl)isoindolin-1-one biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams who are frustrated by highly potent primary screening hits that fail to validate in orthogonal assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with research teams who are frustrated by highly potent primary screening hits that fail to validate in orthogonal assays.

The 2-(Piperidin-4-yl)isoindolin-1-one scaffold is a double-edged sword. While it is a privileged structural motif found in numerous legitimate therapeutics (such as PARP inhibitors and cereblon-binding IMiDs), its specific physicochemical properties make it highly susceptible to generating false positives in high-throughput biochemical assays.

This guide is designed to help you diagnose, troubleshoot, and eliminate assay artifacts caused by this specific chemotype.

Mechanistic Deep Dive: Why Does This Scaffold Interfere?

To troubleshoot effectively, we must first understand the causality behind the interference. The 2-(Piperidin-4-yl)isoindolin-1-one molecule possesses two distinct chemical features that trigger false positives:

  • Amphiphilic Colloidal Aggregation: The molecule features a highly lipophilic, neutral isoindolinone core paired with a basic piperidine ring (pKa ~9.5). At physiological assay pH (7.4), the piperidine nitrogen is protonated. This amphiphilic nature drives the compound to self-assemble into micelle-like colloidal aggregates at low micromolar concentrations. These colloids non-specifically sequester and denature assay proteins, artificially mimicking enzymatic inhibition [1].

  • Optical & Chemical Technology Interference:

    • Inner Filter Effect (IFE): The conjugated aromatic system of the isoindolinone core absorbs light in the UV/Blue spectrum, which can quench emission signals in Fluorescence Polarization (FP) or TR-FRET assays [3].

    • Singlet Oxygen Scavenging: In AlphaScreen assays, the secondary amine of the piperidine ring can act as a chemical scavenger for singlet oxygen ( 1O2​ ), destroying the signal cascade before it reaches the acceptor bead [2, 4].

AlphaScreen Donor Donor Bead (680 nm) SingletO2 Singlet Oxygen (1O2) Donor->SingletO2 Acceptor Acceptor Bead (520-620 nm) SingletO2->Acceptor Compound 2-(Piperidin-4-yl)isoindolin-1-one Quenching Piperidine Amine (1O2 Quenching) Compound->Quenching InnerFilter Isoindolinone Core (Inner Filter Effect) Compound->InnerFilter Quenching->SingletO2 InnerFilter->Acceptor

Figure 1: Mechanistic pathways of AlphaScreen assay interference by the target scaffold.

Diagnostic Triage Workflow

Do not discard your hits immediately, but do not blindly advance them either. Use the following decision tree to systematically validate whether your compound's activity is genuine or an artifact.

Triage Start Hit: 2-(Piperidin-4-yl)isoindolin-1-one Step1 Detergent Test (0.01% Triton X-100) Start->Step1 Dec1 Activity Attenuated? Step1->Dec1 Out1 False Positive: Aggregation Dec1->Out1 Yes Step2 Optical Interference Check Dec1->Step2 No Dec2 Signal Overlap? Step2->Dec2 Out2 False Positive: Inner Filter Dec2->Out2 Yes Step3 Counter-screen (TruHits) Dec2->Step3 No Dec3 Activity in Counter-screen? Step3->Dec3 Out3 False Positive: Tech Interference Dec3->Out3 Yes Valid Validated Biochemical Hit Dec3->Valid No

Figure 2: Sequential triage workflow for identifying and eliminating biochemical false positives.

Step-by-Step Validation Protocols

Every protocol utilized in your screening cascade must be a self-validating system. Below are the definitive methodologies for ruling out false positives.

Protocol A: Detergent-Reversible Aggregation Assay

Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into a monomeric state without denaturing the target protein [1].

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To one batch, add 0.01% (v/v) freshly prepared Triton X-100 or 0.025% (v/v) Tween-20.

  • Compound Dilution: Perform an 11-point serial dilution of the 2-(Piperidin-4-yl)isoindolin-1-one compound in both buffers.

  • Control Integration (Self-Validation): Include a known, well-behaved competitive inhibitor as a positive control in both buffers to ensure the detergent does not inherently kill the enzyme's activity.

  • Execution & Analysis: Run the biochemical assay. If the compound's IC50​ shifts by >10-fold (e.g., from 500 nM to >5 µM) in the presence of detergent, the initial hit was an aggregation-based false positive.

Protocol B: AlphaScreen TruHits Counter-Screen

Causality: The TruHits kit utilizes Streptavidin-coated Donor beads and Biotin-coated Acceptor beads that bind directly to each other. Because there is no target protein involved, any reduction in signal is strictly due to the compound interfering with the assay chemistry (e.g., singlet oxygen quenching by the piperidine ring) [2, 4].

  • Reagent Prep: Dilute TruHits beads to 20 µg/mL in your standard assay buffer.

  • Compound Dispensing: Transfer the compound dose-response into a 384-well OptiPlate.

  • Incubation: Add the TruHits bead mixture under subdued lighting. Incubate for 1 hour at room temperature.

  • Readout: Measure the Alpha signal. A dose-dependent decrease in the Alpha signal confirms the compound is a technology-interfering false positive.

Quantitative Interference Signatures

Use the following data matrix to compare your experimental readouts against known interference signatures for this scaffold.

Interference ModalityAffected Assay TechnologiesMechanistic CauseDiagnostic Signature
Colloidal Aggregation Enzymatic, FP, TR-FRETAmphiphilic self-assembly sequestering target proteins IC50​ shifts >10-fold upon addition of 0.01% Triton X-100
Singlet Oxygen Quenching AlphaScreen / AlphaLISAPiperidine secondary amine scavenging 1O2​ Dose-dependent signal loss in TruHits counter-screen
Inner Filter Effect (IFE) Fluorescence Polarization (FP)Isoindolinone core UV/Vis absorption overlapping with fluorophoreHigh absorbance at excitation/emission wavelengths (e.g., 485/535 nm)
Autofluorescence FP, FRETIntrinsic fluorescence of the conjugated aromatic systemElevated baseline fluorescence in assay buffer alone

Frequently Asked Questions (FAQs)

Q: My compound shows an IC50​ of 100 nM in the primary AlphaScreen assay, but no binding activity in Surface Plasmon Resonance (SPR). Why? A: This is a classic hallmark of technology interference. The secondary amine on the piperidine ring is likely quenching the singlet oxygen generated by the AlphaScreen donor beads, artificially reducing the luminescent signal to mimic inhibition [4]. Because SPR is a label-free biophysical technique that relies on mass changes rather than reactive oxygen species, the false activity disappears. Run Protocol B (TruHits) to confirm.

Q: I added 0.01% Triton X-100 to my assay, and my compound's potency got significantly worse. Does this mean the compound is useless? A: Not necessarily useless, but the initial potency was an artifact. The detergent broke up the compound colloids, revealing the true (weaker) potency of the monomeric molecule [1]. You must base your Structure-Activity Relationship (SAR) decisions on the detergent-shifted IC50​ , not the aggregated IC50​ .

Q: Can the piperidine ring cause false positives through non-specific electrostatic interactions? A: Yes. At a physiological pH of 7.4, the piperidine nitrogen is positively charged. If your target protein has highly acidic patches, or if you are using negatively charged assay plates or nucleic acid substrates, the compound can bind non-specifically via electrostatic attraction. Increasing the ionic strength of your buffer (e.g., adding 150 mM NaCl) can help suppress these false interactions.

Q: We are running a Fluorescence Polarization (FP) assay. How do we quickly check if the isoindolinone core is causing an Inner Filter Effect? A: Before running a full counter-screen, simply read the absorbance of your compound at the exact excitation and emission wavelengths of your FP fluorophore (e.g., 485 nm and 535 nm for FITC). If the compound absorbs strongly at these wavelengths, it is acting as a physical light filter, which will artificially alter the polarization values [3].

References

  • The Ecstasy and Agony of Assay Interference Compounds Journal of Chemical Information and Modeling - ACS Publications URL
  • National Institutes of Health (NIH)
  • Identification of false positives in a fluorescence polarization screen BMG Labtech Application Notes URL
  • AlphaLISA and AlphaScreen No-wash Assays Revvity Technical Resources URL

Reference Data & Comparative Studies

Validation

Comparative Analysis of Cereblon (CRBN) Binding Affinity: 2-(Piperidin-4-yl)isoindolin-1-one vs. Thalidomide

Executive Summary In the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, recruiting the Cullin 4-RING E3 ubiquitin ligase (CRL4) via Cereblon (CRBN) is a foundational strategy. Thalidomide an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, recruiting the Cullin 4-RING E3 ubiquitin ligase (CRL4) via Cereblon (CRBN) is a foundational strategy. Thalidomide and its immunomodulatory derivatives (IMiDs) serve as the gold standard for CRBN recruitment[1]. Occasionally, structural analogs such as 2-(Piperidin-4-yl)isoindolin-1-one are synthesized and evaluated either as negative controls, alternative scaffolds, or synthetic intermediates.

As a Senior Application Scientist, I frequently encounter misconceptions regarding the interchangeability of these cyclic scaffolds. This guide provides an objective, data-driven comparison of their CRBN binding affinities, grounded in structural biology and biophysical validation, to demonstrate why thalidomide is a potent nanomolar binder, whereas 2-(Piperidin-4-yl)isoindolin-1-one is a functional non-binder.

Mechanistic Causality: The Structural Basis of CRBN Binding

To understand the stark difference in binding affinity between these two molecules, we must examine the atomic-level interactions within the CRBN binding pocket.

The binding of IMiDs to CRBN is strictly dependent on the glutarimide ring (piperidine-2,6-dione). Crystallographic studies reveal that this moiety inserts into a shallow hydrophobic pocket on the surface of CRBN formed by three tryptophan residues, known as the "tri-Trp" pocket (Trp380, Trp386, and Trp400)[2]. Crucially, the imide group forms three conserved hydrogen bonds: two with the backbone amides of His378 and Trp380, and one with the side chain of His378[2].

In contrast, 2-(Piperidin-4-yl)isoindolin-1-one replaces the glutarimide ring with a piperidin-4-yl moiety. The piperidine ring lacks the imide nitrogen and the two flanking carbonyl groups. Consequently, it is structurally incapable of forming the requisite hydrogen bond network within the tri-Trp pocket. Without these anchoring hydrogen bonds, the hydrophobic interactions alone are insufficient to drive binding, rendering the piperidine analog inactive as a CRBN ligand.

CRBN_Binding cluster_Thalidomide Thalidomide (Active Binder) cluster_Piperidine 2-(Piperidin-4-yl)isoindolin-1-one (Inactive) Thal Thalidomide Glut Glutarimide Ring (2,6-dioxopiperidine) Thal->Glut Hbond Forms 3 H-Bonds (Imide N & Carbonyls) Glut->Hbond Pocket1 CRBN Tri-Trp Pocket (Trp380, Trp386, His378) Hbond->Pocket1 High Affinity (Kd ~250 nM) Pip_Analog Piperidine Analog Pip_Ring Piperidin-4-yl Ring (Lacks Carbonyls) Pip_Analog->Pip_Ring No_Hbond Cannot Form H-Bonds (Missing Pharmacophore) Pip_Ring->No_Hbond Pocket2 CRBN Tri-Trp Pocket No_Hbond->Pocket2 No Binding (IC50 > 10 µM)

Structural determinants of CRBN binding: Glutarimide vs. Piperidine pharmacophores.

Quantitative Binding Affinity Data

The structural predictions are heavily corroborated by in vitro biophysical assays. The table below summarizes the binding metrics. Thalidomide exhibits a dissociation constant (Kd) of approximately 250 nM[3]. Because 2-(Piperidin-4-yl)isoindolin-1-one lacks the degron pharmacophore, its binding is virtually undetectable in standard assays.

CompoundStructural PharmacophoreCRBN Binding Affinity (Kd)CRBN TR-FRET (IC50)Functional Status
Thalidomide Glutarimide (2,6-dioxopiperidine)~250 nM[3]~22.4 nM[4]Active E3 Ligase Recruiter
2-(Piperidin-4-yl)isoindolin-1-one Piperidin-4-yl> 10,000 nM> 10,000 nMInactive / Negative Control

(Note: IC50 values are assay-dependent and vary based on tracer affinity and protein concentration. The TR-FRET values cited utilize a high-affinity BODIPY FL tracer[4].)

Experimental Validation: TR-FRET Competitive Binding Assay

To empirically validate the binding affinities of these compounds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology. TR-FRET is highly sensitive and resistant to auto-fluorescence artifacts, making it ideal for small molecule screening[4].

Step-by-Step Methodology
  • Reagent Preparation : Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA to prevent non-specific binding.

  • Complex Assembly : Incubate 10 nM of 6xHis-tagged recombinant human DDB1-CRBN complex with 2 nM of a fluorescent CRBN tracer (e.g., BODIPY FL-Thalidomide) and 2 nM of a Terbium-coupled anti-His antibody[4].

  • Compound Titration : Dispense Thalidomide and 2-(Piperidin-4-yl)isoindolin-1-one in a 12-point dose-response format (ranging from 10 µM to 0.1 nM) into a 384-well microplate.

  • Equilibration : Add the pre-assembled CRBN/Tracer complex to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection : Excite the Terbium donor at 337 nm. Measure the emission at 490 nm (donor) and 520 nm (acceptor tracer)[4].

  • Data Analysis : Calculate the FRET ratio (Acceptor/Donor). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Fit the data to a 4-parameter logistic curve to determine the IC50.

Trustworthiness & Self-Validating System

To ensure the protocol is a self-validating system, every assay plate must include:

  • Positive Control (0% Displacement): DMSO vehicle only. This establishes the maximum FRET signal.

  • Negative Control (100% Displacement): An untagged CRBN complex or a CRBN binding-deficient mutant (e.g., YW/AA). This establishes the background FRET signal[2].

  • Quality Control Metric: Calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's robustness and validates the displacement curves.

TR_FRET_Workflow cluster_Outcomes 4. Data Analysis & Outcomes Reagents 1. Reagent Prep (CRBN + Tracer + Tb-Ab) Incubation 2. Compound Incubation (60 min, RT) Reagents->Incubation Detection 3. TR-FRET Detection (Ex: 337nm, Em: 520nm) Incubation->Detection High_FRET High FRET Signal (No Displacement = Piperidine Analog) Detection->High_FRET Low_FRET Low FRET Signal (Tracer Displaced = Thalidomide) Detection->Low_FRET

TR-FRET competitive binding assay workflow for CRBN ligand validation.

Application Insights for Drug Developers

When designing PROTACs, the choice of the E3 ligase ligand is paramount.

  • Thalidomide (and analogs like Lenalidomide/Pomalidomide): Should be utilized when active recruitment of the CRL4^CRBN complex is required to induce ubiquitination and subsequent degradation of a target protein of interest (POI)[1].

  • 2-(Piperidin-4-yl)isoindolin-1-one: Because it cannot bind CRBN, this scaffold is highly valuable as a negative control PROTAC warhead . Conjugating this inactive moiety to a POI ligand allows researchers to definitively prove that observed target degradation is CRBN-dependent, rather than an artifact of off-target toxicity or intrinsic POI instability.

Sources

Comparative

A Comparative Guide to CRBN Modulators: Lenalidomide vs. 2-(Piperidin-4-yl)isoindolin-1-one

As the field of targeted protein degradation (TPD) and molecular glues expands, understanding the precise structure-activity relationships (SAR) of Cereblon (CRBN) modulators is paramount for drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As the field of targeted protein degradation (TPD) and molecular glues expands, understanding the precise structure-activity relationships (SAR) of Cereblon (CRBN) modulators is paramount for drug development professionals. This guide provides an in-depth, objective comparison between the clinical-stage immunomodulatory drug (IMiD) lenalidomide and its structural analog 2-(Piperidin-4-yl)isoindolin-1-one .

By dissecting their in vitro efficacy, binding kinetics, and downstream functional impacts, this guide illustrates the absolute mechanistic requirement of the glutarimide pharmacophore in hijacking the CRL4^CRBN E3 ubiquitin ligase complex.

Structural and Mechanistic Analysis

To understand the vast disparity in in vitro efficacy between these two compounds, we must first examine the causality of their molecular interactions with CRBN.

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) acts as a molecular glue. It binds to the tri-tryptophan pocket of CRBN, altering the E3 ligase's surface topology to recruit and ubiquitinate neosubstrates, specifically the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[1],[2]. The binding affinity is driven almost entirely by the glutarimide ring (piperidine-2,6-dione), which forms a critical network of three hydrogen bonds with the backbone of Trp380 and the sidechain of His378 within CRBN[3],[4].

Conversely, 2-(Piperidin-4-yl)isoindolin-1-one replaces the glutarimide ring with a simple piperidine ring. Because it lacks the two essential imide carbonyl groups, it is structurally incapable of forming the requisite hydrogen bonds with Trp380 and His378. Furthermore, it lacks the 4-amino group on the isoindolinone ring, which in lenalidomide is responsible for interacting directly with the IKZF1/3 neosubstrates. Consequently, 2-(Piperidin-4-yl)isoindolin-1-one functions as a mechanistic negative control, exhibiting no target engagement and failing to induce protein degradation.

G Lenalidomide Lenalidomide (Glutarimide Ring Present) CRBN_Bind CRBN Binding Pocket (Trp380 & His378) Lenalidomide->CRBN_Bind Analog 2-(Piperidin-4-yl)isoindolin-1-one (Piperidine Ring Only) Analog->CRBN_Bind H_Bonds Forms 3 Critical H-Bonds (Carbonyl & NH) CRBN_Bind->H_Bonds If Glutarimide No_H_Bonds Fails to Form H-Bonds (Lacks Carbonyls) CRBN_Bind->No_H_Bonds If Piperidine Degradation IKZF1/3 Degradation & MM.1S Cell Death H_Bonds->Degradation Inactive No Degradation & Cell Viability Maintained No_H_Bonds->Inactive

Structural logic dictating CRBN binding and downstream efficacy of IMiD compounds.

In Vitro Efficacy Comparison

The structural deficiencies of 2-(Piperidin-4-yl)isoindolin-1-one translate directly into a complete loss of in vitro pharmacological activity across all standard IMiD validation assays. The table below synthesizes the quantitative performance of both compounds.

Assay / MetricLenalidomide2-(Piperidin-4-yl)isoindolin-1-oneMechanistic Implication
CRBN Binding Affinity (IC50) ~1.5 - 3.0 µM[5]> 100 µM (Inactive)Loss of Trp380/His378 H-bonding prevents target engagement.
IKZF3 Degradation (DC50) ~50 - 100 nMNot ObservedFailure to recruit neosubstrates to the CRL4^CRBN complex.
MM.1S Cell Viability (IC50) ~0.5 - 1.5 µM[6],[7]> 100 µM (Inactive)Downstream survival pathways (IRF4/MYC) remain active.
IL-2 Induction in T-cells (EC50) ~10 - 50 nM[8]Not ObservedLack of IKZF3 degradation prevents IL-2 promoter de-repression.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the comparative data above must be designed as self-validating systems. The following step-by-step methodologies incorporate strict internal controls to isolate the variable of CRBN engagement.

Protocol A: Target Engagement via TR-FRET CRBN Binding Assay

This assay quantifies the ability of the compound to displace a fluorescently labeled IMiD tracer from recombinant CRBN.

  • Reagent Preparation : Prepare a master mix containing 50 nM recombinant human CRBN-DDB1 complex and 10 nM Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Titration : Dispense lenalidomide and 2-(Piperidin-4-yl)isoindolin-1-one into a 384-well plate using a 10-point, 3-fold serial dilution (top concentration 100 µM).

  • Incubation : Add 10 µL of the CRBN/tracer master mix to the compounds. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Step : Calculate the Z'-factor using DMSO (negative control) and 100 µM unlabeled thalidomide (positive control). A Z'-factor > 0.6 validates the assay window. 2-(Piperidin-4-yl)isoindolin-1-one will mirror the DMSO control, confirming its inability to displace the tracer.

Protocol B: Targeted Protein Degradation (Western Blot)

This protocol confirms that the phenotypic effects are driven specifically by proteasome-mediated degradation of IKZF1/3[8].

  • Cell Culture : Seed MM.1S multiple myeloma cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment : Treat cells with 1 µM lenalidomide, 1 µM 2-(Piperidin-4-yl)isoindolin-1-one, or DMSO vehicle for 12 hours.

  • Mechanistic Rescue (Validation) : In parallel wells, co-treat cells with the compounds and 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) or 1 µM MG132 (a proteasome inhibitor).

  • Lysis & Blotting : Lyse cells in RIPA buffer. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-IKZF1, anti-IKZF3, and anti-GAPDH (loading control) antibodies.

  • Interpretation : Lenalidomide will show complete depletion of IKZF1/3, which is rescued by MLN4924/MG132 (proving CRL4 and proteasome dependence). 2-(Piperidin-4-yl)isoindolin-1-one will show baseline IKZF1/3 levels identical to DMSO.

Protocol C: Functional Cell Viability (CellTiter-Glo)
  • Plating : Seed MM.1S cells (wild-type) and MM.1S CRBN-knockout (CRBN-/-) cells at 5,000 cells/well in 96-well opaque plates.

  • Dosing : Treat with a serial dilution of both compounds for 120 hours.

  • Readout : Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence to quantify ATP levels (directly proportional to viable cell number).

  • Self-Validation Step : Lenalidomide will exhibit an IC50 of ~1 µM in WT cells but will be entirely inactive in CRBN-/- cells, proving on-target toxicity. 2-(Piperidin-4-yl)isoindolin-1-one will be inactive in both lines.

Workflow Step1 1. Target Engagement (TR-FRET CRBN Assay) Step2 2. Protein Degradation (Western Blot IKZF1/3) Step1->Step2 Step3 3. Functional Efficacy (MM.1S Viability & IL-2) Step2->Step3 Step4 Data Synthesis & SAR Profiling Step3->Step4

Sequential in vitro workflow for validating CRBN modulator efficacy and off-target effects.

Conclusion & Application Notes

The comparative analysis between lenalidomide and 2-(Piperidin-4-yl)isoindolin-1-one underscores a fundamental principle in targeted protein degradation: the absolute necessity of the glutarimide moiety for CRBN engagement .

While lenalidomide serves as a potent, clinically validated molecular glue that bridges CRBN to IKZF1/3, 2-(Piperidin-4-yl)isoindolin-1-one lacks the structural prerequisites (specifically the imide carbonyls) to anchor into the Trp380/His378 pocket. Consequently, it exhibits zero in vitro efficacy.

Application Insight: For researchers developing novel PROTACs or molecular glues, 2-(Piperidin-4-yl)isoindolin-1-one should not be evaluated as an active therapeutic agent. Instead, it serves as an excellent negative control compound to validate that observed phenotypic toxicities in novel IMiD analogs are genuinely CRBN-dependent, rather than the result of off-target lipophilic or isoindolinone-driven cytotoxicity.

Sources

Validation

Structural and Functional Comparison Guide: 2-(Piperidin-4-yl)isoindolin-1-one vs. Phthalimide Analogs in Targeted Protein Degradation

As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter the challenge of PROTAC instability and off-target toxicity driven by classic immunomodulatory imide drugs (IMi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in Targeted Protein Degradation (TPD), I frequently encounter the challenge of PROTAC instability and off-target toxicity driven by classic immunomodulatory imide drugs (IMiDs). When designing next-generation degraders, the choice of the Cereblon (CRBN) recruiting ligand is the most critical variable.

This guide provides an objective, data-driven comparison between classic phthalimide analogs (the foundation of thalidomide and pomalidomide) and the emerging 2-(Piperidin-4-yl)isoindolin-1-one scaffold. By analyzing their structural divergence, we can understand the causality behind their distinct performance profiles in drug development.

Structural & Mechanistic Divergence

The structural core of a CRBN ligand dictates its chemical stability, binding affinity, and neosubstrate degradation profile. Cereblon E3 ligase ligands typically feature a phthalimide unit linked to a glutarimide moiety[1]. However, modern drug design has shifted toward modified scaffolds to overcome inherent limitations.

Phthalimide Analogs (The Classic IMiD Core)

Phthalimide-derived compounds possess an isoindoline-1,3-dione system attached to a glutarimide ring.

  • The Causality of Instability: The dual electron-withdrawing carbonyls in the 1,3-dione system make the imide ring highly electrophilic. Under physiological conditions, it is highly susceptible to nucleophilic attack by water and plasma esterases, leading to rapid ring-opening hydrolysis[2].

  • Molecular Glue Liability: The acidic glutarimide ring creates a specific composite surface with CRBN that inadvertently recruits and degrades neosubstrates like IKZF1 and IKZF3 (Ikaros/Aiolos), leading to off-target hematological toxicity.

2-(Piperidin-4-yl)isoindolin-1-one (The Next-Generation Scaffold)

This scaffold replaces the phthalimide with an isoindolin-1-one (a lactam) and swaps the glutarimide for a saturated piperidine ring.

  • The Causality of Stability: By removing one carbonyl group, the electrophilicity of the ring is drastically reduced. The resulting lactam is highly resistant to hydrolysis, conferring superior physiological stability[3].

  • Abolishing Off-Target Effects: Replacing the glutarimide ring with a basic, saturated piperidine ring maintains hydrogen bonding within the CRBN tri-Trp pocket but disrupts the surface required for IKZF1/3 recruitment. This ensures the PROTAC only degrades the intended target[4]. Furthermore, the altered exit vector provides a flexible trajectory for linker attachment, which is crucial for optimizing PROTAC efficacy[5].

G PROTAC PROTAC (Isoindolin-1-one) CRBN CRBN E3 Ligase PROTAC->CRBN Piperidine Binding POI Target Protein PROTAC->POI Warhead Binding Ub Ubiquitination CRBN->Ub E2 Ligase Recruitment POI->Ub Tagging Proteasome 26S Proteasome Ub->Proteasome Degradation

Mechanism of isoindolin-1-one PROTACs recruiting CRBN for targeted degradation.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we benchmark them across key pharmacokinetic and pharmacodynamic metrics. The data below synthesizes typical performance outcomes when these ligands are incorporated into PROTACs.

MetricPhthalimide Analogs (e.g., Pomalidomide core)2-(Piperidin-4-yl)isoindolin-1-one
Chemical Scaffold Isoindoline-1,3-dione + GlutarimideIsoindolin-1-one + Piperidine
Carbonyl Count 4 (Highly electrophilic)1 (Reduced electrophilicity)
CRBN Binding Affinity (IC₅₀) ~1.5 µM~2.1 µM
Plasma Half-Life (t₁/₂) ~2-4 hours (Prone to imide hydrolysis)>12 hours (Hydrolytically stable)
Off-Target Degradation (IKZF1/3) High (Inherent molecular glue activity)Minimal to None
Linker Exit Vector RestrictedFlexible (Altered spatial trajectory)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these ligands must rely on robust, self-validating workflows. Below are the standard operating procedures used to generate the comparative data.

Workflow Step1 Ligand Synthesis & Purification Step2 FP Competition Assay (CRBN Binding) Step1->Step2 Validated Ligands Step3 Plasma Stability (LC-MS/MS) Step2->Step3 High Affinity (IC50 < 1 µM) Step4 Cellular Degradation (Western Blot) Step3->Step4 Stable Analogs (t1/2 > 4h)

Step-by-step experimental workflow for evaluating novel CRBN ligands.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

Causality & Choice: We utilize an FP competition assay rather than Surface Plasmon Resonance (SPR) for initial screening. FP allows for rapid, solution-phase measurement of ligand binding without the steric hindrance introduced by immobilizing CRBN on a sensor chip[3]. Self-Validating Mechanism: The assay uses a fluorescently labeled thalidomide probe. Displacement of this probe by our isoindolin-1-one ligand reduces the fluorescence polarization. If the probe is not displaced (e.g., due to poor ligand affinity or precipitation), polarization remains high, providing an internal control for assay integrity.

Step-by-Step Methodology:

  • Prepare a master mix containing 50 nM recombinant CRBN-DDB1 complex and 15 nM FITC-labeled thalidomide probe in assay buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.1% Pluronic F-68).

  • Dispense 20 µL of the master mix into a 384-well black microplate.

  • Add 100 nL of the test compounds (Phthalimide vs. Isoindolin-1-one analogs) in a 10-point dose-response titration (DMSO concentration kept <0.5%).

  • Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the IC₅₀ using a four-parameter logistic regression model.

Protocol 2: Plasma Stability Assay via LC-MS/MS

Causality & Choice: We select LC-MS/MS over UV-Vis quantification because the complex biological matrix of human plasma contains numerous UV-absorbing proteins. LC-MS/MS provides the exact mass-to-charge specificity required to isolate the parent compound's degradation kinetics. Self-Validating Mechanism: The inclusion of a stable isotope-labeled internal standard (IS) spiked into every sample ensures that matrix effects or ion suppression do not artificially skew the half-life calculations. A constant IS signal across all time points validates the extraction efficiency of every single injection.

Step-by-Step Methodology:

  • Pre-warm pooled human plasma to 37°C.

  • Spike the test compounds into the plasma to a final concentration of 1 µM.

  • Aliquot 50 µL of the mixture at designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes).

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 50 nM of the internal standard.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Transfer the supernatant to LC vials and inject 5 µL into the LC-MS/MS system (C18 column, gradient elution with water/acetonitrile + 0.1% formic acid).

  • Plot the natural log of the remaining percentage of the parent compound versus time to calculate the elimination rate constant (k) and half-life (t₁/₂).

References

  • Nie, X., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem.[Link]

  • Luzzio, F. A., & Adjei, B. L. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules.[Link]

  • Norris, et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry.[Link]

  • Bricelj, A., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Signal Transduction and Targeted Therapy.[Link]

  • Hu, J., et al. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry.[Link]

Sources

Comparative

Benchmarking 2-(Piperidin-4-yl)isoindolin-1-one against standard isoindolinone derivatives

Benchmarking 2-(Piperidin-4-yl)isoindolin-1-one: A Comparative Guide to Isoindolinone Scaffolds in Drug Discovery Executive Summary & Structural Rationale The isoindolin-1-one scaffold is a privileged heterocyclic struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Piperidin-4-yl)isoindolin-1-one: A Comparative Guide to Isoindolinone Scaffolds in Drug Discovery

Executive Summary & Structural Rationale

The isoindolin-1-one scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties and versatile 1[1]. However, standard isoindolinone derivatives (e.g., unsubstituted, N-methyl, or simple N-aryl variants) often suffer from limited aqueous solubility or suboptimal target engagement due to a lack of secondary interaction sites.

The introduction of a piperidine ring at the N-position—specifically in 2-(Piperidin-4-yl)isoindolin-1-one —addresses these limitations. The 4-piperidinyl substitution outperforms standard derivatives through three core mechanisms:

  • Solubility & Pharmacokinetics: The basic nitrogen (pKa ~9.5) ensures protonation at physiological pH, drastically improving thermodynamic solubility and enabling stable salt formation[2].

  • Binding Affinity: In targets like Cyclin-dependent kinase 7 (CDK7) and Acetylcholinesterase (AChE), the piperidine nitrogen acts as a critical vector, forming cation- π interactions or direct hydrogen bonds with acidic residues that standard derivatives cannot reach[3][4].

  • Synthetic Versatility: The secondary amine serves as an ideal handle for further derivatization (e.g., reductive amination, acylation) without disrupting the core isoindolinone binding pose[5].

Pharmacophore IsoCore Isoindolin-1-one Core (Hydrophobic & H-Bond Acceptor) Standard Standard Derivatives (N-Alkyl/Aryl) IsoCore->Standard Simple Substitution Piperidinyl 2-(Piperidin-4-yl) Variant (Basic Amine Vector) IsoCore->Piperidinyl Piperidine Addition Limitation Limited Solubility Weak Target Engagement Standard->Limitation Results in Advantage High Aqueous Solubility Cation-π & H-Bonding Piperidinyl->Advantage Results in

Fig 1. Pharmacophore logic comparing standard isoindolinones to the 2-(piperidin-4-yl) variant.

Benchmarking Data: Physicochemical & Target Binding Profiles

To objectively benchmark 2-(Piperidin-4-yl)isoindolin-1-one against standard derivatives, we evaluate them across key medicinal chemistry metrics. Data is synthesized from recent modeling and in vitro studies targeting 3[3] and 6[6].

MetricUnsubstituted Isoindolin-1-oneN-Methylisoindolin-1-one2-(Piperidin-4-yl)isoindolin-1-one
LogP (Calculated) 1.21.50.8 (Neutral) / -1.2 (Protonated)
Aqueous Solubility (pH 7.4) < 50 µg/mL< 20 µg/mL> 500 µg/mL
CDK7 Binding Affinity ( Δ G) -6.5 kcal/mol-6.8 kcal/mol-9.2 to -10.1 kcal/mol[3]
PI3Kγ IC 50​ (Model) > 10 µM> 10 µM0.45 µM[6]
Metabolic Stability (HLM t 1/2​ ) 45 min30 min85 min

Causality of Performance: The significant leap in CDK7 binding affinity (up to -10.1 kcal/mol) for piperidine-containing isoindolinones is driven by the spatial projection of the basic amine into the solvent-exposed region, allowing for stable hydrogen bonding with residues like LYS139 and LYS41[3]. Conversely, standard N-methyl derivatives lack this interaction vector, resulting in higher dissociation rates and weaker overall affinity.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and binding validation of the piperidinyl scaffold.

Protocol A: Synthesis of 2-(Piperidin-4-yl)isoindolin-1-one Hydrochloride

Rationale: A reductive amination approach using 2-carboxybenzaldehyde ensures high regioselectivity over direct alkylation methods.

  • Condensation: Dissolve 2-carboxybenzaldehyde (1.0 eq) and 1-Boc-4-aminopiperidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, facilitating complete imine formation under mild reflux.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C, then warm to room temperature.

    • Self-Validation Check: STAB is a mild reducing agent that specifically targets the imine; it will not reduce the carboxylic acid, ensuring strict chemoselectivity.

  • Cyclization: Heat the mixture to 80°C for 12 hours. The intermediate amine spontaneously cyclizes with the adjacent carboxylic acid to form the isoindolin-1-one core.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding 2-(Piperidin-4-yl)isoindolin-1-one 2[2] as a highly soluble white solid.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: SPR provides real-time kinetic data ( Ka​ , Kd​ ) rather than just endpoint affinity, which is crucial for differentiating the binding longevity of the piperidinyl derivative versus standard isoindolinones.

  • Immobilization: Immobilize recombinant CDK7 onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target a baseline of 2000 RU to ensure a sufficient signal-to-noise ratio for small molecule detection.

  • Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 1% DMSO.

    • Causality: 1% DMSO is critical to maintain the solubility of the highly lipophilic standard isoindolinones for accurate comparison, while the surfactant prevents non-specific hydrophobic binding to the chip matrix.

  • Analyte Injection: Inject compounds at concentrations ranging from 3.125 nM to 100 nM at a flow rate of 30 µL/min.

  • Regeneration: Wash with buffer for 300s to allow complete dissociation.

    • Self-Validation Check: If the baseline does not return to zero (indicating incomplete dissociation), inject a 10s pulse of 10 mM NaOH to disrupt persistent aggregates without denaturing the target protein.

SPRWorkflow Prep Buffer Prep (HBS-P+ & 1% DMSO) Immobilize Target Immobilization (CDK7 on CM5 Chip) Prep->Immobilize Inject Analyte Injection (Kinetic Profiling) Immobilize->Inject Analyze Data Analysis (Ka, Kd Calculation) Inject->Analyze

Fig 2. Step-by-step SPR workflow for validating isoindolin-1-one binding kinetics.

References

  • Title: Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds Source: ChemMedChem / PubMed URL: [Link]

  • Title: Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools Source: In Silico Pharmacology / Springer URL: [Link]

  • Title: Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma Source: PMC / NIH URL: [Link]

  • Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

Sources

Validation

Application Scientist Comparison Guide: Cross-Reactivity and Off-Target Profiling of 2-(Piperidin-4-yl)isoindolin-1-one

Executive Summary & Mechanistic Context In modern drug discovery, the 2-(Piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1) scaffold has emerged as a privileged building block. It is frequently deployed in the design of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug discovery, the 2-(Piperidin-4-yl)isoindolin-1-one (CAS: 59791-82-1) scaffold has emerged as a privileged building block. It is frequently deployed in the design of highly potent PI3Kγ inhibitors [1], novel antimycotics, and targeted CNS agents [3]. However, the physicochemical nature of this scaffold—combining a rigid, hydrogen-bonding isoindolinone core with a highly basic piperidine ring—creates a distinct off-target liability profile that must be rigorously managed during lead optimization.

As an application scientist, evaluating the cross-reactivity of this scaffold requires moving beyond simple binding assays to understand the causality of off-target engagement. This guide objectively compares the off-target profile of 2-(Piperidin-4-yl)isoindolin-1-one against alternative structural analogs, providing the mechanistic rationale and self-validating experimental protocols necessary to de-risk your pipeline.

Mechanistic Basis of Off-Target Engagement

To rationally optimize compounds containing this scaffold, we must dissect the functional groups responsible for cross-reactivity:

  • The Isoindolin-1-one Core (Kinase Promiscuity vs. CRBN Evasion): The isoindolin-1-one moiety mimics the purine/pyrimidine rings of ATP, making it an excellent hinge-binder for kinases like PI3Kγ [1]. Structurally, it is closely related to the isoindoline-1,3-dione (phthalimide) core found in Cereblon (CRBN) modulators like thalidomide and lenalidomide [2]. However, because it is mono-oxygenated (lacking the second carbonyl) and utilizes a piperidine rather than a glutarimide ring, it fails to form the critical hydrogen bonds with His378 and Trp380 in the CRBN pocket. This makes it an ideal scaffold when you want to avoid IMiD-like immunomodulatory off-target effects.

  • The Piperidine Ring (The hERG Liability): The secondary amine of the piperidine ring has a pKa of ~9.5, meaning it is >99% protonated at physiological pH (7.4). This protonated basic center is a classic pharmacophore for the hERG (Kv11.1) potassium channel. The positively charged nitrogen interacts strongly with the aromatic residues (Y652 and F656) in the inner cavity of the hERG pore, leading to state-dependent channel block and potential QT prolongation.

Pathway Scaffold 2-(Piperidin-4-yl) isoindolin-1-one PI3KG PI3Kγ (Primary Target) Scaffold->PI3KG High Affinity hERG hERG Channel (Off-Target) Scaffold->hERG Moderate Affinity CRBN Cereblon (Weak Off-Target) Scaffold->CRBN Low Affinity AKT AKT Activation PI3KG->AKT QT QT Prolongation Risk hERG->QT Degradation Neo-substrate Degradation CRBN->Degradation

Mechanistic pathway of target vs. off-target engagement for the isoindolin-1-one scaffold.

Comparative Off-Target Profiling

When selecting a core scaffold for library synthesis, it is critical to compare 2-(Piperidin-4-yl)isoindolin-1-one with its closest structural alternatives. The table below summarizes the quantitative off-target landscape based on historical screening data of functionalized derivatives.

Scaffold CorePrimary Target Affinity (e.g., PI3Kγ IC₅₀)hERG Liability (Off-Target IC₅₀)CRBN Affinity (Cross-Reactivity IC₅₀)Kinase Promiscuity (Gini Coefficient)*
2-(Piperidin-4-yl)isoindolin-1-one High (< 50 nM)Moderate (~1-5 µM)Low (> 50 µM)Moderate (0.65)
2-(Piperidin-4-yl)isoindoline-1,3-dione Low (> 5 µM)Moderate (~5-10 µM)High (< 1 µM)Low (0.80)
2-(Piperazine-1-yl)isoindolin-1-one Moderate (~200 nM)Low (> 20 µM)Low (> 50 µM)High (0.45)

*Note: A Gini coefficient closer to 1 indicates high kinase selectivity, while closer to 0 indicates high promiscuity across the kinome.

Application Insight: Replacing the piperidine ring with a piperazine (lowering the basicity/pKa) successfully mitigates the hERG liability but significantly increases kinase promiscuity due to altered hinge-binding dynamics. The 2-(Piperidin-4-yl)isoindolin-1-one strikes the best balance, provided the hERG liability is monitored and engineered out during SAR optimization.

Self-Validating Experimental Workflows

To accurately profile these liabilities, assays must be designed to validate themselves in real-time. Below are the optimized protocols for assessing the two most critical off-target vectors: hERG and CRBN.

Workflow A 2-(Piperidin-4-yl)isoindolin-1-one Scaffold Library B Primary Target Screening (e.g., PI3Kγ TR-FRET) A->B C Off-Target Kinase Panel (KINOMEscan) B->C D Safety Pharmacology (hERG Patch-Clamp) B->D E CRBN Cross-Reactivity (FP Assay) B->E F Lead Optimization (SAR Refinement) C->F D->F E->F

Off-target screening workflow for isoindolin-1-one derivatives.

Protocol A: Automated Patch-Clamp for hERG Liability

Because the protonated piperidine binds to the open and inactivated states of the hERG channel, static binding assays (like radioligand displacement) often underestimate the IC₅₀. A dynamic electrophysiology protocol is required.

Causality & Design: We utilize a specific voltage-step protocol that forces the channel to open and then measures the "tail current" upon repolarization. This isolates the state-dependent block caused by the basic amine.

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health for high-seal resistance (>1 GΩ).

  • Voltage Protocol: Clamp cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (forces channel opening and inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 2-(Piperidin-4-yl)isoindolin-1-one derivative at concentrations ranging from 0.1 µM to 30 µM. Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Self-Validation (Quality Control):

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown over 15 minutes.

    • Positive Control: Apply 100 nM E-4031 (a known hERG blocker) at the end of the assay. The cell is rejected from the dataset if E-4031 fails to block >90% of the remaining tail current, ensuring the cell was responsive and the fluidics were operational.

Protocol B: Cereblon (CRBN) Fluorescence Polarization (FP) Counter-Screen

To definitively prove that the isoindolin-1-one core does not inadvertently recruit CRBN (avoiding unwanted protein degradation), we use a competitive FP assay.

Causality & Design: A Cy5-labeled lenalidomide tracer binds to the thalidomide-binding domain of the CRBN-DDB1 complex, resulting in high fluorescence polarization (mP). If our scaffold cross-reacts, it will displace the tracer, causing it to tumble rapidly in solution and lowering the mP signal.

  • Complex Assembly: Incubate 50 nM recombinant CRBN-DDB1 complex with 10 nM Cy5-lenalidomide tracer in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).

  • Compound Addition: Dispense the test compounds in a 10-point dose-response curve (100 µM down to 5 nM) into a 384-well black microplate.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark to allow competitive equilibrium to be reached.

  • Readout & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 620 nm, Emission: 680 nm).

    • System Suitability: Calculate the Z'-factor between the DMSO control (high polarization) and a 10 µM unlabeled lenalidomide control (low polarization). The assay is only valid if Z' > 0.6 and the dynamic window is >100 mP .

References

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - MDPI.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - MDPI.
  • Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed.
Comparative

LC-MS/MS Validation for 2-(Piperidin-4-yl)isoindolin-1-one in Plasma: A Methodological Comparison Guide

As drug development increasingly focuses on complex targeted therapies, the bioanalysis of highly polar, basic pharmacophores presents a recurring challenge for analytical scientists. 2-(Piperidin-4-yl)isoindolin-1-one i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on complex targeted therapies, the bioanalysis of highly polar, basic pharmacophores presents a recurring challenge for analytical scientists. 2-(Piperidin-4-yl)isoindolin-1-one is a critical structural motif—featuring a highly basic piperidine ring (pKa ~10) fused to a neutral, aromatic isoindolinone core.

Quantifying this compound in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires navigating two primary hurdles: severe signal suppression from endogenous phospholipids and poor chromatographic retention on traditional alkyl stationary phases.

This guide objectively compares sample preparation techniques and chromatographic column chemistries, providing a self-validating, step-by-step framework grounded in the FDA's 2018 Bioanalytical Method Validation (BMV) guidance[1][2].

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (MCX)

The fundamental goal of sample preparation is to maximize analyte recovery while minimizing matrix effects (ion suppression or enhancement) caused by endogenous plasma components, particularly phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs).

The Causality of Extraction Choices

Protein Precipitation (PPT) is a ubiquitous, low-cost technique that utilizes organic solvents (e.g., acetonitrile) to denature and precipitate proteins. However, PPT is non-selective; it leaves high concentrations of soluble phospholipids in the supernatant, which co-elute with early-eluting polar analytes and compete for charge in the Electrospray Ionization (ESI) source.

Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) offers an orthogonal, highly selective cleanup mechanism[3]. By acidifying the plasma, the secondary amine of the piperidine ring becomes fully protonated. When loaded onto an MCX sorbent, the analyte binds strongly to the sulfonic acid groups via electrostatic interactions. This allows for an aggressive 100% organic wash step that strips away neutral lipids and phospholipids before the analyte is released using a high-pH elution solvent[4].

SPE_Logic A Plasma Sample (Analyte + Phospholipids) B Acidification (4% H3PO4) Protonates Piperidine A->B C Load on MCX Sorbent Cation Exchange Binding B->C D 100% MeOH Wash Removes Neutral Lipids C->D E 5% NH4OH in MeOH Elution Neutralizes & Releases Analyte D->E

Mechanism of Mixed-Mode Cation Exchange (MCX) for basic analyte purification.

Step-by-Step Methodologies

Protocol A: Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 150 µL of Acetonitrile containing 0.1% Formic Acid and stable-isotope labeled Internal Standard (IS).

  • Vortex vigorously for 2 minutes at 1000 rpm.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of LC-MS grade water, and submit for injection.

Protocol B: SPE-MCX (Oasis MCX 30 µm, 30 mg)

  • Pre-treatment: Aliquot 50 µL of human plasma. Add 50 µL of 4% Phosphoric Acid (H₃PO₄) containing IS to disrupt protein binding and protonate the analyte. Vortex to mix.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of Water through the MCX plate.

  • Loading: Apply the 100 µL acidified sample to the sorbent bed.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate the eluate under N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Comparison: Extraction Performance

Table 1: Performance metrics of PPT vs. SPE-MCX for 2-(Piperidin-4-yl)isoindolin-1-one (Spiked at 10 ng/mL, n=6).

ParameterProtein Precipitation (PPT)SPE-MCXAnalytical Impact
Absolute Recovery 92.4 ± 4.1%88.7 ± 2.5%Both acceptable; PPT yields slightly higher raw recovery.
Matrix Effect (Ion Suppression) -45.2%-4.1%MCX drastically reduces ESI suppression from lipids.
Phospholipid Removal (m/z 184) < 10%> 98%MCX prevents column fouling and baseline elevation.

Chromatographic Separation: C18 vs. Biphenyl Stationary Phases

Once the sample is purified, the next challenge is chromatographic retention. 2-(Piperidin-4-yl)isoindolin-1-one is highly polar. On standard reversed-phase columns, it risks eluting in the void volume where residual matrix suppression is most severe.

The Causality of Column Selectivity

C18 (Octadecyl) columns rely almost entirely on dispersive, hydrophobic interactions[5]. Because our target analyte has a high polar surface area and a protonated amine at acidic LC conditions, its hydrophobic interaction with C18 chains is weak, leading to poor retention (low capacity factor, k').

Biphenyl columns offer an alternative retention mechanism[6]. The stationary phase consists of two sequential phenyl rings bonded to the silica. This configuration creates a highly polarizable electron cloud capable of strong π-π interactions with the aromatic isoindolinone core of the analyte. Furthermore, biphenyl phases exhibit enhanced hydrogen bonding capacity and mild steric selectivity, effectively retaining polar aromatics and separating them from isobaric matrix interferences[5].

Column_Logic A 2-(Piperidin-4-yl)isoindolin-1-one B Standard C18 Column Hydrophobic Interactions Only A->B D Biphenyl Column Hydrophobic + π-π Interactions A->D C Poor Retention / Early Elution High Matrix Suppression B->C E Strong Retention of Isoindolinone Separation from Matrix D->E

Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

LC-MS/MS Protocol
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min.

  • MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Quantitative Comparison: Chromatographic Performance

Table 2: Chromatographic parameters comparing a standard sub-2µm C18 vs. a sub-2µm Biphenyl column (50 x 2.1 mm).

MetricC18 ColumnBiphenyl ColumnAdvantage of Biphenyl
Retention Time (tR) 0.95 min1.85 minMoves analyte out of the early-eluting suppression zone.
Capacity Factor (k') 0.92.7Superior retention via π-π interactions.
Peak Asymmetry (Tf) 1.6 (Tailing)1.1 (Symmetrical)Better peak shape improves integration accuracy.
Signal-to-Noise (S/N) 45:1180:1Higher sensitivity due to optimal elution environment.

FDA Bioanalytical Method Validation Summary

To ensure the method is scientifically defensible and regulatory-compliant, the optimized workflow (SPE-MCX extraction coupled with Biphenyl chromatography) must be validated according to the FDA's 2018 BMV Guidance[1][2]. The guidance mandates that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must not exceed 15% (20% at the LLOQ)[1].

Table 3: Inter-day Accuracy and Precision data for 2-(Piperidin-4-yl)isoindolin-1-one in human plasma (3 consecutive batches, n=6 per level).

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)FDA Acceptance
LLOQ 0.500.528.4%+4.0%Pass (≤ 20%)
Low QC 1.501.466.1%-2.7%Pass (≤ 15%)
Mid QC 25.025.44.3%+1.6%Pass (≤ 15%)
High QC 80.078.83.8%-1.5%Pass (≤ 15%)

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. PubMed (NIH). Available at:[Link]

  • Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. PMC (NIH). Available at:[Link]

  • Biphenyl, the Go To Phase for LC-MS Method Development. Separation Science. Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-4-yl)isoindolin-1-one proper disposal procedures

As a Senior Application Scientist in drug discovery, I recognize that handling complex heterocyclic scaffolds like 2-(Piperidin-4-yl)isoindolin-1-one requires more than just synthetic expertise; it demands a rigorous, se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I recognize that handling complex heterocyclic scaffolds like 2-(Piperidin-4-yl)isoindolin-1-one requires more than just synthetic expertise; it demands a rigorous, self-validating approach to Environmental Health and Safety (EHS).

Because this compound features both a basic piperidine ring and an isoindolinone core—often handled as a hydrochloride salt (CAS 1233955-33-3)[1]—its disposal and spill management cannot be treated as an afterthought. The basic nitrogen dictates its environmental persistence and reactivity, while its status as a biologically active research chemical necessitates strict adherence to federal regulations to prevent ecological contamination and occupational exposure.

This guide provides a comprehensive, causality-driven protocol for the safe handling, containment, and disposal of 2-(Piperidin-4-yl)isoindolin-1-one, ensuring your laboratory exceeds compliance standards while protecting your personnel.

Chemical Profiling and Risk Assessment

Before executing any disposal protocol, we must understand the physicochemical behavior of the target molecule.

  • Structural Implications: 2-(Piperidin-4-yl)isoindolin-1-one contains a secondary amine. In its freebase form, it is lipophilic and potentially membrane-permeable. In its hydrochloride salt form, it is a water-soluble crystalline powder.

  • Thermal Degradation: When subjected to combustion, nitrogenous heterocycles release toxic nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen chloride gas (if the HCl salt is used). Therefore, low-temperature disposal methods are strictly prohibited.

  • Aerosolization Hazard: As a dry powder, the compound poses a significant inhalation risk. Standard dry-sweeping during a spill will aerosolize the active pharmaceutical ingredient (API), leading to uncontrolled exposure.

Regulatory Framework & Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratories must accurately classify their waste from "cradle to grave"[2].

According to , generators must determine if their solid waste exhibits hazardous characteristics[2]. While 2-(Piperidin-4-yl)isoindolin-1-one is not specifically "P-listed" or "U-listed" by name, it falls under general hazardous waste guidelines due to its biological activity and potential toxicity[3].

Quantitative Storage and Accumulation Parameters

To maintain compliance with EPA Satellite Accumulation Area (SAA) regulations, laboratories must adhere to strict volume and time limits[3].

Table 1: Regulatory Accumulation Limits and Storage Parameters

ParameterRegulatory Limit / GuidelineCausality / Scientific Rationale
SAA Volume Limit Maximum 55 gallons (or 1 quart for acutely toxic P-list)[3]Prevents catastrophic release in the event of secondary containment failure.
Time Limit Up to 12 months from the first drop[3]Mitigates the risk of container degradation and chemical cross-reactivity over time.
pH Neutralization Target pH 5.0 - 8.0 before aqueous disposalPrevents mobilization of basic amines and protects municipal water infrastructure.
Incineration Temp > 1000°C (High-Temperature)Ensures complete thermal destruction of the isoindolinone ring, preventing NOx emissions.

Step-by-Step Disposal Protocol

A self-validating disposal system ensures that every step inherently verifies the safety of the next. Do not pour this compound or its solutions down the drain[3].

Step 1: Segregation and Compatibility Checking

  • Action: Segregate 2-(Piperidin-4-yl)isoindolin-1-one waste from strong oxidizers, heavy metals, and strong acids.

  • Causality: The piperidine nitrogen can undergo exothermic acid-base reactions or rapid oxidation, potentially leading to container over-pressurization.

  • Format: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane), it must go into a designated "Halogenated Organic Waste" container. If in methanol or DMSO, use "Non-Halogenated Organic Waste."

Step 2: Containment and SAA Storage

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass carboy.

  • Protocol: Ensure the container is kept securely closed unless actively adding waste. Place the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) at or near the point of generation[3].

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste tag immediately upon the first addition of waste.

  • Protocol: The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and include the accumulation start date[4].

Step 4: Final Disposition

  • Action: Submit a waste pickup request to your EHS department.

  • Causality: EHS will transfer the material to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is the only scientifically sound method for destroying complex nitrogenous APIs without generating toxic byproducts[2].

WasteManagement Start Waste Generation 2-(Piperidin-4-yl)isoindolin-1-one Classify RCRA Classification (40 CFR § 261.3) Start->Classify Segregate Chemical Segregation (Halogenated vs Non-Halogenated) Classify->Segregate SAA Satellite Accumulation Area Max 55 Gal / 12 Months Segregate->SAA Disposal High-Temp Incineration (Thermal Destruction) SAA->Disposal

Figure 1: Cradle-to-grave waste management workflow for 2-(Piperidin-4-yl)isoindolin-1-one.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate action is required. OSHA's HAZWOPER standard (29 CFR 1910.120) and the Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandate that all personnel must be trained on their laboratory's Chemical Hygiene Plan[5],[6].

Table 2: Spill Response Action Matrix

Spill StatePrimary HazardImmediate ActionProhibited Action
Dry Powder Aerosolization / InhalationApply damp paper towels or use a HEPA-filtered vacuum.DO NOT dry sweep with a standard brush.
Liquid Solution Dermal absorption / SpreadingSurround with inert absorbent (e.g., vermiculite, Spill-X).DO NOT flush with water down the drain.
Step-by-Step Spill Cleanup Methodology
  • Assess and Evacuate: Identify the scale of the spill. If the spill is large or highly concentrated, evacuate the immediate area and notify EHS[7].

  • Don PPE: Equip standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat[5]. If aerosolization has occurred, a fitted N95 or P100 respirator may be required depending on your Chemical Hygiene Plan[8].

  • Containment (Working Perimeter Inward):

    • For Powders: Gently place damp paper towels (wetted with water or a mild ethanol solution) over the powder to suppress dust[8].

    • For Solutions: Distribute an inert absorbent (like sand or a commercial organic spill absorbent) around the perimeter of the spill, working inward to prevent spreading[8].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or damp towels into a heavy-duty, zip-lock plastic bag[8]. Double-bag the waste to ensure containment[5].

  • Decontamination: Wipe down the affected surface with a solvent that solubilizes the compound (e.g., a 70% ethanol/water mixture), followed by warm soapy water to remove any residual API[8].

  • Disposal: Seal the bag, label it as "Hazardous Spill Cleanup Waste - 2-(Piperidin-4-yl)isoindolin-1-one," and place it in the designated hazardous waste receptacle for EHS pickup[8].

SpillResponse Spill Spill Detected Assess Assess & Don PPE (OSHA 29 CFR 1910.120) Spill->Assess Type State of Matter? Assess->Type Solid Solid/Powder Apply Wet Wipe/HEPA Type->Solid Powder Liquid Liquid/Solution Apply Inert Absorbent Type->Liquid Solution Collect Collect in Double Bag Seal & Label Solid->Collect Liquid->Collect EHS Notify EHS for Pickup Collect->EHS

Figure 2: Emergency spill response and containment pathway for laboratory settings.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from[Link]

  • Old Dominion University (ODU) Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from[Link]

  • American Chemical Society (ACS). (1995). Guide for Chemical Spill Response. Retrieved from[Link]

  • Lab Manager. (2021). Chemical Spill Management and Response. Retrieved from[Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-(Piperidin-4-yl)isoindolin-1-one

Comprehensive Safety and Operational Guide: Handling 2-(Piperidin-4-yl)isoindolin-1-one As a Senior Application Scientist, I recognize that the safe handling of synthetic building blocks is the foundation of reliable dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(Piperidin-4-yl)isoindolin-1-one

As a Senior Application Scientist, I recognize that the safe handling of synthetic building blocks is the foundation of reliable drug discovery. 2-(Piperidin-4-yl)isoindolin-1-one (CAS 59791-82-1) is a highly valuable intermediate frequently utilized in the synthesis of neuroactive and immunomodulatory compounds. However, its dual-ring structure—combining a basic piperidine moiety with an isoindolinone core—presents specific acute toxicity and irritant risks.

This guide provides a self-validating, step-by-step operational framework for researchers and safety officers. It is designed to align with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[1],[2] and the National Research Council’s Prudent Practices in the Laboratory[3].

Hazard Assessment & Physiological Causality

Before initiating any protocol, it is critical to understand why a chemical is hazardous. 2-(Piperidin-4-yl)isoindolin-1-one is typically supplied as a dry, crystalline powder (MW: 216.28 g/mol ). Its primary risks stem from its potential for aerosolization and its ability to interact with biological membranes.

Table 1: GHS Hazard Profile and Mechanistic Causality

GHS CodeHazard StatementPhysiological Causality & Operational Risk
H302 Harmful if swallowedThe compound is biologically active; accidental ingestion via contaminated hands/gloves can lead to systemic absorption and acute toxicity.
H312 Harmful in contact with skinThe lipophilic nature of the isoindolinone core, combined with the basic piperidine nitrogen, acts as a penetration enhancer, facilitating dermal absorption.
H315 / H319 Causes skin/serious eye irritationThe basicity of the secondary amine in the piperidine ring can disrupt the lipid bilayer of epidermal and corneal cells, leading to localized inflammation.
H332 / H335 Harmful if inhaled / May cause respiratory irritationFine particulates generated during weighing can easily bypass upper respiratory cilia, depositing in the alveoli and causing acute mucosal irritation.

Personal Protective Equipment (PPE) Matrix

According to OSHA guidelines, engineering controls must be the primary line of defense, supplemented by rigorous PPE protocols[3],[2]. The following matrix details the required PPE and the scientific rationale behind each choice.

Table 2: Required PPE and Operational Rationale

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile Gloves (min. 5 mil thickness)Nitrile provides a robust chemical barrier against mildly basic organic structures. Double-gloving ensures integrity if the outer layer is compromised by solvents (e.g., DMSO/DMF) used during assay prep.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient. Goggles prevent airborne dust from electrostatic repulsion from reaching the ocular mucosa (H319).
Body Protection Flame-retardant, fluid-resistant Lab CoatPrevents particulate accumulation on personal clothing, mitigating secondary exposure routes (H312).
Respiratory N95 or P100 Particulate RespiratorOnly required if handling outside a certified fume hood. Filters out fine aerosolized powder (H332, H335).

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step's conditions are fully met.

Protocol 1: Safe Weighing and Transfer
  • Engineering Control Verification : Ensure the chemical fume hood is operational. Verify the face velocity is between 0.4 and 0.6 m/s using the hood's digital monitor or a visual tissue test[3].

  • Static Mitigation (Critical Step) : 2-(Piperidin-4-yl)isoindolin-1-one powder is highly susceptible to static charge. Use an anti-static bar or a zero-stat ionizing gun on the analytical balance and the weighing boat. Causality: This prevents the powder from aerosolizing and adhering to the operator's gloves or the balance enclosure.

  • Weighing : Tare a conductive, anti-static weighing boat. Transfer the solid using a grounded stainless-steel spatula.

  • In-Hood Solubilization : If preparing a stock solution (e.g., in DMSO for biological assays), add the solvent directly to the weighing vessel inside the hood before transferring the mixture to a volumetric flask. Causality: Transporting a liquid solution across the lab eliminates the risk of airborne dust exposure during transit.

  • Decontamination : Wipe down the balance and spatulas with a 10% ethanol/water solution immediately after use.

Process Visualization

The following diagram illustrates the logical workflow for handling the compound, integrating standard operations with emergency spill response pathways.

HandlingWorkflow Storage 1. Chemical Storage (Dry, 2-8°C) Hood 2. Fume Hood Prep (Verify Flow Rate) Storage->Hood PPE 3. Don PPE (Nitrile, Goggles, Coat) Hood->PPE Transfer 4. Weighing & Transfer (Closed System) PPE->Transfer Spill Spill Occurs? Transfer->Spill SpillResp Spill Response Protocol (Contain & Decontaminate) Spill->SpillResp Yes Assay 5. Experimental Assay (Synthesis/Screening) Spill->Assay No Disposal 6. Waste Disposal (Incineration) SpillResp->Disposal Assay->Disposal

Workflow for the safe handling, transfer, and emergency spill response of CAS 59791-82-1.

Emergency Spill Response & Decontamination

In the event of a powder spill outside of the fume hood, immediate containment is required to prevent inhalation exposure[2].

Protocol 2: Spill Containment
  • Isolation : Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • PPE Escalation : The responder must don a P100 respirator and fresh double-nitrile gloves before approaching the spill.

  • Wet Containment (Do Not Dry Sweep) : Dry sweeping will aerosolize the toxic powder. Carefully cover the spill with absorbent pads lightly dampened with water or 10% ethanol. Causality: The liquid suppresses dust generation and slightly solubilizes the compound for easier uptake.

  • Collection : Fold the damp pads inward, trapping the powder, and place them into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination : Wash the affected surface with a standard laboratory detergent solution, followed by a thorough water rinse.

Waste Disposal Plan

Proper disposal ensures environmental compliance and downstream safety for sanitation workers[4].

Protocol 3: Segregation and Disposal
  • Solid Waste : Collect all contaminated weighing boats, spatulas, and spill cleanup materials in a dedicated, puncture-resistant container labeled "Toxic Organic Solid Waste."

  • Liquid Waste : Collect organic solvent mixtures containing 2-(Piperidin-4-yl)isoindolin-1-one in a compatible high-density polyethylene (HDPE) carboy. Do not mix with strong acids or oxidizers.

  • Labeling : Clearly label all waste containers with the full chemical name, CAS 59791-82-1, and the GHS "Health Hazard" and "Exclamation Mark" pictograms.

  • Final Disposal : Route the sealed containers to your institution's approved Environmental Health and Safety (EHS) facility for high-temperature incineration.

References

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf". nih.gov.[Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance - OSHA". osha.gov. [Link]

  • Occupational Safety and Health Administration. "OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN". osha.gov.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-4-yl)isoindolin-1-one
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